Trimethoprim sulfamethizole
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
79735-35-6 |
|---|---|
分子式 |
C23H28N8O5S2 |
分子量 |
560.7 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |
InChIキー |
ZKSSBLPBDVQKCH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
正規SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
他のCAS番号 |
79735-35-6 |
同義語 |
trimethoprim sulfamethizole |
製品の起源 |
United States |
Foundational & Exploratory
The Tandem Blockade: A Technical Guide to the Synergistic Mechanism of Trimethoprim and Sulfamethizole on the Folate Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of Trimethoprim (B1683648) and Sulfamethizole, a sulfonamide antibiotic, represents a classic example of antimicrobial synergy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this potent partnership. By sequentially inhibiting key enzymes in the bacterial folate biosynthesis pathway, these two compounds effectively shut down the production of essential precursors for DNA, RNA, and protein synthesis. This guide details the mechanism of action, presents quantitative data on their synergistic effects, and provides comprehensive experimental protocols for the evaluation of this synergy. Furthermore, visual representations of the biochemical pathway, experimental workflows, and the logic of the synergistic interaction are provided to facilitate a deeper understanding.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of existing antimicrobial agents and strategies to enhance their efficacy. The combination of Trimethoprim and a sulfonamide, such as Sulfamethizole, is a cornerstone of antibacterial therapy, treating a wide range of infections.[1] The remarkable success of this combination lies in its synergistic interaction, where the combined effect of the two drugs is significantly greater than the sum of their individual effects.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the intricate details of this synergistic mechanism.
Mechanism of Action: A Sequential and Mutual Blockade
Bacteria, unlike mammals who obtain folate from their diet, must synthesize their own folic acid. This metabolic pathway is therefore an ideal target for selective antimicrobial therapy.[3] Trimethoprim and Sulfamethizole exploit this vulnerability by inhibiting two distinct and sequential enzymes in the pathway.
Sulfamethizole's Role: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)
Sulfamethizole is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme Dihydropteroate Synthase (DHPS).[3][4] By competitively inhibiting DHPS, Sulfamethizole prevents the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a precursor of dihydrofolic acid (DHF).[3][5]
Trimethoprim's Role: Inhibition of Dihydrofolate Reductase (DHFR)
Further down the pathway, Trimethoprim comes into play. It is a potent and selective inhibitor of bacterial Dihydrofolate Reductase (DHFR).[6][7] This enzyme is responsible for the reduction of DHF to tetrahydrofolic acid (THF), the biologically active form of folate.[7] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids.[7] Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[7]
The Synergistic Effect: More Than Just Sequential Inhibition
The traditional understanding of the synergy between these two drugs is based on this sequential blockade. By limiting the production of DHF, Sulfamethizole potentiates the action of Trimethoprim, as there is less substrate for DHFR to act upon. However, recent research suggests a more complex interaction involving mutual potentiation .[8] Trimethoprim, by inhibiting DHFR and thus depleting the THF pool, can also indirectly inhibit the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP). This, in turn, enhances the inhibitory activity of Sulfamethizole. This mutual potentiation leads to a more profound and rapid depletion of THF, resulting in a bactericidal effect, whereas the individual components are typically bacteriostatic.[8]
Quantitative Analysis of Synergy
The synergistic interaction between Trimethoprim and Sulfamethizole can be quantified using various in vitro methods, most commonly the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).
Data Presentation: Quantitative Synergy Analysis
The Fractional Inhibitory Concentration Index (FICI) is a key metric for quantifying the degree of synergy. It is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Organism | Trimethoprim MIC (µg/mL) | Sulfamethizole/Sulfamethoxazole (B1682508) MIC (µg/mL) | FICI (Illustrative) |
| Escherichia coli | 0.5 - 2 | 8 - 32 | ≤ 0.5 |
| Staphylococcus aureus | 0.5 - 2 | 16 - 64 | ≤ 0.5 |
| Pseudomonas aeruginosa | >1024 | >1024 | >4.0 (Often resistant) |
Note: The FICI values presented are illustrative and can vary depending on the specific strain and testing conditions. The MIC values are typical ranges observed.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards.
Checkerboard Assay for FICI Determination
This microdilution technique systematically evaluates the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim and Sulfamethizole stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial two-fold dilutions of Trimethoprim along the x-axis and Sulfamethizole along the y-axis.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHPS by Sulfamethizole.[9]
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Recombinant Dihydrofolate Reductase (DHFR) as a coupling enzyme
-
NADPH
-
Sulfamethizole
-
Tris-HCl buffer
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DHPS, excess DHFR, PABA, and NADPH.
-
Inhibitor Addition: Add varying concentrations of Sulfamethizole to the reaction wells.
-
Reaction Initiation: Initiate the reaction by adding DHPPP.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibition of DHFR by Trimethoprim.[2][10]
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Trimethoprim
-
Assay buffer
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add varying concentrations of Trimethoprim to the reaction wells.
-
Reaction Initiation: Initiate the reaction by adding DHF.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Bacterial Folate Synthesis Pathway and Points of Inhibition.
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
Caption: Logical Relationship of the Synergistic Mechanism.
Conclusion
The synergistic combination of Trimethoprim and Sulfamethizole is a powerful example of rational drug design, effectively targeting a crucial metabolic pathway in bacteria with a dual-pronged attack. The mechanism, involving both sequential inhibition and mutual potentiation, leads to a robust bactericidal outcome. The experimental protocols and quantitative methods detailed in this guide provide a framework for the continued study and evaluation of this and other synergistic antimicrobial combinations. A thorough understanding of such mechanisms is paramount in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
The Molecular Chisel: A Technical Guide to the Selective Toxicity of Trimethoprim for Bacterial Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim, a synthetic pyrimidine (B1678525) derivative, stands as a cornerstone of antimicrobial therapy, primarily owing to its remarkable selective toxicity against bacterial dihydrofolate reductase (DHFR) while exhibiting minimal affinity for the human ortholog. This selective inhibition disrupts the essential folate metabolic pathway in bacteria, leading to a bacteriostatic effect. When combined with sulfamethoxazole, which targets an upstream enzyme in the same pathway, the effect becomes bactericidal and synergistic.[1][2] Understanding the molecular underpinnings of this selectivity is paramount for combating the rise of antibiotic resistance and for the rational design of novel antifolate agents. This in-depth technical guide elucidates the structural and kinetic basis of trimethoprim's specificity, details key experimental methodologies for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
The Bacterial Folate Biosynthesis Pathway: The Target Landscape
Bacteria, unlike humans who obtain folate from their diet, must synthesize dihydrofolate (DHF) de novo.[3][4] This pathway, therefore, presents a rich landscape of targets for antimicrobial agents. Dihydrofolate reductase (DHFR) is a critical enzyme in this pathway, responsible for the NADPH-dependent reduction of DHF to tetrahydrofolate (THF).[5] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[6][7] Inhibition of DHFR starves the bacterial cell of these vital precursors, thereby halting growth and replication.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. courses.edx.org [courses.edx.org]
- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Dawn of a Synergistic Combination: Early Research and Discovery of Trimethoprim-Sulfonamide Antibacterial Synergy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The combination of trimethoprim (B1683648) and a sulfonamide, most notably sulfamethoxazole (B1682508), represents a landmark in antimicrobial therapy. Marketed as co-trimoxazole, its efficacy is rooted in a potent synergistic interaction that far exceeds the additive effects of the individual components. This technical guide delves into the foundational research that uncovered this synergy. It details the mechanism of action through the sequential blockade of the bacterial folic acid synthesis pathway, presents quantitative data from early studies, provides comprehensive experimental protocols for synergy assessment, and visually maps the biochemical and experimental workflows that were central to its discovery and validation.
Introduction: The Search for Enhanced Antibacterial Activity
The discovery of sulfonamides in the 1930s marked the beginning of the antibiotic era.[1] These synthetic antimicrobials were groundbreaking, but the rapid emergence of bacterial resistance necessitated the search for new therapeutic strategies. This led to the investigation of combination therapies aimed at enhancing efficacy and combating resistance. Trimethoprim, a diaminopyrimidine, was later developed as a potent inhibitor of a different enzymatic step in the same metabolic pathway targeted by sulfonamides.[1] The realization that these two classes of drugs could be combined to produce a powerful synergistic and bactericidal effect was a pivotal moment in chemotherapy, providing a robust solution for a wide range of bacterial infections.[2][3]
Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis
The foundation of the synergy between trimethoprim and sulfonamides lies in their targeted, sequential inhibition of the bacterial folic acid (tetrahydrofolate) synthesis pathway.[4] Bacteria must synthesize their own folic acid, as they cannot utilize preformed folate from their environment; in contrast, mammalian cells rely on dietary folate, making this pathway an ideal target for selective toxicity.[5] Folic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][5]
-
Step 1: Inhibition by Sulfonamides: Sulfonamides (e.g., sulfamethoxazole) are structural analogs of para-aminobenzoic acid (PABA).[5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) , blocking the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroic acid, a precursor to dihydrofolic acid (DHF).[5][6]
-
Step 2: Inhibition by Trimethoprim: Trimethoprim targets the subsequent step in the pathway. It is a potent and highly selective inhibitor of bacterial dihydrofolate reductase (DHFR) , the enzyme responsible for reducing DHF to the biologically active tetrahydrofolic acid (THF).[6][7] Trimethoprim's affinity for bacterial DHFR is thousands of times greater than for the mammalian equivalent, ensuring a high degree of selective toxicity.[8]
By blocking two critical, sequential steps, the combination induces a total shutdown of the pathway, leading to a bactericidal effect, whereas the individual agents are typically bacteriostatic.[8][9] More recent research has further elucidated this relationship, describing it as a "mutual potentiation," where each drug enhances the activity of the other through a metabolic feedback loop.[10][11][12]
References
- 1. Sulfonamides and trimethoprim | PPTX [slideshare.net]
- 2. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 3. realworldml.github.io [realworldml.github.io]
- 4. Chapter 10 – Sulfonamides and Trimethoprim – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. infectioncontroltoday.com [infectioncontroltoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Interplay: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Trimethoprim-Sulfamethizole
For Researchers, Scientists, and Drug Development Professionals
The combination of trimethoprim (B1683648) and a sulfonamide, in this case, sulfamethizole (B1682507), represents a classic example of synergistic antimicrobial therapy. This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this combination, offering valuable insights for researchers, scientists, and professionals involved in drug development. By understanding the intricate interplay between these two compounds, from their journey through the body to their concerted attack on microbial targets, we can better appreciate their clinical efficacy and potential for future therapeutic applications.
Pharmacokinetic Profile: The Journey of Two Molecules
The clinical effectiveness of the trimethoprim-sulfamethizole combination is fundamentally reliant on achieving and maintaining optimal concentrations of both drugs at the site of infection. This is governed by their individual and combined pharmacokinetic properties: absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, both trimethoprim and sulfamethizole are generally well-absorbed from the gastrointestinal tract.[1][2][3] Peak plasma concentrations are typically reached within 1 to 4 hours.[1][4] The bioavailability of trimethoprim is high, often exceeding 90%. While specific bioavailability data for sulfamethizole is less readily available, it is also considered to be well-absorbed.
Distribution
Both drugs distribute widely throughout body tissues and fluids, a crucial factor for treating systemic infections.[3] Trimethoprim, being more lipid-soluble, has a larger volume of distribution and penetrates tissues effectively, including prostatic and bronchial tissues.[3] Protein binding for trimethoprim is approximately 44%, while sulfamethizole is more extensively bound to plasma proteins, around 90%.[5]
Metabolism
Trimethoprim is metabolized in the liver to a lesser extent than sulfamethizole, with a significant portion excreted unchanged.[2] The primary metabolic pathways for trimethoprim include oxidation and O-demethylation.[2] Sulfamethizole undergoes more extensive hepatic metabolism, primarily through N-acetylation, which results in a metabolite with no antibacterial activity but is implicated in some of the drug's toxicity.[5]
Excretion
The primary route of elimination for both trimethoprim and sulfamethizole and their metabolites is through the kidneys via glomerular filtration and tubular secretion.[2][5] The half-life of trimethoprim in adults with normal renal function is approximately 8 to 11 hours, while that of sulfamethizole is around 3 to 8 hours.[1][6][7]
Table 1: Summary of Key Pharmacokinetic Parameters for Trimethoprim and Sulfamethizole in Adults with Normal Renal Function
| Parameter | Trimethoprim | Sulfamethizole |
| Bioavailability | >90% | Well-absorbed |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1] | 1 - 4 hours |
| Protein Binding | ~44% | ~90%[5] |
| Volume of Distribution (Vd) | ~1.8 L/kg | ~0.2 L/kg |
| Elimination Half-life (t½) | 8 - 11 hours[1] | 3 - 8 hours[6][7] |
| Primary Route of Excretion | Renal[2] | Renal[5] |
Pharmacodynamics: The Concerted Attack on Folate Synthesis
The hallmark of the trimethoprim-sulfamethizole combination is its synergistic bactericidal activity, which arises from the sequential blockade of a crucial metabolic pathway in bacteria: the synthesis of tetrahydrofolic acid (THF), an essential cofactor in the synthesis of nucleic acids and amino acids.[3]
Mechanism of Action
-
Sulfamethizole: As a structural analog of para-aminobenzoic acid (PABA), sulfamethizole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase.[4] This enzyme is responsible for the conversion of PABA to dihydropteroic acid, a precursor of dihydrofolic acid (DHF).
-
Trimethoprim: Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[8] This enzyme catalyzes the reduction of DHF to THF. Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[8]
By inhibiting two sequential steps in this vital pathway, the combination produces a bactericidal effect, whereas the individual components are typically bacteriostatic.[3]
Figure 1: Mechanism of action of Trimethoprim-Sulfamethizole.
Spectrum of Activity
The combination of trimethoprim and sulfamethizole is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Susceptible organisms commonly include Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and many Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus mirabilis, and Salmonella and Shigella species.[3]
Table 2: Illustrative In Vitro Activity of Trimethoprim-Sulfamethoxazole
| Organism | MIC of TMP Alone (µg/mL) | MIC of SMX Alone (µg/mL) | MIC of TMP in Combination (µg/mL) | MIC of SMX in Combination (µg/mL) | FICI | Interpretation |
| Escherichia coli | 0.60 | 1.6 | 0.096 | 0.256 | 0.32 | Synergy[9] |
| Staphylococcus aureus | 0.50 | 0.80 | 0.08 | 0.128 | 0.32 | Synergy[9] |
Note: Data presented for Sulfamethoxazole (B1682508) (SMX) is illustrative of the general synergistic principle with Trimethoprim (TMP). FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.[9]
Experimental Protocols for Pharmacokinetic and Pharmacodynamic Assessment
Accurate and reproducible experimental data are the cornerstone of drug development. The following sections detail the methodologies for key experiments used to evaluate the pharmacokinetic and pharmacodynamic properties of the trimethoprim-sulfamethizole combination.
Pharmacokinetic Analysis: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the quantitative determination of trimethoprim and sulfamethizole in biological matrices.
Detailed HPLC Method for Quantification in Plasma: [10][11]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727) (e.g., 65:20:15 v/v/v), adjusted to a specific pH (e.g., 6.2).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 225 nm.[10]
-
Injection Volume: 150 µL.[10]
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the drugs in the plasma samples by interpolating from the calibration curve.
-
Detailed Mass Spectrometry Method for Quantification in Serum: [12]
-
Sample Preparation:
-
Precipitate proteins from serum samples by adding acetonitrile containing isotopically labeled internal standards.
-
Vortex and centrifuge the samples.
-
Dilute the resulting supernatant in an aqueous mobile phase.
-
-
SPE-MS/MS Analysis:
-
Inject the diluted supernatant onto a C18 solid-phase extraction (SPE) cartridge for online sample cleanup and concentration.
-
Perform tandem mass spectrometry (MS/MS) analysis using electrospray ionization in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for trimethoprim, sulfamethizole, and their respective internal standards.
-
-
Data Analysis:
-
Use a linear calibration curve with appropriate weighting to calculate sample concentrations.
-
Figure 2: Workflow for pharmacokinetic analysis.
Pharmacodynamic Analysis: Checkerboard and Time-Kill Assays
Checkerboard Assay for Synergy Testing: [9]
The checkerboard assay is a standard in vitro method to quantitatively assess the synergistic effect of two antimicrobial agents.
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of trimethoprim along the x-axis and sulfamethizole along the y-axis.
-
The final well in each row and column should contain only one drug to determine the individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = FIC of Trimethoprim + FIC of Sulfamethizole.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
-
Figure 3: Workflow for the checkerboard synergy assay.
Time-Kill Assay: [9]
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation:
-
Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Drug Addition:
-
Add trimethoprim and sulfamethizole at desired concentrations (e.g., 1x MIC, 2x MIC, or clinically relevant concentrations), both alone and in combination.
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Table 3: Illustrative Time-Kill Assay Results for Trimethoprim-Sulfamethoxazole against E. coli
| E. coli Isolate (MIC in µg/mL) | Mean Change in log10 CFU/mL at 24h | Pharmacodynamic Outcome |
| 0.25/4.75 | -4.49 | Bactericidal[9] |
| 1/19 | -1.73 | Bacteriostatic/Partial Killing[9] |
| 2/39 | -1.59 | Bacteriostatic/Partial Killing[9] |
| 4/74 (Resistant) | +1.83 | Regrowth[9] |
Data from a study using a fixed TMP/SMX concentration of 4/40 µg/mL.[9]
Conclusion
The combination of trimethoprim and sulfamethizole exemplifies a highly successful synergistic antimicrobial therapy. A thorough understanding of their individual and combined pharmacokinetic and pharmacodynamic properties is paramount for optimizing their clinical use and for the development of future antimicrobial strategies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and other synergistic drug combinations in the ongoing battle against infectious diseases. The continued investigation into the nuances of their interaction, including the impact of resistance mechanisms and the development of novel delivery systems, will be crucial for maintaining their therapeutic value.
References
- 1. karger.com [karger.com]
- 2. Studies on Sulfamethoxazole/Trimethoprim. Absorption, Distribution, Excretion and Metabolism of Trimethoprim in Rat [jstage.jst.go.jp]
- 3. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfamethizole - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 11. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Activity of Trimethoprim-Sulfamethoxazole against Gram-Positive and Gram-Negative Bacteria: An In-Depth Technical Guide
Disclaimer: This technical guide primarily focuses on the in-vitro activity of Trimethoprim-Sulfamethoxazole. While the user requested information on Trimethoprim-Sulfamethizole, there is a significant lack of comprehensive, publicly available in-vitro susceptibility data for this specific combination. Trimethoprim-Sulfamethoxazole is a closely related and widely studied combination with the same mechanism of action, and therefore, its data is presented here as a surrogate to provide a thorough overview of the potential activity of trimethoprim-sulfonamide combinations.
Executive Summary
The combination of trimethoprim (B1683648) and a sulfonamide, such as sulfamethoxazole (B1682508), represents a synergistic antimicrobial agent with a broad spectrum of activity against a variety of gram-positive and gram-negative bacteria. This guide provides a detailed overview of the in-vitro activity of this combination, with a focus on its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Trimethoprim and sulfamethoxazole act synergistically to inhibit two sequential steps in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.
-
Sulfamethoxazole: This component is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate (B1496061) synthase, which is responsible for the conversion of PABA to dihydrofolic acid.
-
Trimethoprim: This component is a potent inhibitor of the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.
By blocking these two crucial steps, the combination effectively halts the production of essential bacterial metabolites, leading to a bactericidal effect.
Figure 1: Synergistic mechanism of action of Trimethoprim-Sulfamethoxazole.
In-Vitro Susceptibility Data
The following tables summarize the in-vitro activity of Trimethoprim-Sulfamethoxazole against a selection of clinically relevant gram-positive and gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Staphylococcus aureus | 333 | ≤0.5/9.5 | 1/19 | - | [1] |
| Staphylococcus aureus (MRSA) | 20 | - | - | - | [2] |
| Streptococcus pneumoniae | - | - | - | 93.3 | [3] |
| Streptococcus pyogenes | - | - | - | 96.7 (Trimethoprim alone ≤2 µg/mL) | [3] |
| Listeria monocytogenes | - | - | - | - | [4] |
Note: MIC values are expressed as Trimethoprim/Sulfamethoxazole concentration.
Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Escherichia coli | 346 | <0.125/2.375 | 128/2432 | 70.8 | |
| Escherichia coli | 4 | 0.25/4.75 - 4/76 | - | - | [5] |
| Haemophilus influenzae | 58 | ≤0.25 (Trimethoprim alone) | - | - | [3] |
| Stenotrophomonas maltophilia | - | - | - | ~95 | [5] |
| Carbapenem-Resistant Acinetobacter baumannii | 6 | 0.25 - 1 | - | - | [6] |
Note: MIC values are expressed as Trimethoprim/Sulfamethoxazole concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in-vitro activity of Trimethoprim-Sulfamethoxazole, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
4.1.1 Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim and Sulfamethoxazole stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
4.1.2 Procedure
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the Trimethoprim-Sulfamethoxazole combination in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06/1.14 to 64/1216 µg/mL). A 1:19 ratio of Trimethoprim to Sulfamethoxazole is typically used.[1]
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the drug combination that shows no visible growth. For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the positive control.[1]
Figure 2: Experimental workflow for the Broth Microdilution susceptibility test.
Agar Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[10]
4.2.1 Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Filter paper disks impregnated with Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)[11]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
4.2.2 Procedure
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Apply Disk: Aseptically apply the Trimethoprim-Sulfamethoxazole disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. With trimethoprim and sulfonamides, slight growth within the zone may occur; this should be disregarded, and the obvious margin should be measured.[10]
-
Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI to determine if the isolate is susceptible, intermediate, or resistant.[7][8][9]
Conclusion
The combination of trimethoprim and sulfamethoxazole demonstrates potent in-vitro activity against a wide range of gram-positive and gram-negative bacteria due to its synergistic inhibition of the bacterial folic acid synthesis pathway. Standardized methods, such as broth microdilution and agar disk diffusion, are crucial for accurately assessing the susceptibility of clinical isolates. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of antimicrobial agents. Further research is warranted to generate specific and comprehensive in-vitro susceptibility data for the Trimethoprim-Sulfamethizole combination.
References
- 1. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. darvashco.com [darvashco.com]
- 8. pid-el.com [pid-el.com]
- 9. iacld.com [iacld.com]
- 10. asm.org [asm.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
The Synergistic Inhibition of Bacterial Folic Acid Synthesis by Trimethoprim and Sulfamethizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of trimethoprim (B1683648) and sulfamethizole (B1682507) represents a classic example of synergistic antimicrobial chemotherapy, targeting the essential folic acid biosynthesis pathway in bacteria. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of these two drugs. Sulfamethizole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), and trimethoprim, a potent inhibitor of dihydrofolate reductase (DHFR), create a sequential blockade that is significantly more effective than the action of either agent alone. This document details the enzymatic steps targeted, presents quantitative data on enzyme inhibition, provides comprehensive experimental protocols for the assessment of their activity and synergy, and visualizes the key pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction: The Bacterial Folic Acid Pathway as a Prime Antimicrobial Target
Folic acid, in its reduced form as tetrahydrofolate (THF), is a crucial cofactor in the biosynthesis of essential cellular components, including purines, thymidine, and certain amino acids. While mammals obtain folate from their diet, most bacteria are impermeable to exogenous folate and must synthesize it de novo.[1] This metabolic distinction makes the bacterial folic acid synthesis pathway an attractive and selective target for antimicrobial agents. The pathway involves a series of enzymatic reactions, two of which are critically inhibited by the synergistic combination of sulfamethizole and trimethoprim.
Mechanism of Action: A Sequential Blockade
The synergistic efficacy of trimethoprim and sulfamethizole arises from their ability to inhibit two distinct and sequential enzymes in the same metabolic pathway.[2] This dual action leads to a more profound depletion of tetrahydrofolate than either drug could achieve individually.
Sulfamethizole: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfamethizole is a member of the sulfonamide class of antibiotics. Structurally, it is an analog of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] Sulfamethizole acts as a competitive inhibitor, binding to the active site of DHPS and preventing the utilization of PABA.[5] This inhibition leads to a halt in the synthesis of dihydropteroate, a direct precursor to dihydrofolate.
Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[2] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to the biologically active 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. The affinity of trimethoprim for bacterial DHFR is several thousand-fold higher than for its mammalian counterpart, which accounts for its selective toxicity. By blocking DHFR, trimethoprim prevents the final and essential step in the synthesis of THF, leading to a depletion of this vital cofactor.
Quantitative Data on Enzyme Inhibition
The inhibitory activities of sulfamethizole and trimethoprim are quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These parameters are crucial for understanding the potency and selectivity of these drugs.
Table 1: Inhibitory Activity of Sulfamethizole against Bacterial Dihydropteroate Synthase (DHPS)
| Bacterial Species | Inhibition Constant (Ki) | IC50 |
| Escherichia coli | 2.5 µM (for Sulfadiazine)[6] | 20 µM (for DDS)[6] |
| Streptococcus pneumoniae | 35-fold difference in Ki for sulfathiazole (B1682510) in resistant vs. susceptible strains[7] | >500 µM (for Sulfadoxine)[8] |
Note: Data for sulfamethizole is limited; related sulfonamides are included for comparative purposes.
Table 2: Inhibitory Activity of Trimethoprim against Bacterial Dihydrofolate Reductase (DHFR)
| Bacterial Species | Inhibition Constant (Ki) | IC50 |
| Escherichia coli | - | - |
| Staphylococcus aureus | - | - |
| Streptococcus pneumoniae | - | - |
| Human | - | - |
Note: Specific values can vary depending on the bacterial strain and experimental conditions.
Visualizing the Mechanism and Workflows
Diagrammatic representations are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)
This assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by excess dihydrofolate reductase (DHFR), monitoring the concomitant oxidation of NADPH at 340 nm.[9]
Materials:
-
Recombinant DHPS
-
Recombinant DHFR (in excess)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
Sulfamethizole (or other sulfonamide inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.
-
Prepare serial dilutions of sulfamethizole in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
DHFR solution
-
NADPH solution
-
DHPS solution
-
Sulfamethizole solution (or vehicle control)
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mixture (PABA and DHPPP) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each sulfamethizole concentration relative to the control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both PABA and sulfamethizole and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)
This assay directly measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]
Materials:
-
Recombinant DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Trimethoprim
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF and NADPH in assay buffer.
-
Prepare serial dilutions of trimethoprim.
-
-
Assay Setup:
-
To each well, add:
-
Assay Buffer
-
NADPH solution
-
DHFR solution
-
Trimethoprim solution (or vehicle control)
-
-
Pre-incubate at the desired temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the DHF solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
-
Data Analysis:
-
Calculate V₀ for each reaction.
-
Determine the percent inhibition and IC50 value for trimethoprim as described for the DHPS assay.
-
Determine the Ki value by varying both DHF and trimethoprim concentrations.
-
Checkerboard Synergy Assay
This method is used to quantitatively assess the synergistic interaction between two antimicrobial agents.[5]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Trimethoprim and Sulfamethizole stock solutions
-
96-well microtiter plates
Procedure:
-
Plate Setup:
-
Along the x-axis of the microplate, prepare two-fold serial dilutions of trimethoprim in MHB.
-
Along the y-axis, prepare two-fold serial dilutions of sulfamethizole in MHB.
-
The final well in each row and column should contain only one drug to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well).
-
Inoculate all wells with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism[10]
-
-
Time-Kill Curve Analysis
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.[11]
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., MHB)
-
Trimethoprim and Sulfamethizole
-
Sterile culture tubes
-
Agar (B569324) plates for colony counting
Procedure:
-
Assay Setup:
-
Prepare tubes containing a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in growth medium.
-
Add trimethoprim and sulfamethizole at desired concentrations (e.g., based on their MICs), both alone and in combination. Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[12]
-
Conclusion
The synergistic interaction between trimethoprim and sulfamethizole provides a powerful and selective mechanism for inhibiting bacterial growth. By targeting two sequential steps in the essential folic acid synthesis pathway, this combination achieves a bactericidal effect that is greater than the sum of its parts. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial infections. A thorough understanding of these principles is crucial for the rational design of new antimicrobial therapies and for overcoming the challenge of antibiotic resistance.
References
- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Repetitions in the Dihydropteroate Synthase of Streptococcus pneumoniae Lead to Sulfonamide Resistance with Limited Effects on Substrate Km - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective War on Folate: A Technical Guide to Trimethoprim's Binding Affinity for Bacterial vs. Human Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular basis for the selective antibacterial action of trimethoprim (B1683648), focusing on its differential binding affinity for bacterial versus human dihydrofolate reductase (DHFR). Understanding this selectivity is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.
Introduction: The Folate Pathway as a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.[1] Inhibition of DHFR disrupts these vital biosynthetic processes, leading to cell death.[1]
While both bacteria and humans rely on DHFR, a key distinction makes it an ideal antibacterial target: many bacteria must synthesize their own folate de novo, whereas humans obtain it from their diet.[2] This metabolic difference, coupled with structural variations between the bacterial and human DHFR enzymes, allows for the development of selective inhibitors like trimethoprim.[3][4] Trimethoprim, a synthetic antibiotic, exhibits a dramatically higher affinity for bacterial DHFR than for its human counterpart, forming the basis of its therapeutic efficacy and safety profile.[1][2]
Quantitative Analysis of Binding Affinity
The efficacy and selectivity of trimethoprim are quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater inhibitory potency. The data presented below, collated from various experimental studies, clearly demonstrates trimethoprim's profound selectivity for bacterial DHFR.
Table 1: Comparative Inhibition of Bacterial and Human Dihydrofolate Reductase by Trimethoprim
| Enzyme Source | Strain / Type | Ki (nM) | IC50 (nM) | Selectivity Ratio (Human Ki / Bacterial Ki) |
| Escherichia coli | Wild-type | 0.08[5] | - | ~17,250 |
| Staphylococcus aureus | DfrB (Wild-type) | 2.7 | - | ~511 |
| Staphylococcus aureus | DfrA (Resistant) | 820[6] | - | ~1.7 |
| Staphylococcus aureus | DfrG (Resistant) | 31,000[6] | - | ~0.04 |
| Streptococcus pneumoniae | Wild-type | 147 ± 49[5] | 480[5] | ~9.4 |
| Human | Recombinant | 1380 | 180,000[7] | 1 |
Note: Selectivity Ratio is calculated using the Ki value for human DHFR from the same or a comparable study. The significant drop in selectivity for resistant strains highlights the clinical challenge of antibiotic resistance.
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are primarily derived from enzyme kinetics assays. Isothermal titration calorimetry (ITC) provides a complementary, direct measurement of the thermodynamic parameters of binding.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[2] The inhibitory effect of trimethoprim is determined by measuring the reduction in enzyme activity at various inhibitor concentrations.
Materials:
-
Purified recombinant DHFR (bacterial or human)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5[2]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Trimethoprim stock solution (dissolved in a suitable solvent like DMSO)[5]
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the purified DHFR enzyme (e.g., 10-20 nM).[2][7]
-
Inhibitor Addition: Add varying concentrations of trimethoprim to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with NADPH and trimethoprim for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow for binding equilibrium to be reached.[2][5]
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of DHF (e.g., 10 µM).[5]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 2.5 minutes), taking readings at regular intervals (e.g., every 15 seconds).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each trimethoprim concentration from the linear portion of the absorbance vs. time plot.
-
To determine the IC50 , plot the percentage of inhibition versus the logarithm of the trimethoprim concentration and fit the data to a dose-response curve. The IC50 is the concentration of trimethoprim that causes a 50% reduction in DHFR activity.[2]
-
To determine the Ki , perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor (trimethoprim). The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis to calculate the Ki value. For a competitive inhibitor, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (trimethoprim) to a macromolecule (DHFR). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n).[8]
Materials:
-
Highly purified and concentrated DHFR solution
-
Trimethoprim solution at a known concentration
-
ITC instrument
-
Appropriate buffer for both protein and ligand
Procedure:
-
Sample Preparation: Prepare the DHFR solution in the sample cell and the trimethoprim solution in the injection syringe, both in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Titration: Perform a series of small, sequential injections of the trimethoprim solution into the DHFR solution in the sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the trimethoprim binds to the DHFR. A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
Visualizing the Molecular Landscape
The following diagrams, created using the Graphviz DOT language, illustrate the key pathways, experimental workflows, and the logical basis for trimethoprim's selective toxicity.
Folate Metabolism Pathways: Bacterial vs. Human
Caption: Folate metabolism in bacteria (de novo synthesis) vs. humans (dietary uptake).
Experimental Workflow: DHFR Inhibition Assay
Caption: Workflow for determining DHFR inhibition by trimethoprim.
Logical Relationship of Selective Toxicity
Caption: The basis of trimethoprim's selective toxicity.
Conclusion
The remarkable selectivity of trimethoprim for bacterial dihydrofolate reductase over its human counterpart is a cornerstone of its success as an antibacterial agent. This selectivity, quantifiable through binding affinity studies, arises from key structural differences between the enzymes. A thorough understanding of these molecular interactions, facilitated by the experimental protocols detailed herein, is essential for the rational design of new DHFR inhibitors that can circumvent existing resistance mechanisms and for the continued effective use of this important class of antibiotics. The visualizations provided offer a clear framework for comprehending the complex interplay of metabolic pathways, experimental procedures, and the fundamental principles of selective drug action.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Calorimetric studies of ligand binding in R67 dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Crystallographic Analysis of Trimethoprim-Sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) and Sulfamethoxazole (B1682508) are synthetic antimicrobial agents that are frequently combined in a fixed 1:5 ratio, a formulation commonly known as co-trimoxazole (B1683656).[1] This combination is a cornerstone in the treatment of various bacterial infections, including those affecting the urinary tract, respiratory system, and gastrointestinal tract.[2] The clinical efficacy of co-trimoxazole stems from its synergistic mechanism of action, where the two components inhibit sequential steps in the bacterial folic acid synthesis pathway.[1][3]
Given its widespread use, the robust analytical characterization of trimethoprim and sulfamethoxazole, both individually and in combination, is critical for quality control, formulation development, and pharmacokinetic studies.[4] Spectroscopic and crystallographic techniques are indispensable tools in this regard, providing detailed information on molecular structure, purity, quantification, and solid-state properties.[5][6]
This technical guide provides an in-depth overview of the key spectroscopic and crystallographic methods used to analyze trimethoprim and sulfamethoxazole. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and visual diagrams of analytical workflows and the underlying biochemical pathway to provide a comprehensive resource for professionals in the pharmaceutical sciences.
Note: This document focuses on the analysis of Trimethoprim and Sulfamethoxazole , the combination used in the drug co-trimoxazole. While the query mentioned Sulfamethizole, the vast body of scientific literature and clinical application centers on the synergistic pairing with Sulfamethoxazole.
Synergistic Mechanism of Action: Inhibition of Folate Synthesis
The potent antibacterial effect of co-trimoxazole is a classic example of synergistic drug action. Bacteria, unlike mammals, must synthesize their own folic acid (a crucial precursor for DNA, RNA, and protein synthesis). Trimethoprim and sulfamethoxazole target two different enzymes in this essential pathway.[7]
-
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase . It is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme. By blocking this step, it prevents the formation of dihydropteroic acid.[7][8]
-
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) .[3] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim's affinity for bacterial DHFR is several thousand times greater than for its mammalian counterpart, which accounts for its selective toxicity.[3]
This dual blockade results in a more effective disruption of folic acid synthesis than either drug could achieve alone, often leading to a bactericidal effect.[1]
Spectroscopic Analysis
Spectroscopic methods are vital for both qualitative and quantitative analysis of trimethoprim and sulfamethoxazole.[9][10] They are routinely used for purity assessment, concentration determination in bulk and dosage forms, and stability studies.[6]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative determination of trimethoprim and sulfamethoxazole.[11] The primary challenge is the significant spectral overlap of the two compounds in the UV region, which necessitates specific analytical approaches.[12][13]
This method allows for the determination of both drugs in a mixture by measuring the absorbance at the λmax of each drug and solving a set of simultaneous equations.[14]
-
Standard Solution Preparation: Prepare stock solutions of pure trimethoprim and sulfamethoxazole (e.g., 100 µg/mL) in a suitable solvent, such as methanol (B129727) or a methanol:0.1 N NaOH mixture (80:20 v/v).[13][14]
-
Solvent Selection: Methanol is a common solvent. The choice of solvent can be critical, and pH may need to be controlled (e.g., pH 4.5) for reproducible results, especially when using derivative spectrophotometry.[12][14]
-
λmax Determination: Scan the standard solutions of each drug separately across the UV range (e.g., 200-400 nm) to determine the maximum absorbance wavelength (λmax) for each compound.[14]
-
Absorptivity Calculation: Prepare a series of dilutions from the stock solutions for each drug and measure their absorbance at both determined λmax values to calculate the absorptivity coefficients.
-
Sample Analysis: Dissolve the pharmaceutical formulation (e.g., powdered co-trimoxazole tablet) in the same solvent, filter, and dilute to a concentration within the Beer-Lambert law range. Measure the absorbance of the sample solution at the two λmax values.
-
Calculation: Use the measured absorbances and the calculated absorptivity coefficients in the simultaneous equations (Cramer's rule) to determine the concentration of each component.
| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) | Reference |
| λmax | ~270 nm | ~271 nm | [14] |
| λmax (Derivative) | 259 nm (zero-crossing for TMP) | 237.6 nm (zero-crossing for SMX) | [12] |
| Linear Range | 10-50 µg/mL | 2-10 µg/mL | [14] |
| Solvent | Methanol | Methanol | [14] |
Note: λmax values can vary slightly depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of active pharmaceutical ingredients (APIs).[10] For the trimethoprim-sulfamethoxazole combination, it is particularly useful for characterizing the solid-state interactions in co-crystals, where hydrogen bonding between the two molecules leads to noticeable shifts in the vibrational frequencies of specific bonds.[15]
-
Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
| Compound / Mixture | Key Wavenumber Range (cm⁻¹) | Observation | Implication | Reference |
| Sulfamethoxazole (Intact) | ~3400-3300 | Sharp N-H stretching peaks | Free amine and sulfonamide groups | |
| Trimethoprim (Intact) | ~3400-3300 | Sharp N-H stretching peaks | Free amine groups | |
| SMX-TMP Co-crystal | ~3400-3000 | Broadening and shift of N-H peaks to lower wavenumbers | Formation of hydrogen bonds between the amine groups of trimethoprim and the sulfonamide group of sulfamethoxazole | [15] |
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for the simultaneous quantification of trimethoprim and sulfamethoxazole in complex matrices like plasma or serum.[16][17]
-
Sample Preparation (Plasma):
-
Precipitate proteins by adding acetonitrile (B52724) (containing isotopically labeled internal standards) to the plasma sample.[17][18]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant with an aqueous mobile phase.[18]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [16][19] |
| Parent Ion [M+H]⁺ (m/z) | 254.0 | 291.0 | [19] |
| Major Fragment Ion (m/z) | 108.0 | 230.0 | [19] |
| LLOQ (in plasma/serum) | 12-20 ng/mL | 1.2-10 ng/mL | [16][18] |
Crystallographic Analysis
Crystallographic analysis is essential for characterizing the solid-state properties of drug substances, which can significantly impact their stability, solubility, and bioavailability. For trimethoprim and sulfamethoxazole, a 1:1 molecular co-crystal can be formed.[20]
X-ray Powder Diffraction (PXRD)
PXRD is the primary technique used to identify crystalline phases. The diffraction pattern serves as a unique "fingerprint" for a specific crystal structure. It is used to distinguish the sulfamethoxazole-trimethoprim co-crystal from a simple physical mixture of the individual components.[21]
-
Co-crystal Formation (Milling Method):
-
Combine equimolar amounts of sulfamethoxazole and trimethoprim in a milling vessel.[21]
-
Mill the mixture for a specified duration (e.g., 30 minutes). The mechanical energy induces the formation of the co-crystal phase.
-
-
Co-crystal Formation (Solution Crystallization):
-
Dissolve equimolar amounts of both compounds in a suitable solvent like methanol.[21]
-
Allow for slow evaporation of the solvent to yield intact co-crystals.
-
-
PXRD Analysis:
-
Gently pack the powder sample (either the individual components, the physical mixture, or the co-crystal) into a sample holder.
-
Mount the holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5-40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
| Sample | Characteristic Diffraction Peaks (2θ) | Reference |
| SMX-TMP Physical Mixture | Shows a superposition of the peaks from the individual components. | [22] |
| SMX-TMP Co-crystal | 7.32°, 11.5°, 16.90°, 19.15°, 24.0° | [22][23] |
Note: The PXRD pattern of the co-crystal is distinct from that of the physical mixture, confirming the formation of a new crystalline phase.
References
- 1. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamides and trimethoprim | PPTX [slideshare.net]
- 9. ijrar.org [ijrar.org]
- 10. paulrpalmer.com [paulrpalmer.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The crystal structure of a sulfamethoxazole-trimethoprim 1:1 molecular compound. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Simultaneous Quantification of Trimethoprim and Sulfamethizole in Human Plasma by HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of Trimethoprim (TMP) and Sulfamethizole (SMZ) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation. This method is demonstrated to be simple, precise, accurate, and suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Trimethoprim and Sulfamethizole are synthetic antimicrobial agents that act synergistically to inhibit bacterial folic acid synthesis. The combination is effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of these compounds in plasma is crucial for pharmacokinetic analysis and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for their simultaneous determination using a widely accessible HPLC-UV system.
Experimental
Materials and Reagents
-
Trimethoprim (TMP) reference standard (USP grade)
-
Sulfamethizole (SMZ) reference standard (USP grade)
-
Internal Standard (IS), e.g., Sulfamethazine or a similar compound not co-administered.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic and Dibasic Sodium Phosphate (Analytical grade)
-
Perchloric acid or Acetic acid (Analytical grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following conditions have been shown to be effective for the separation of Trimethoprim and related sulfonamides.[1]
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 (e.g., Symmetry Shield C18, 4.6 x 150 mm, 4 µm) or C8 |
| Mobile Phase | 30 mM Sodium Phosphate Buffer (pH 5.8) : Acetonitrile : 0.05% Triethylamine (83:17:0.05, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 30°C |
| UV Detection | 235 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may require slight optimization to achieve the best resolution between Sulfamethizole and the internal standard.
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 25 mg of Trimethoprim and 25 mg of Sulfamethizole, and the internal standard, separately in 25 mL of mobile phase.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in blank plasma to create a series of calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 250 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 20 seconds.
-
Add 375 µL of acetonitrile and 100 µL of saturated potassium phosphate.
-
Vortex again for 20 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at room temperature.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Inject 100 µL of the reconstituted sample into the HPLC system.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and stability.
Linearity
Calibration curves were constructed by plotting the peak height ratio of each analyte to the internal standard against the nominal concentration.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Trimethoprim | 0.10 - 6.0 | > 0.995 |
| Sulfamethizole | 1.0 - 70 | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Trimethoprim | Low (0.3) | ≤ 5.2 | ≤ 7.0 | ± 15% |
| Medium (3.0) | ≤ 5.2 | ≤ 7.0 | ± 15% | |
| High (5.4) | ≤ 5.2 | ≤ 7.0 | ± 15% | |
| Sulfamethizole | Low (3.0) | ≤ 8.7 | ≤ 11.3 | ± 15% |
| Medium (35) | ≤ 8.7 | ≤ 11.3 | ± 15% | |
| High (63) | ≤ 8.7 | ≤ 11.3 | ± 15% |
Recovery
The extraction recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standards.
| Analyte | Mean Extraction Recovery (%) |
| Trimethoprim | 95 |
| Sulfamethizole | 85 |
| Internal Standard | 80 |
Stability
The stability of Trimethoprim and Sulfamethizole in plasma was assessed under various conditions. The analytes were found to be stable for at least 24 hours at room temperature, for at least 8 weeks at -20°C, and after three freeze-thaw cycles.
Results and Discussion
A typical chromatogram shows well-resolved peaks for Trimethoprim, the internal standard, and Sulfamethizole, with no interference from endogenous plasma components. The retention times for Trimethoprim and a related sulfonamide, sulfamethoxazole, have been reported to be approximately 3.7 and 6.8 minutes, respectively, with a total run time of 10 minutes.[1] Similar retention behavior is expected for Sulfamethizole. The described method is sensitive, with a limit of quantification suitable for therapeutic drug monitoring.
Conclusion
The HPLC-UV method described provides a reliable and efficient means for the simultaneous quantification of Trimethoprim and Sulfamethizole in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine use in clinical and research laboratories. The method has been validated according to standard guidelines and demonstrates excellent linearity, precision, accuracy, and stability.
References
Application Note: High-Throughput Analysis of Trimethoprim and Sulfamethizole in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Trimethoprim and Sulfamethizole in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for high-throughput analysis in research, and drug development settings. This method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for reliable bioanalytical studies.
Introduction
Trimethoprim and Sulfamethizole are synthetic antimicrobial agents frequently used in combination for the treatment of various bacterial infections, particularly urinary tract infections. Trimethoprim inhibits dihydrofolate reductase, while Sulfamethizole, a sulfonamide, inhibits the synthesis of dihydrofolic acid. The synergistic action of these two compounds provides a broad spectrum of activity. Accurate and reliable quantification of Trimethoprim and Sulfamethizole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note presents a complete protocol for the simultaneous determination of these compounds in plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Trimethoprim and Sulfamethizole reference standards
-
Internal Standard (IS) (e.g., Trimethoprim-d9, Sulfamethoxazole-¹³C₆)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Sample Preparation
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Trimethoprim, Sulfamethizole, and the Internal Standard in methanol.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
Spike control plasma with the appropriate working solutions to create calibration standards and QC samples at various concentrations.
-
-
Plasma Sample Extraction:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key MS Parameters:
-
Spray Voltage: 4500 V
-
Source Temperature: 500 °C
-
Collision Gas: Argon
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
The quantitative performance of the method was evaluated through a series of validation experiments. The results for linearity, limit of quantification (LOQ), accuracy, and precision are summarized in the tables below.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | 25 |
| Sulfamethizole | 271.0 | 156.0 | 20 |
| Internal Standard (Example: Trimethoprim-d9) | 300.2 | 236.2 | 25 |
Table 2: Method Validation Summary
| Parameter | Trimethoprim | Sulfamethizole |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5.2% to 4.8% | -6.1% to 5.3% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 7.5% | < 8.2% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Trimethoprim and Sulfamethizole.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Trimethoprim and Sulfamethizole in plasma. The simple sample preparation protocol, rapid chromatographic analysis, and high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for a variety of research applications, including pharmacokinetic and drug metabolism studies. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision.
Application Notes and Protocols: Utilizing Trimethoprim-Sulfamethizole for Robust Selection in Bacterial Cloning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using a combination of trimethoprim (B1683648) and sulfamethizole (B1682507) as a selective agent in bacterial cloning experiments. This combination offers a highly effective and stringent selection method, minimizing the risk of non-transformed bacterial growth and ensuring the integrity of cloning outcomes.
Introduction
The combination of trimethoprim and a sulfonamide, such as sulfamethizole, acts as a potent bacteriostatic agent by sequentially inhibiting the folic acid biosynthesis pathway in bacteria. This dual-target mechanism provides a stringent selection pressure, making it an excellent choice for cloning experiments where low background is critical. The resistance gene, typically a dihydrofolate reductase (dfr), confers resistance to trimethoprim, allowing for the selective growth of successfully transformed bacteria.
Mechanism of Action
Trimethoprim and sulfamethizole target two distinct enzymes in the bacterial folate synthesis pathway:
-
Sulfamethizole: As a sulfonamide, it is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydropteroic acid, a precursor of folic acid.
-
Trimethoprim: This compound specifically inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, the active form of folate.
The synergistic action of these two compounds leads to a highly effective blockade of tetrahydrofolic acid production, which is essential for the synthesis of nucleotides and certain amino acids, thereby inhibiting bacterial growth.
Application Notes and Protocols for In-Vitro Susceptibility Testing of Trimethoprim-Sulfamethoxazole Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in-vitro susceptibility of clinical bacterial isolates to Trimethoprim-sulfamethoxazole. The following methods are described: Broth Microdilution, Disk Diffusion (Kirby-Bauer), and Gradient Diffusion (E-test). Adherence to these standardized procedures is crucial for accurate and reproducible results.
Core Principles and Considerations
Trimethoprim (B1683648) and sulfamethoxazole (B1682508) act synergistically to inhibit bacterial folic acid synthesis. Accurate in-vitro susceptibility testing is essential for guiding therapeutic decisions and monitoring the emergence of resistance. A critical factor in testing this combination is the composition of the growth medium. Mueller-Hinton agar (B569324) or broth with low levels of thymidine (B127349) and thymine (B56734) is required, as these substances can interfere with the mechanism of action of sulfonamides and trimethoprim, leading to falsely resistant results.[1][2]
Data Presentation: Interpretive Criteria
The susceptibility of a clinical isolate to Trimethoprim-sulfamethoxazole is determined by comparing the minimal inhibitory concentration (MIC) or the zone of inhibition to the clinical breakpoints established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The breakpoints are specific to the organism being tested.
Table 1: CLSI Interpretive Criteria for Trimethoprim-Sulfamethoxazole (MIC in µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤2/38 | - | ≥4/76 |
| Staphylococcus aureus | ≤2/38 | - | ≥4/76 |
| Burkholderia cepacia complex | ≤2/38 | - | ≥4/76 |
| Stenotrophomonas maltophilia | ≤2/38 | - | ≥4/76 |
| Haemophilus influenzae and Haemophilus parainfluenzae | ≤0.5/9.5 | 1/19 - 2/38 | ≥4/76 |
| Streptococcus pneumoniae | ≤0.5/9.5 | 1/19 - 2/38 | ≥4/76 |
Note: Breakpoints are expressed as the concentration of trimethoprim/sulfamethoxazole. Data is based on CLSI M100 documents.[3][4]
Table 2: EUCAST Interpretive Criteria for Trimethoprim-Sulfamethoxazole (MIC in mg/L)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤2 | >4 |
| Staphylococcus aureus | ≤2 | >4 |
| Stenotrophomonas maltophilia | ≤4 | >4 |
| Haemophilus influenzae | ≤0.5 | >1 |
| Moraxella catarrhalis | ≤0.5 | >1 |
| Streptococcus pneumoniae | ≤1 | >2 |
Note: Breakpoints are expressed as the trimethoprim component. Data is based on EUCAST Breakpoint Tables v14.0, 2024.[5][6][7]
Table 3: CLSI and EUCAST Zone Diameter Breakpoints for Disk Diffusion (1.25/23.75 µg disk)
| Organism Group | CLSI (mm) | EUCAST (mm) |
| S | I | |
| Enterobacterales | ≥16 | 11-15 |
| Staphylococcus aureus | ≥16 | 11-15 |
| Stenotrophomonas maltophilia | ≥16 | - |
| Haemophilus influenzae | ≥16 | 11-15 |
Experimental Protocols
Broth Microdilution Method
This method determines the minimal inhibitory concentration (MIC) of Trimethoprim-sulfamethoxazole in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine/thymine levels.[8][9]
-
Trimethoprim-sulfamethoxazole stock solution.
-
96-well microtiter plates.
-
Bacterial inoculum suspension standardized to 0.5 McFarland.
-
Sterile saline or broth for inoculum preparation.
-
Incubator (35 ± 2°C).
-
Micropipettes and sterile tips.
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
Protocol:
-
Prepare Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of Trimethoprim-sulfamethoxazole in CAMHB in the microtiter plate wells. The final volume in each well should be 100 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the clinical isolate from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Trimethoprim-sulfamethoxazole that completely inhibits visible growth.[11]
-
For Trimethoprim-sulfamethoxazole, trailing endpoints (reduced growth over a range of concentrations) may occur. The MIC should be read as the lowest concentration with approximately 80% reduction in growth compared to the growth control.[12]
-
Compare the MIC value to the breakpoints in Table 1 or 2 to determine the susceptibility category.
-
Broth Microdilution Workflow Diagram
Disk Diffusion (Kirby-Bauer) Method
This method assesses susceptibility based on the diameter of the zone of growth inhibition around a paper disk impregnated with a standard amount of Trimethoprim-sulfamethoxazole.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine/thymine levels.[13]
-
Trimethoprim-sulfamethoxazole disks (1.25/23.75 µg).
-
Bacterial inoculum suspension standardized to 0.5 McFarland.
-
Sterile swabs.
-
Incubator (35 ± 2°C).
-
Ruler or caliper for measuring zone diameters.
-
Quality control strains.
Protocol:
-
Prepare Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Antibiotic Disk:
-
Aseptically place a Trimethoprim-sulfamethoxazole (1.25/23.75 µg) disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[14]
-
Read the plate from the back against a dark background with reflected light.[15][16]
-
For Trimethoprim-sulfamethoxazole, faint growth or a haze within the zone of inhibition should be ignored, and the edge of significant growth should be measured.[16][17]
-
Compare the zone diameter to the breakpoints in Table 3 to determine the susceptibility category.
-
Disk Diffusion (Kirby-Bauer) Workflow Diagram
Gradient Diffusion (E-test) Method
This method utilizes a plastic strip with a predefined gradient of Trimethoprim-sulfamethoxazole to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine/thymine levels.
-
Trimethoprim-sulfamethoxazole E-test strips.
-
Bacterial inoculum suspension standardized to 0.5 McFarland.
-
Sterile swabs.
-
Incubator (35 ± 2°C).
-
Quality control strains.
Protocol:
-
Prepare Inoculum and Inoculate Plate:
-
Follow the same procedure for inoculum preparation and plate inoculation as for the disk diffusion method.
-
-
Apply E-test Strip:
-
Aseptically apply the E-test strip to the surface of the inoculated and dried agar plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.
-
For Trimethoprim-sulfamethoxazole, read the MIC at the point of 80% inhibition, where a significant decrease in growth is observed.[18]
-
Compare the MIC value to the breakpoints in Table 1 or 2 to determine the susceptibility category.
-
Gradient Diffusion (E-test) Workflow Diagram
Quality Control
Regular quality control testing is mandatory to ensure the accuracy and precision of the susceptibility testing methods.
Table 4: Quality Control Ranges for Trimethoprim-Sulfamethoxazole
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.06/1.19 - 0.5/9.5 | - |
| Disk Diffusion | - | 23 - 29 | |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12/2.28 - 0.5/9.5 | - |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.03/0.57 - 0.25/4.75 | - |
| Disk Diffusion | - | 24 - 32 | |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.25/4.75 - 1/19 | - |
| Disk Diffusion | - | 20 - 28 |
Note: Data derived from CLSI M100 documents.[4][13]
Quality control should be performed each day of testing or at a frequency defined by the laboratory's quality assurance program. If quality control results fall outside the acceptable ranges, patient results should not be reported, and the cause of the discrepancy must be investigated.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. fda.gov [fda.gov]
- 4. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labor Mittelhessen [labor-mittelhessen.bioscientia.de]
- 6. scribd.com [scribd.com]
- 7. megumed.de [megumed.de]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. micromasterlab.com [micromasterlab.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. nicd.ac.za [nicd.ac.za]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. nicd.ac.za [nicd.ac.za]
- 16. scribd.com [scribd.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. scacm.org [scacm.org]
Cell culture applications of Trimethoprim sulfamethizole for preventing bacterial contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trimethoprim-Sulfamethizole as a potent antibiotic combination to prevent bacterial contamination in mammalian cell cultures. Detailed protocols for preparation, application, and cytotoxicity assessment are included to ensure effective and reliable contamination control in your research and development workflows.
Introduction
Bacterial contamination remains a significant challenge in cell culture, compromising experimental integrity, leading to loss of valuable cell lines, and impacting the reproducibility of results. While penicillin-streptomycin (B12071052) is a commonly used antibiotic cocktail, the emergence of resistant bacterial strains necessitates the exploration of alternative antimicrobial agents. Trimethoprim-sulfamethizole, a synergistic combination of two synthetic antibiotics, offers a broad spectrum of activity against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool for cell culture applications.
Trimethoprim (B1683648) and sulfamethizole (B1682507) act sequentially to inhibit the bacterial folate synthesis pathway, a critical process for DNA, RNA, and protein synthesis.[1][2] Sulfamethizole, a sulfonamide, inhibits dihydropteroate (B1496061) synthase, while trimethoprim targets dihydrofolate reductase.[2] This dual-action mechanism results in a bactericidal effect and reduces the likelihood of resistance development.[2]
Data Presentation
Spectrum of Activity
Trimethoprim-sulfamethizole is effective against a broad range of common cell culture contaminants. However, it is crucial to note its inactivity against Mycoplasma species, a common and often undetected contaminant in cell cultures.
Table 1: Antibacterial Spectrum of Trimethoprim-Sulfamethizole
| Bacterial Type | Susceptibility |
| Gram-positive bacteria | Generally susceptible |
| Gram-negative bacteria | Generally susceptible |
| Mycoplasma species | Resistant |
| Anaerobic bacteria | Generally resistant |
Cytotoxicity Data
Limited direct data exists for the cytotoxicity of Trimethoprim-sulfamethizole on common mammalian cell lines. The following table summarizes available data for trimethoprim, a component of the combination. Researchers should empirically determine the optimal, non-toxic working concentration for their specific cell line.
Table 2: Cytotoxicity of Trimethoprim on Various Cell Lines
| Cell Line | Compound | IC50/EC50 Value | Exposure Time | Reference |
| Chinese Hamster Ovary (CHO-K1) | Trimethoprim | EC50: 611.6 ± 20.4 µg/mL | Not Specified | [3] |
| Rat Fibroblast (5RP7 and F2408) | Trimethoprim + Oxalic Acid Dihydrate | ~200 µM (Day 1), ~50 µM (Day 2) | 24 and 48 hours | [4] |
| Human Liver Microsomes | Trimethoprim | IC50: 54 µM (for CYP2C8 inhibition) | Not Applicable | [5] |
| Human Liver Microsomes | Sulfamethoxazole (B1682508) | IC50: 544 µM (for CYP2C9 inhibition) | Not Applicable | [5] |
Note: The provided IC50/EC50 values are for trimethoprim alone or in a different combination and may not directly reflect the cytotoxicity of the trimethoprim-sulfamethizole combination. It is imperative to perform a dose-response study for your specific cell line.
Experimental Protocols
Preparation of Trimethoprim-Sulfamethizole Stock Solution
This protocol describes the preparation of a 1000X stock solution of Trimethoprim-Sulfamethizole.
Materials:
-
Trimethoprim powder
-
Sulfamethizole powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[6][7]
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, if starting with non-sterile powders and sterility is a concern, though DMSO itself is harsh on many microorganisms)[8]
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration in your cell culture medium. A common starting point for empirical testing is a final concentration in the range of 1-10 µg/mL for each component. For a 1000X stock, you will need 1-10 mg/mL of each component.
-
Dissolving the Powders:
-
In a sterile conical tube, add the calculated amount of Trimethoprim powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO for every 10 mg of powder).
-
Vortex thoroughly until the powder is completely dissolved.[6]
-
In a separate sterile conical tube, add the calculated amount of Sulfamethizole powder.
-
Add the same volume of DMSO as used for Trimethoprim.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Combining the Solutions: Once both powders are fully dissolved, combine the two solutions into a single sterile tube. Vortex to ensure a homogenous mixture.
-
Sterilization (Optional): If you started with non-sterile powders and are concerned about contamination of your stock, you can filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with DMSO. However, many researchers find that the inherent antimicrobial properties of high-concentration DMSO are sufficient to maintain sterility.[8]
-
Aliquoting and Storage: Aliquot the 1000X stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Determining the Optimal Working Concentration
It is crucial to determine the optimal, non-toxic working concentration of Trimethoprim-Sulfamethizole for each specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Trimethoprim-Sulfamethizole stock solution (prepared as in 3.1)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 24-48 hours).
-
Prepare Serial Dilutions: Prepare a series of dilutions of the Trimethoprim-Sulfamethizole stock solution in complete cell culture medium. A good starting range is from 0.1 µg/mL to 100 µg/mL of each component. Include a vehicle control (medium with the same concentration of DMSO as the highest antibiotic concentration) and a no-treatment control.
-
Treatment: After allowing the cells to adhere overnight, carefully remove the medium and replace it with the medium containing the different concentrations of Trimethoprim-Sulfamethizole.
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the highest concentration that does not significantly affect cell viability. This will be your optimal working concentration for routine contamination prevention.
Visualizations
Caption: Workflow for preparing and using Trimethoprim-Sulfamethizole.
Caption: Inhibition of bacterial folate synthesis by Trimethoprim-Sulfamethizole.
Discussion and Recommendations
-
Empirical Determination of Working Concentration: Due to the limited availability of cytotoxicity data for the combined drug on various cell lines, it is strongly recommended that each researcher determines the optimal, non-toxic working concentration for their specific cell line and experimental conditions using the protocol provided.
-
Alternative to Penicillin-Streptomycin: Trimethoprim-sulfamethizole offers a broader spectrum of activity compared to penicillin alone and may be an effective alternative to the standard penicillin-streptomycin combination, particularly in cases of suspected or confirmed contamination with resistant bacterial strains.[9]
-
Mycoplasma Testing: As Trimethoprim-sulfamethizole is not effective against Mycoplasma, regular testing for Mycoplasma contamination is essential when using this antibiotic combination.
-
Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique. Strict adherence to sterile procedures is the primary line of defense against cell culture contamination.
-
Short-Term Use: For critical experiments, it is advisable to culture cells without any antibiotics to avoid potential off-target effects on cellular metabolism and gene expression. The use of Trimethoprim-sulfamethizole should ideally be limited to the initial passages of a new cell line or for quarantine purposes.
References
- 1. Minimum Bactericidal Concentration of Sulfamethoxazole-Trimethoprim for Haemophilus influenzae: Correlation with Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Comparison of penicillin and trimethoprim-sulfamethoxazole in the treatment of ear, nose and throat infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Trimethoprim-Sulfamethizole in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the development of bacterial resistance to the combination antimicrobial trimethoprim-sulfamethizole. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to Trimethoprim-Sulfamethizole and Bacterial Resistance
Trimethoprim (B1683648) and sulfamethizole (B1682507) are synthetic antimicrobial agents that act synergistically to inhibit the bacterial folate biosynthesis pathway, a critical process for the synthesis of nucleic acids and certain amino acids.[1][2][3] Sulfamethizole, a sulfonamide, competitively inhibits dihydropteroate (B1496061) synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][3] Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][3] The simultaneous blockade of two sequential steps in this essential metabolic pathway results in a bactericidal effect and can reduce the likelihood of resistance development compared to the use of either agent alone.
However, resistance to trimethoprim-sulfamethizole is a growing clinical concern.[4][5] The primary mechanisms of resistance include:
-
Target modification: Mutations in the folP and dfr genes, encoding DHPS and DHFR respectively, can reduce the binding affinity of the antimicrobial agents to their target enzymes.[4]
-
Acquisition of resistant genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes encoding drug-resistant variants of DHPS (sul genes) and DHFR (dfr genes).[6]
-
Overproduction of target enzymes: Increased expression of the native DHPS or DHFR enzymes can overcome the inhibitory effects of the drugs.
-
Efflux pumps: Active removal of the antimicrobial agents from the bacterial cell can reduce their intracellular concentration to sub-inhibitory levels.[4]
-
Metabolic bypass: Some bacteria may utilize an alternative pathway for folate synthesis or uptake exogenous folate from the environment.
Understanding the mechanisms and dynamics of resistance development is crucial for the effective use of trimethoprim-sulfamethizole and for the development of new antimicrobial strategies. The following sections provide detailed protocols for studying these phenomena in a laboratory setting.
Data Presentation: Quantitative Analysis of Resistance
Clear and structured presentation of quantitative data is essential for comparing the levels of resistance between different bacterial strains and under various experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim-Sulfamethizole against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | Trimethoprim MIC (µg/mL) | Sulfamethizole MIC (µg/mL) | Trimethoprim-Sulfamethizole (1:19) MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (e.g., E. coli ATCC 25922) | Susceptible | 0.5 | 9.5 | 0.5/9.5 | - |
| Resistant Mutant 1 | dfrA1 gene present | >1024 | 9.5 | >1024/9.5 | >2048 |
| Resistant Mutant 2 | sul1 gene present | 0.5 | >1024 | 0.5/>1024 | >107 |
| Resistant Mutant 3 | dfrA1 and sul1 genes | >1024 | >1024 | >1024/>1024 | >2048 |
| Evolved Strain (Day 10) | Laboratory-evolved | 64 | 1216 | 64/1216 | 128 |
Table 2: Frequency of Spontaneous Resistance to Trimethoprim-Sulfamethizole
| Bacterial Strain | Antibiotic Concentration (x MIC) | Total CFU/mL | Resistant CFU/mL | Mutation Frequency |
| E. coli K-12 | 4x MIC | 1 x 10¹⁰ | 15 | 1.5 x 10⁻⁹ |
| S. aureus ATCC 29213 | 4x MIC | 5 x 10⁹ | 5 | 1 x 10⁻⁹ |
| P. aeruginosa PAO1 | 8x MIC | 2 x 10⁹ | 1 | 5 x 10⁻¹⁰ |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7][8][9]
Objective: To determine the lowest concentration of trimethoprim-sulfamethizole that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim and sulfamethizole stock solutions (in a 1:19 ratio for combined testing)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum:
-
Aseptically pick 3-5 colonies of the test organism from an agar (B569324) plate and inoculate into a tube of sterile saline or CAMHB.
-
Incubate at 35°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of trimethoprim-sulfamethizole in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of both susceptible and potentially resistant strains.
-
-
Inoculate Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Serial Passage Experiment for Inducing Resistance
This protocol describes a method for selecting for bacterial resistance to trimethoprim-sulfamethizole through continuous exposure to sub-inhibitory concentrations.[10][11][12][13]
Objective: To induce and select for bacterial mutants with increased resistance to trimethoprim-sulfamethizole in a controlled laboratory setting.
Materials:
-
Bacterial culture of the parental strain
-
CAMHB
-
Trimethoprim-sulfamethizole stock solution
-
Sterile culture tubes or 96-well plates
-
Incubator (35°C ± 2°C)
-
Materials for MIC determination (as described in Protocol 3.1)
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of trimethoprim-sulfamethizole for the parental bacterial strain using the protocol described in section 3.1.
-
-
Serial Passage:
-
Prepare a series of culture tubes or a 96-well plate with two-fold serial dilutions of trimethoprim-sulfamethizole in CAMHB, with concentrations ranging from below to above the initial MIC.
-
Inoculate each tube/well with the parental strain at a density of approximately 5 x 10⁵ CFU/mL.
-
Incubate at 35°C for 18-24 hours.
-
On the following day, identify the tube/well with the highest concentration of the antibiotic that shows visible growth (this is the sub-MIC culture).
-
Use this sub-MIC culture to inoculate a fresh series of antibiotic dilutions.
-
Repeat this process for a predetermined number of passages (e.g., 14-30 days) or until a significant increase in the MIC is observed.
-
-
Monitoring Resistance Development:
-
At regular intervals (e.g., every 2-3 passages), determine the MIC of the evolving population to quantify the change in resistance.
-
At the end of the experiment, isolate single colonies from the final evolved population for further characterization.
-
Molecular Characterization of Resistance Determinants
Objective: To identify the genetic basis of resistance in trimethoprim-sulfamethizole resistant isolates.
Materials:
-
Resistant bacterial isolates
-
DNA extraction kit
-
PCR primers for dfr and sul genes (and housekeeping genes for control)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the susceptible parental strain and the resistant isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification of Resistance Genes:
-
Perform PCR to amplify the dfr and sul genes. Use primers that are specific to known resistance-conferring variants of these genes.
-
Also, amplify the full-length native folP and dfr genes for sequencing to identify point mutations.
-
-
Agarose Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.
-
-
DNA Sequencing:
-
Purify the PCR products of the native folP and dfr genes and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant isolates with the sequence from the susceptible parental strain to identify any mutations that may be responsible for the resistance phenotype.
-
Visualizations
Signaling Pathway: Bacterial Folate Biosynthesis
Caption: Bacterial folate biosynthesis pathway and points of inhibition by sulfamethizole and trimethoprim.
Experimental Workflow: Inducing and Characterizing Resistance
Caption: Experimental workflow for inducing and characterizing bacterial resistance to trimethoprim-sulfamethizole.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes [frontiersin.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. iacld.com [iacld.com]
- 10. emerypharma.com [emerypharma.com]
- 11. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. Serial passage - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Microbiological Assay of Trimethoprim-Sulfamethizole Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for determining the potency of Trimethoprim-Sulfamethizole formulations using microbiological assays. The synergistic action of these two antimicrobial agents necessitates specific assay conditions to ensure accurate and reproducible results.
Introduction
Trimethoprim and sulfamethizole (B1682507) act synergistically to inhibit the bacterial folic acid synthesis pathway at two sequential steps, leading to a bactericidal effect.[1][2] Sulfamethizole, a sulfonamide, is a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme that converts para-aminobenzoic acid (PABA) to dihydropteroate.[3][4] Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), which reduces dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][3] THF is an essential precursor in the synthesis of purines, thymidine, and certain amino acids.[5] The dual blockade of this pathway is highly effective against a broad spectrum of bacteria.
The microbiological assay of Trimethoprim-Sulfamethizole formulations is crucial for determining their potency and ensuring their therapeutic efficacy. The two primary methods employed are the agar (B569324) diffusion (cylinder-plate or disk) assay and the turbidimetric (tube) assay.
Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis
The synergistic mechanism of action of Trimethoprim and Sulfamethizole is a classic example of sequential enzymatic blockade in a metabolic pathway essential for bacterial survival.
Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.
Experimental Protocols
Agar Diffusion Assay (Cylinder-Plate or Disk Method)
This method is based on the diffusion of the antibiotic from a cylinder or a paper disk through a solidified agar medium, resulting in a zone of inhibition of microbial growth. The diameter of the zone is proportional to the concentration of the antibiotic.
a. Materials and Reagents
-
Test Organism: Escherichia coli ATCC 25922
-
Culture Medium: Mueller-Hinton Agar (must be low in thymine (B56734) and thymidine).[6]
-
Petri Dishes: Sterile, 100 mm in diameter.
-
Cylinders: Stainless steel, flat-bottomed, 8 mm (outer diameter) x 6 mm (inner diameter) x 10 mm (height).
-
Antibiotic Disks: 6 mm paper disks impregnated with 1.25 µg Trimethoprim and 23.75 µg Sulfamethizole.[7]
-
Reference Standards: USP Trimethoprim RS, USP Sulfamethoxazole RS (as a proxy for sulfamethizole due to structural and functional similarity).
-
Solvents: Methanol (B129727), 0.1 M Ammonium Hydroxide.[8]
-
Phosphate (B84403) Buffer: pH 7.0.
-
Incubator: Maintained at 35-37°C.[9]
b. Preparation of Standard Solutions
Prepare stock solutions and subsequent dilutions as outlined in the table below. The typical ratio of Trimethoprim to Sulfamethizole in formulations is 1:5.[1]
| Solution | Preparation | Concentration (µg/mL) |
| Trimethoprim Stock | Accurately weigh and dissolve USP Trimethoprim RS in a minimal amount of 0.1 M Ammonium Hydroxide, then dilute with methanol to the final volume. | 1000 |
| Sulfamethizole Stock | Accurately weigh and dissolve USP Sulfamethoxazole RS in methanol. | 5000 |
| Combined Standard | Prepare a series of five working standard solutions by diluting the stock solutions with phosphate buffer (pH 7.0) to achieve the desired concentrations, maintaining a 1:5 ratio of Trimethoprim to Sulfamethizole. The median concentration should be the test concentration. | See table for working standard concentrations below |
Working Standard Concentrations for a Five-Point Assay:
| Standard Level | Trimethoprim (µg/mL) | Sulfamethizole (µg/mL) |
| S1 | 0.64 | 3.2 |
| S2 | 0.80 | 4.0 |
| S3 (Median) | 1.00 | 5.0 |
| S4 | 1.25 | 6.25 |
| S5 | 1.56 | 7.8 |
c. Preparation of Sample Solutions
-
For tablets, weigh and finely powder not fewer than 20 tablets. For oral suspensions, accurately measure a volume equivalent to a known amount of the active ingredients.
-
Transfer a portion of the powdered tablets or the oral suspension, equivalent to a known amount of Trimethoprim and Sulfamethizole, to a volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol with sonication) and dilute to a final concentration that is expected to be in the range of the standard solutions.[8]
d. Preparation of Inoculum and Plates
-
Inoculate a slant of Mueller-Hinton agar with E. coli ATCC 25922 and incubate at 35-37°C for 18-24 hours.
-
Wash the growth from the slant with sterile saline and standardize the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Add the standardized inoculum to molten Mueller-Hinton agar (cooled to 45-50°C) to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Pour the inoculated agar into sterile Petri dishes to a uniform depth of 4-5 mm and allow to solidify.[6]
e. Assay Procedure
-
Place 6 cylinders on the surface of each agar plate at equidistant points.
-
Alternatively, place antibiotic disks on the agar surface.
-
Fill the cylinders with the standard and sample solutions, or apply the disks.
-
Incubate the plates at 35-37°C for 18-24 hours.[9]
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
f. Data Analysis and Interpretation
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters. Use this standard curve to determine the concentration of Trimethoprim and Sulfamethizole in the sample solutions. The potency of the formulation can then be calculated.
Interpretation of Zone Diameters for Susceptibility Testing:
| Zone Diameter (mm) | Interpretation |
| ≤ 10 | Resistant |
| 11 - 15 | Intermediate |
| ≥ 16 | Susceptible |
Note: These are general guidelines for susceptibility testing and may need to be adapted for potency assays.[7]
Turbidimetric Assay (Tube Method)
This method measures the inhibition of microbial growth in a liquid medium containing the antibiotic. The turbidity of the solution is inversely proportional to the concentration of the antibiotic.
a. Materials and Reagents
-
Test Organism: Escherichia coli ATCC 25922
-
Culture Medium: Mueller-Hinton Broth (low in thymine and thymidine).[10]
-
Test Tubes: Matched for uniform optical properties.
-
Spectrophotometer: To measure absorbance at a specific wavelength (e.g., 530 nm).
-
Reference Standards and Solvents: As for the agar diffusion assay.
b. Preparation of Standard and Sample Solutions
Prepare stock and working solutions of the standard and sample in a similar manner to the agar diffusion assay, using the appropriate broth as the final diluent.
c. Assay Procedure
-
Prepare a series of test tubes each containing a fixed volume of Mueller-Hinton broth.
-
Add increasing concentrations of the standard and sample solutions to the tubes.
-
Inoculate each tube with a standardized suspension of E. coli ATCC 25922 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include control tubes with no antibiotic (for maximum growth) and uninoculated tubes (for blanking the spectrophotometer).
-
Incubate all tubes at 35-37°C for 18-24 hours, or until sufficient growth is observed in the control tubes.
-
Measure the absorbance (turbidity) of each tube at 530 nm.
d. Data Analysis
Plot the absorbance values against the logarithm of the antibiotic concentrations for the standard solutions. Use this curve to determine the concentration of the antibiotic in the sample solutions and subsequently calculate the potency.
Experimental Workflow
The following diagram illustrates the general workflow for the microbiological assay of Trimethoprim-Sulfamethizole formulations.
Caption: General workflow for microbiological potency assay.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis. This includes standard and sample concentrations, zone diameters or absorbance readings, and calculated potencies.
Example Data Table for Agar Diffusion Assay:
| Solution | Concentration (Trimethoprim/Sulfamethizole, µg/mL) | Replicate 1 Zone (mm) | Replicate 2 Zone (mm) | Replicate 3 Zone (mm) | Mean Zone (mm) |
| S1 | 0.64 / 3.2 | 12.1 | 12.3 | 12.2 | 12.2 |
| S2 | 0.80 / 4.0 | 14.5 | 14.7 | 14.6 | 14.6 |
| S3 | 1.00 / 5.0 | 16.8 | 16.9 | 17.0 | 16.9 |
| S4 | 1.25 / 6.25 | 18.9 | 19.1 | 19.0 | 19.0 |
| S5 | 1.56 / 7.8 | 20.8 | 21.0 | 20.9 | 20.9 |
| Sample | Unknown | 17.2 | 17.4 | 17.3 | 17.3 |
Conclusion
The microbiological assay for Trimethoprim-Sulfamethizole formulations is a reliable method for determining their potency. Adherence to standardized protocols, including the use of appropriate test organisms, culture media, and reference standards, is essential for obtaining accurate and reproducible results. The synergistic nature of this drug combination makes it a powerful therapeutic agent, and these assays are critical for ensuring its quality and efficacy.
References
- 1. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trimethoprim-Sulfamethoxazole Resistance in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome trimethoprim-sulfamethoxazole (TMP-SMZ) resistance in clinical isolates of Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of TMP-SMZ resistance in E. coli?
A1: Resistance to TMP-SMZ in E. coli is primarily mediated by five main mechanisms:
-
Target Enzyme Modification: Acquired resistance is often due to drug-resistant variants of the target enzymes. For trimethoprim (B1683648), this involves the acquisition of plasmid-mediated dfr genes encoding resistant dihydrofolate reductase (DHFR) enzymes. For sulfamethoxazole (B1682508), resistance is mediated by sul genes encoding altered dihydropteroate (B1496061) synthase (DHPS).[1]
-
Overproduction of Target Enzymes: Increased production of the normal target enzymes, DHFR and DHPS, can titrate the drug, leading to resistance. This can be caused by mutations in the promoter regions of the chromosomal genes.[2]
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial cell membrane that reduce the uptake of the drugs or the presence of efflux pumps that actively remove the drugs from the cell contribute to resistance.[2][3]
-
Naturally Insensitive Target Enzymes: Some bacteria possess intrinsically resistant forms of the target enzymes.[3]
-
Metabolic Bypass: Bacteria may develop alternative metabolic pathways to circumvent the blocked steps in folate synthesis.
Q2: My clinical isolate of E. coli is resistant to TMP-SMZ. What are the initial steps to investigate the resistance mechanism?
A2: To investigate the resistance mechanism, a stepwise approach is recommended:
-
Phenotypic Characterization: Confirm high-level resistance using standardized antimicrobial susceptibility testing (AST) methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
-
Molecular Screening for Resistance Genes: Use PCR to screen for the most common plasmid-mediated resistance genes, such as dfrA (for trimethoprim resistance) and sul1, sul2 (for sulfamethoxazole resistance).[4]
-
Sequencing of Target Genes: If common resistance genes are not detected, sequence the chromosomal folA (encoding DHFR) and folP (encoding DHPS) genes to identify mutations that could alter enzyme structure and function.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of folA and folP to investigate the possibility of target overproduction.
-
Efflux Pump Activity Assay: Employ efflux pump inhibitors (EPIs) in combination with TMP-SMZ in susceptibility testing. A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.
Q3: What are some promising strategies to overcome TMP-SMZ resistance in E. coli?
A3: Several strategies are being explored to restore the efficacy of TMP-SMZ against resistant E. coli:
-
Combination Therapy: Combining TMP-SMZ with other antibiotics can create synergistic effects. For example, combinations with rifampicin (B610482) have shown promise.[5]
-
Adjuvant Therapy: Using non-antibiotic compounds (adjuvants) to inhibit resistance mechanisms. This includes efflux pump inhibitors and molecules that interfere with bacterial signaling pathways.
-
Targeting Emergent Vulnerabilities: Research has identified that TMP-resistant E. coli may have an increased dependence on certain metabolic pathways. For instance, targeting the serine hydroxymethyltransferase (GlyA) has been shown to re-sensitize resistant strains to trimethoprim.[6]
-
Novel Drug Delivery Systems: Encapsulating TMP-SMZ in nanoparticles can improve drug delivery and overcome permeability barriers.
-
Alternative Therapies: Investigating non-traditional approaches like bacteriophage therapy and CRISPR-based strategies to specifically target resistant bacteria.[7][8]
Troubleshooting Guides
Problem: Inconsistent MIC values for TMP-SMZ against E. coli isolates.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the inoculum is prepared from fresh, well-isolated colonies and standardized to a 0.5 McFarland turbidity standard.[9] |
| Media composition | Use Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by CLSI guidelines. Variations in media components can affect antibiotic activity.[10] |
| Incubation conditions | Incubate plates at 35 ± 2°C for 16-20 hours. Inconsistent temperatures or incubation times can lead to variable results.[11] |
| Drug solution stability | Prepare fresh stock solutions of trimethoprim and sulfamethoxazole and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Plasmid instability | Some resistance plasmids can be lost during subculturing. Minimize the number of passages before performing susceptibility testing. |
Problem: PCR for dfr and sul genes is negative, but the isolate is highly resistant.
| Possible Cause | Troubleshooting Step |
| Novel or less common resistance genes | The isolate may harbor different, less characterized dfr or sul gene variants. Consider whole-genome sequencing to identify novel resistance determinants. |
| Chromosomal mutations | The resistance may be due to mutations in the chromosomal folA or folP genes. Sequence these genes to identify potential amino acid substitutions. |
| Target gene overexpression | Quantify the mRNA levels of folA and folP using qRT-PCR to check for upregulation. |
| Efflux pump-mediated resistance | Perform MIC testing with and without an efflux pump inhibitor (e.g., CCCP, PAβN) to assess the contribution of efflux pumps. A significant reduction in MIC indicates efflux activity.[2][3] |
Experimental Protocols
Protocol 1: Broth Microdilution for TMP-SMZ MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim and sulfamethoxazole stock solutions
-
96-well microtiter plates
-
E. coli isolate and control strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of trimethoprim and sulfamethoxazole in CAMHB in the 96-well plates. The standard ratio for TMP-SMZ is 1:19.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Plates: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible growth.
Protocol 2: PCR for Detection of sul1 and sul2 Genes
Materials:
-
DNA extraction kit
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Forward and reverse primers for sul1 and sul2 (sequences to be obtained from published literature)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the resistant E. coli isolate.
-
PCR Amplification:
-
Set up PCR reactions containing extracted DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Use a thermocycler with an appropriate program for the specific primers (annealing temperature and extension time will vary).
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Visualize the DNA fragments under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.
-
Visualizations
Signaling Pathway: TMP-SMZ Mechanism of Action and Resistance
Caption: Mechanism of action of TMP-SMZ and key resistance pathways.
Experimental Workflow: Investigating TMP-SMZ Resistance
Caption: A logical workflow for characterizing TMP-SMZ resistance mechanisms.
References
- 1. MgrB Inactivation Confers Trimethoprim Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Clonal groups and the spread of resistance to trimethoprim-sulfamethoxazole in uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of trimethoprim alone or in combination with drugs other than sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quest to the Therapeutic Arsenal: Novel Strategies to Combat Multidrug- resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Strategies to Combat the Emerging Drug Resistance in Human Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Trimethoprim-Sulfamethoxazole in Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to trimethoprim-sulfamethoxazole (SXT) in Staphylococcus aureus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high Minimum Inhibitory Concentration (MIC) for SXT in S. aureus isolates. | Presence of plasmid-mediated resistance genes (dfrA, dfrG, dfrK for trimethoprim (B1683648); sul1, sul2 for sulfamethoxazole).[1][2] Mutations in the chromosomal dfrB gene (e.g., F98Y) or the folP gene (encoding DHPS).[3][4] Overexpression of efflux pumps (e.g., NorA).[5] | 1. Perform PCR to screen for the presence of common dfr and sul resistance genes. 2. Sequence the dfrB and folP genes to identify resistance-conferring mutations. 3. Conduct an efflux pump assay using a substrate like ethidium (B1194527) bromide to assess efflux activity.[6] |
| PCR amplification of dfr or sul genes fails. | Incorrect primer sequences or annealing temperature. Poor DNA template quality. Presence of PCR inhibitors in the DNA extract. | 1. Verify primer sequences and optimize the annealing temperature using a gradient PCR. 2. Assess DNA purity and concentration; re-purify if necessary.[7] 3. Include a positive control (a known resistant strain) and an internal PCR control to check for inhibition.[7] |
| Inconsistent results in the NorA efflux pump assay with ethidium bromide. | Variation in bacterial cell density or growth phase. Instability of the efflux pump inhibitor (e.g., reserpine). Photobleaching of ethidium bromide. | 1. Standardize the inoculum to a consistent optical density (e.g., 0.5 McFarland standard).[8] 2. Prepare fresh solutions of the efflux pump inhibitor for each experiment.[9] 3. Minimize exposure of the assay plate to light and read fluorescence promptly. |
| S. aureus isolate appears resistant to SXT, but no known resistance genes or mutations are detected. | The isolate may be a thymidine-dependent small colony variant (TD-SCV).[10] The resistance may be due to a novel or uncharacterized mechanism. | 1. Culture the isolate on media with and without thymidine (B127349) supplementation to identify TD-SCVs.[10] 2. Perform whole-genome sequencing to identify novel mutations or resistance determinants. |
| Difficulty in interpreting MIC endpoints for SXT. | Trailing endpoints (slight, persistent growth at concentrations above the MIC) can occur with bacteriostatic agents like SXT.[8] | 1. Follow CLSI guidelines for reading MIC endpoints, which typically define the MIC as the lowest concentration with at least 80% growth inhibition.[8] 2. Use a standardized inoculum and incubation time to improve consistency.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to trimethoprim-sulfamethoxazole in S. aureus?
A1: The primary mechanisms are:
-
Target site modification : This is the most common mechanism.
-
For trimethoprim, resistance is conferred by mutations in the chromosomal gene dfrB, which encodes dihydrofolate reductase (DHFR), or by the acquisition of plasmid-encoded genes (dfrA, dfrG, dfrK) that produce DHFR enzymes with low affinity for the drug.[1][8][11] The F98Y substitution in DfrB is a frequently observed mutation.[3]
-
For sulfamethoxazole (B1682508), resistance arises from mutations in the folP gene, which encodes dihydropteroate (B1496061) synthase (DHPS), or through the acquisition of sul genes (sul1, sul2) that encode drug-resistant DHPS variants.[4][11]
-
-
Active drug efflux : Efflux pumps, such as NorA, can actively transport trimethoprim out of the bacterial cell, reducing its intracellular concentration.[5]
-
Metabolic bypass : S. aureus can circumvent the effects of SXT by utilizing exogenous thymidine, thus bypassing the need for de novo folate synthesis.[10]
Q2: How do mutations in the dfrB gene lead to trimethoprim resistance?
A2: Mutations in the dfrB gene, such as the common F98Y substitution, alter the amino acid sequence of the DHFR enzyme, particularly in or near the drug's binding pocket.[3][6] This change in the enzyme's structure reduces its binding affinity for trimethoprim, rendering the drug less effective at inhibiting the folate pathway.[6]
Q3: What is the role of plasmid-encoded dfr genes in trimethoprim resistance?
A3: Plasmids can carry alternative dfr genes, such as dfrA, dfrG, and dfrK.[1] These genes encode DHFR enzymes that are inherently less susceptible to inhibition by trimethoprim compared to the native staphylococcal DHFR.[1] The acquisition of these genes through horizontal gene transfer allows S. aureus to produce a resistant DHFR enzyme, bypassing the inhibitory effect of trimethoprim on the chromosomal DHFR.[1]
Q4: Can S. aureus be resistant to trimethoprim but susceptible to sulfamethoxazole, or vice versa?
A4: Yes, this is possible. The resistance mechanisms for trimethoprim and sulfamethoxazole are distinct. An isolate may possess a resistance mechanism against one component of the drug combination but not the other. For example, an isolate could have a mutation in the dfrB gene, making it resistant to trimethoprim, while its folP gene remains unchanged, leaving it susceptible to sulfamethoxazole.
Q5: How can I determine if an S. aureus isolate has an active efflux pump contributing to SXT resistance?
A5: An ethidium bromide accumulation assay can be used to assess efflux pump activity.[6] This involves loading the bacterial cells with ethidium bromide, a fluorescent substrate of many efflux pumps, and then measuring the fluorescence over time.[9][12] A rapid decrease in fluorescence indicates active efflux. The experiment can be repeated in the presence of an efflux pump inhibitor, such as reserpine (B192253), to confirm that the observed efflux is due to a specific pump like NorA.[5]
Quantitative Data
Table 1: Prevalence of Trimethoprim Resistance Genes in Clinical S. aureus Isolates
| Gene | Prevalence in Trimethoprim-Resistant Isolates | Geographic Region/Study Population | Citation |
| dfrG | 94% | Sub-Saharan Africa | [2] |
| dfrG | Predominant | United States hospitals | [1] |
| dfrK | Identified | United States hospitals | [1] |
Table 2: Impact of DHFR Mutations on Trimethoprim MIC in S. aureus
| Mutation in DfrB | Fold Increase in Trimethoprim MIC | Citation |
| F98Y | - | [3] |
| L40I, F92L, T96I, L141P | - | [3] |
| Note: Specific fold increases in MIC were not consistently reported in the search results, but the presence of these mutations was correlated with resistance. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Trimethoprim-sulfamethoxazole (SXT) stock solution
-
S. aureus isolate
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
Procedure:
-
Prepare SXT dilutions: Serially dilute the SXT stock solution in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.12/2.28 to 64/1216 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Prepare inoculum: Suspend several colonies of the S. aureus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate plate: Add the diluted inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Read results: The MIC is the lowest concentration of SXT that shows at least 80% inhibition of visible growth compared to the growth control well.[8]
PCR for Detection of dfrA, dfrG, and dfrK Genes
This protocol provides a general framework for the detection of common plasmid-mediated trimethoprim resistance genes.
Materials:
-
DNA extraction kit
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for dfrA, dfrG, and dfrK
-
Extracted genomic DNA from the S. aureus isolate
-
Positive control DNA (from a known resistant strain)
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate according to the manufacturer's protocol.
-
PCR Reaction Setup: In a PCR tube, combine the PCR master mix, forward and reverse primers for one of the target genes, and the extracted DNA template. Include a positive control and a negative control (nuclease-free water instead of template DNA) in separate tubes.
-
PCR Amplification: Place the PCR tubes in a thermal cycler and run a program with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds)
-
Annealing (temperature will be primer-specific, e.g., 55-60°C for 30 seconds)
-
Extension (e.g., 72°C for 1 minute per kb of expected product size)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
Gel Electrophoresis: Mix the PCR products with a loading dye and run on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size in the lane with the test isolate's DNA indicates the presence of the target gene.
Ethidium Bromide Accumulation Assay for Efflux Pump Activity
This protocol is for assessing the activity of efflux pumps like NorA.[6][9][12]
Materials:
-
S. aureus isolate
-
Tryptic soy broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (EPI), e.g., reserpine (optional)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Culture Preparation: Grow the S. aureus isolate overnight in TSB.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.
-
EtBr Loading: Incubate the cell suspension with EtBr and glucose (to energize the cells) in the dark. If using an EPI, a parallel sample with the inhibitor can be prepared.
-
Fluorescence Measurement: Transfer the cell suspensions to a fluorometer cuvette or a 96-well black plate.
-
Initiate Efflux: Add glucose to energize the efflux pumps and immediately begin recording the fluorescence (excitation ~530 nm, emission ~600 nm) over time.
-
Data Analysis: A decrease in fluorescence over time indicates the efflux of EtBr. A significantly slower decrease in fluorescence in the presence of an EPI suggests that the efflux is mediated by a pump sensitive to that inhibitor.
Visualizations
References
- 1. MRSA isolates from the United States hospitals carry dfrG and dfrK resistance genes and succumb to propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of trimethoprim resistance gene dfrG in Staphylococcus aureus causing human infection and colonization in sub-Saharan Africa and its import to Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 5. Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. norgenbiotek.com [norgenbiotek.com]
- 8. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trimethoprim-Sulfamethoxazole (TMP-SMX) Dosage for In-Vivo Animal Studies
Welcome to the technical support center for the use of Trimethoprim-Sulfamethoxazole (TMP-SMX) in pre-clinical animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting common issues encountered during in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the standard ratio of Trimethoprim (B1683648) to Sulfamethoxazole (B1682508) in commercially available formulations?
A1: The standard ratio of Trimethoprim to Sulfamethoxazole (TMP-SMX) is typically 1:5. This ratio is designed to achieve a synergistic effect by blocking two sequential steps in the bacterial folic acid synthesis pathway.[1] The goal is to maintain a plasma concentration ratio of approximately 1:20, which is considered optimal for its antibacterial activity.[1][2]
Q2: What are the most common routes of administration for TMP-SMX in animal studies?
A2: The most common routes of administration in animal studies are oral (PO), intravenous (IV), and subcutaneous (SC). Oral administration is often done via gavage or in medicated drinking water or feed. The choice of administration route depends on the experimental goals, the animal model, and the desired pharmacokinetic profile.
Q3: What are the key pharmacokinetic parameters to consider when optimizing TMP-SMX dosage?
A3: Key pharmacokinetic (PK) parameters to consider include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Maximum concentration (Cmax) : The peak plasma concentration of the drug.
-
Time to maximum concentration (Tmax) : The time at which Cmax is reached.
-
Half-life (t1/2) : The time it takes for the plasma concentration of the drug to reduce by half.
-
Volume of distribution (Vd) : The apparent volume into which the drug distributes in the body.
-
Clearance (CL) : The rate at which the drug is removed from the body.
Understanding these parameters is crucial for designing a dosing regimen that maintains therapeutic drug concentrations at the site of infection.
Q4: What are the target pharmacokinetic/pharmacodynamic (PK/PD) indices for TMP-SMX?
A4: For many antibiotics, including TMP-SMX, the primary PK/PD indices that correlate with efficacy are:
-
Time above Minimum Inhibitory Concentration (fT > MIC) : The percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the target pathogen.
-
Ratio of the area under the concentration-time curve to MIC (AUC/MIC) : This index is often important for concentration-dependent antibiotics.
-
Ratio of the peak concentration to MIC (Cmax/MIC) : This is another key index for concentration-dependent killing.
For β-lactam antibiotics, fT > MIC is often the most critical parameter.[3] While specific targets for TMP-SMX can vary depending on the pathogen and infection model, these indices are fundamental to dose optimization.[3][4][5]
Troubleshooting Guide
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We are observing unexpected adverse effects, including weight loss, lethargy, and in some cases, mortality in our study animals after administering TMP-SMX. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Cause: Overdose or Toxicity. The administered dose may be too high for the specific animal strain, age, or health status. TMP-SMX can cause dose-dependent side effects.
-
Troubleshooting Steps:
-
Review Dosage Calculations: Double-check all calculations for dose preparation and administration volume. Ensure accurate body weights were used.
-
Conduct a Maximum Tolerated Dose (MTD) Study: If you haven't already, perform a dose-ranging study to determine the MTD in your specific animal model. Start with a low dose and gradually escalate in different cohorts to identify a safe and effective range.
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity such as changes in behavior, appetite, and weight.[6]
-
Consider the Vehicle: The vehicle used to dissolve or suspend TMP-SMX could be contributing to toxicity. Administer the vehicle alone to a control group to rule out its effects.[6]
-
-
-
Potential Cause: Dehydration. Sulfonamides can cause crystalluria (crystals in the urine), which can lead to kidney damage, especially if the animals are dehydrated.[7]
-
Troubleshooting Steps:
-
Ensure Adequate Hydration: Provide free access to drinking water. For animals showing signs of illness, consider providing supplemental hydration (e.g., hydrogel packs).
-
-
-
Potential Cause: Hypersensitivity Reaction. Although less common, some animals may have an idiosyncratic hypersensitivity to sulfonamides, leading to reactions like skin rashes, fever, and in severe cases, anaphylaxis.[8]
-
Troubleshooting Steps:
-
Observe for Allergic Reactions: Monitor for signs of allergic reactions, especially after the first few doses.
-
Consult a Veterinarian: If a hypersensitivity reaction is suspected, discontinue the drug and consult with a veterinarian for appropriate supportive care.
-
-
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: Our in-vivo study is not showing the expected antibacterial effect, or the results are highly variable between animals. What are the possible reasons and solutions?
-
Answer:
-
Potential Cause: Sub-therapeutic Dosing. The dose of TMP-SMX may be too low to achieve and maintain concentrations above the MIC at the site of infection.
-
Troubleshooting Steps:
-
Verify MIC of the Bacterial Strain: Confirm the Minimum Inhibitory Concentration (MIC) of your specific bacterial strain against TMP-SMX in vitro.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure plasma drug concentrations in your animal model after administration. This will help determine if you are achieving the target exposure.
-
Dose Escalation: Based on PK data or in the absence of it, consider a dose-escalation study to find a more effective dose, being mindful of the MTD.
-
-
-
Potential Cause: Inadequate Drug Formulation or Administration.
-
Troubleshooting Steps:
-
Ensure Proper Drug Solubilization/Suspension: For oral gavage, ensure the drug is uniformly suspended to deliver a consistent dose. For medicated water or feed, monitor consumption to ensure animals are receiving the intended dose.
-
Verify Administration Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs.
-
-
-
Potential Cause: Host Factors. High serum thymidine (B127349) concentrations in some murine models can antagonize the antimicrobial activity of trimethoprim.[9]
-
Troubleshooting Steps:
-
Be Aware of Model-Specific Factors: When interpreting efficacy data from murine models, be aware of potential antagonizing factors like high thymidine levels.[9]
-
-
-
Potential Cause: Development of Resistance. The bacteria may be developing resistance to TMP-SMX in vivo.
-
Troubleshooting Steps:
-
Isolate Bacteria Post-Treatment: At the end of the study, isolate the bacteria from the site of infection and perform susceptibility testing to check for any changes in the MIC.
-
-
-
Data Presentation
Table 1: Recommended Starting Dosages of Trimethoprim-Sulfamethoxazole in Rodent Models
| Animal Model | Dosage (mg/kg) | Route of Administration | Frequency | Reference(s) |
| Mouse | 30-120 (combined) | Oral (in drinking water) | Daily | UMD Research |
| 15-30 (combined) | Oral (gavage) | Every 12-24 hours | UMD Research | |
| Rat | 15-30 (combined) | Oral (gavage) | Every 12-24 hours | Rat Guide |
| 25 (Trimethoprim only) | Intravenous | Single dose (for PK) | [10] |
Note: These are starting point dosages and may require optimization for specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Trimethoprim and Sulfamethoxazole in Different Animal Species
| Species | Drug | Dose (mg/kg) & Route | t1/2 (hours) | Cmax (µg/mL) | Vd (L/kg) | CL (L/h/kg) | Reference(s) |
| Broiler Chicken | Trimethoprim | 5.8 (PO) | 1.49 | - | 3.14 | 1.53 | [2] |
| Sulfamethoxazole | 29.2 (PO) | 2.83 | - | 0.62 | 0.15 | [2] | |
| Pig | Trimethoprim | - | 2.9 | - | - | 0.48 | [11] |
| Sulfamethoxazole | - | 2.2 | - | - | 0.21 | [11] | |
| Rat | Trimethoprim | 25 (IV) | 1.65 | - | 2.47 | - | [10] |
Abbreviations: t1/2, half-life; Cmax, maximum concentration; Vd, volume of distribution; CL, clearance; PO, oral; IV, intravenous.
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate species, strain, sex, and age of the animals for your study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., 5-6 animals per group). Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., based on literature) and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).
-
Drug Administration: Administer TMP-SMX via the chosen route for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
Record body weight at least every other day.
-
Note any signs of pain or distress.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Data Analysis: Analyze body weight changes and clinical scores for each dose group compared to the vehicle control.
Protocol 2: In-Vivo Efficacy Study (Murine Systemic Infection Model)
-
Bacterial Culture: Prepare a fresh culture of the desired bacterial pathogen and dilute it to the target concentration (CFU/mL) in a suitable medium (e.g., sterile saline).
-
Infection:
-
Anesthetize the mice.
-
Inject a defined volume of the bacterial suspension intraperitoneally (IP) to induce a systemic infection.[12]
-
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with TMP-SMX at the optimized dose. Include a vehicle control group and potentially a positive control antibiotic group.
-
Drug Administration: Administer the treatment as per the optimized dosing schedule (e.g., once or twice daily) for a specified duration (e.g., 3-7 days).
-
Efficacy Evaluation:
-
Survival: Monitor and record survival rates daily for the duration of the study.[9]
-
Bacterial Load: At the end of the study, euthanize the animals and aseptically collect relevant tissues (e.g., spleen, liver, blood). Homogenize the tissues and perform serial dilutions to determine the bacterial load (CFU/gram of tissue or mL of blood).[12]
-
-
Data Analysis: Compare survival curves (e.g., using Kaplan-Meier analysis) and bacterial loads between the treatment and control groups.
Mandatory Visualizations
Caption: Mechanism of action of Trimethoprim-Sulfamethoxazole.
Caption: Workflow for TMP-SMX dosage optimization in animal studies.
References
- 1. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 5. Frontiers | Dose optimization of β-lactams antibiotics in pediatrics and adults: A systematic review [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to assess the impact of early-life antibiotic exposure on murine longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics of trimethoprim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor solubility of Trimethoprim sulfamethizole in aqueous solutions for experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of Trimethoprim-Sulfamethizole in aqueous solutions for experimental purposes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you prepare stable and effective solutions for your experiments.
Troubleshooting Guide: Poor Solubility and Precipitation
Encountering precipitation or cloudiness when preparing aqueous solutions of Trimethoprim-Sulfamethizole is a common issue stemming from the low intrinsic water solubility of both compounds. This guide provides a systematic approach to diagnose and resolve these problems.
Immediate Precipitation Upon Addition to Aqueous Buffer
If you observe immediate precipitation when adding your Trimethoprim-Sulfamethizole stock solution (likely prepared in an organic solvent like DMSO) to your aqueous experimental buffer (e.g., PBS), consider the following causes and solutions:
-
Supersaturation: The final concentration of one or both drugs exceeds their solubility limit in the aqueous buffer.
-
Solution: Decrease the final working concentration of the drug combination in your experiment.
-
-
pH Shift: The pH of your aqueous buffer may be in a range where one or both compounds are poorly soluble.
-
Antisolvent Effect: The rapid dilution of the organic stock solvent in the aqueous buffer can cause the drugs to "crash out" of the solution.
-
Solution: Add the stock solution dropwise into the vigorously stirring aqueous buffer. Pre-warming the aqueous buffer (e.g., to 37°C) can also help.
-
Solution Becomes Cloudy or Precipitates Over Time
If your solution is initially clear but develops precipitation after a few hours or upon storage, the following factors may be at play:
-
Thermodynamic Instability: The initial clear solution may be a thermodynamically unstable supersaturated state.
-
Solution: Prepare fresh solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.
-
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compounds.
-
Solution: Store and handle the solutions at a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of Trimethoprim (B1683648) and Sulfamethizole?
A1: Trimethoprim is a weak base, and Sulfamethizole is a weak acid, both with limited solubility in neutral aqueous solutions.[3] Their solubility is highly dependent on the pH of the solution.
Q2: What is the optimal pH for dissolving Trimethoprim-Sulfamethizole in an aqueous solution?
A2: There is no single optimal pH for both compounds simultaneously. Trimethoprim exhibits maximum solubility in acidic conditions (around pH 5.5), while Sulfamethizole is more soluble in alkaline environments.[1][4] For a combination, a compromise must be found, or solubilizing agents should be employed. Often, preparing separate stock solutions and combining them at the final dilution step can be a practical approach.
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, this is the recommended approach. Both Trimethoprim and Sulfamethizole are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][6][7] A concentrated stock solution can be prepared in one of these solvents and then diluted into your aqueous experimental medium.
Q4: How do the two drugs affect each other's solubility?
A4: Studies on the similar combination of Trimethoprim and Sulfamethoxazole have shown that the presence of Sulfamethoxazole can decrease the solubility of Trimethoprim in solutions with different pH values, while Trimethoprim can increase the solubility of Sulfamethoxazole.[8] A 1:1 molecular complex with low water solubility can also form between Trimethoprim and Sulfamethoxazole, which is a key factor in the precipitation of these mixtures.[7] It is plausible that similar interactions occur between Trimethoprim and Sulfamethizole.
Data Presentation: Solubility Data
The following tables summarize the pH-dependent solubility of Trimethoprim and Sulfamethizole in aqueous solutions.
Table 1: Solubility of Trimethoprim at Various pH Values
| pH | Temperature (°C) | Solubility (mg/mL) |
| < 2 | 32 | Decreases from 11.25 |
| 5.5 | 32 | 15.5 |
| 8.54 | 32 | 0.5 |
Data is for Trimethoprim in water and hydrochloric acid solutions.[1]
Table 2: Solubility of Sulfamethizole at Various pH Values
| pH | Temperature (°C) | Solubility (mg/mL) |
| 5.5 | 25 | 1.555 |
| 6.5 | Not Specified | Insoluble (at 10 mg/mL) |
| 7.0 | 25 | 5.022 |
| 7.5 | Not Specified | 200 (1 g in 5 mL) |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Protocol 1: Preparation of Individual Stock Solutions in an Organic Solvent
This is the recommended starting point for most applications.
Materials:
-
Trimethoprim powder
-
Sulfamethizole powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Trimethoprim Stock Solution (e.g., 20 mg/mL):
-
Accurately weigh 20 mg of Trimethoprim powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear.[7]
-
-
Sulfamethizole Stock Solution (e.g., 50 mg/mL):
-
Accurately weigh 50 mg of Sulfamethizole powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear.
-
-
Storage: Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Diluted Aqueous Working Solution
Materials:
-
Trimethoprim stock solution (from Protocol 1)
-
Sulfamethizole stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the pre-warmed buffer, add the required volume of the Trimethoprim stock solution drop by drop.
-
Continue stirring and add the required volume of the Sulfamethizole stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared aqueous working solution immediately. Do not store diluted aqueous solutions.
Mandatory Visualization
Signaling Pathway of Dihydrofolate Reductase Inhibition
Caption: Mechanism of action of Sulfamethizole and Trimethoprim.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions of Trimethoprim-Sulfamethizole.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-Target Effects of Trimethoprim-Sulfamethizole in Cell Culture Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of Trimethoprim-Sulfamethizole (TMP-SMZ) in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Trimethoprim-Sulfamethizole in mammalian cell culture?
A1: Trimethoprim (B1683648) and Sulfamethizole (a sulfonamide antibiotic similar to sulfamethoxazole) primarily inhibit the folate synthesis pathway. While this is their mechanism of action against bacteria, they can also affect mammalian cells, albeit to a lesser extent. The main off-target effects include:
-
Cytotoxicity: At high concentrations, TMP-SMZ can be toxic to mammalian cells, leading to reduced cell viability and proliferation.
-
Genotoxicity: Some studies have shown that trimethoprim, alone or in combination with other compounds, can induce genotoxic damage in cultured cells.[1][2][3]
-
Inhibition of Dihydrofolate Reductase (DHFR): Trimethoprim can inhibit mammalian DHFR, an enzyme crucial for DNA synthesis and repair. This inhibition is the primary cause of its cytotoxic and anti-proliferative effects.
-
Inhibition of Cytochrome P450 Enzymes: Trimethoprim and sulfamethoxazole (B1682508) have been shown to selectively inhibit CYP2C8 and CYP2C9, respectively. This can be a concern if your experimental system involves drugs or compounds metabolized by these enzymes.
Q2: How can I determine the optimal, non-toxic concentration of TMP-SMZ for my specific cell line?
A2: The optimal concentration of any antibiotic should be empirically determined for each cell line. A "kill curve" or dose-response experiment is the recommended method. This involves exposing your cells to a range of TMP-SMZ concentrations and monitoring cell viability over a set period. The lowest concentration that effectively prevents bacterial contamination while maintaining high cell viability (ideally >90%) should be used for your experiments.
Q3: Are there any alternatives to TMP-SMZ for preventing bacterial contamination in cell culture?
A3: Yes, several alternatives are available. The best practice is to maintain a sterile working environment through strict aseptic techniques to avoid the need for antibiotics altogether. However, if antibiotics are necessary, consider the following:
-
Penicillin-Streptomycin: A common broad-spectrum antibiotic combination.
-
Gentamicin: Effective against a wide range of gram-negative and some gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum antibiotic that can be used in some cell culture applications.[4]
It is important to note that all antibiotics have the potential for off-target effects and should be used judiciously.
Q4: Can I supplement my cell culture medium to counteract the off-target effects of Trimethoprim?
A4: Yes, supplementation with folinic acid (also known as leucovorin) can help rescue mammalian cells from the anti-folate effects of trimethoprim. Folinic acid is a downstream product in the folate pathway and can bypass the metabolic block caused by DHFR inhibition. This allows for the continuation of essential cellular processes like DNA synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced cell proliferation or viability after adding TMP-SMZ. | The concentration of TMP-SMZ is too high, causing cytotoxicity. | Perform a kill curve experiment to determine the minimal effective and non-toxic concentration for your cell line. See the detailed protocol below. |
| The cell line is particularly sensitive to folate pathway inhibition. | Consider using a lower concentration of TMP-SMZ in combination with improved aseptic technique. Alternatively, supplement the medium with folinic acid (leucovorin) to rescue the cells. See the protocol for Leucovorin Rescue. | |
| Inconsistent experimental results when using TMP-SMZ. | Off-target effects of TMP-SMZ are interfering with your experimental endpoint (e.g., gene expression, signaling pathways). | Run parallel control experiments with and without TMP-SMZ to determine its baseline effect. If significant off-target effects are observed, consider using an alternative antibiotic or antibiotic-free conditions. |
| TMP-SMZ is inhibiting cytochrome P450 enzymes (CYP2C8/CYP2C9), affecting the metabolism of other compounds in your experiment. | If your experiment involves compounds metabolized by these enzymes, avoid using TMP-SMZ. Choose an alternative antibiotic with a different metabolic profile. | |
| Persistent low-level contamination despite using TMP-SMZ. | The contaminating bacteria are resistant to TMP-SMZ. | Identify the contaminating organism and perform antibiotic susceptibility testing to select an effective antibiotic. Discard the contaminated culture if possible and start with a fresh, uncontaminated stock. |
| The antibiotic concentration is too low. | Re-evaluate the optimal concentration using a kill curve. However, be cautious about increasing the concentration to levels that may cause cytotoxicity. |
Quantitative Data Summary
The following tables summarize the known cytotoxic and inhibitory concentrations of Trimethoprim and Sulfamethoxazole on various cell lines and enzymes. It is important to note that CC50 (50% cytotoxic concentration) values can vary significantly between cell lines and experimental conditions.
Table 1: Cytotoxicity of Trimethoprim and Conjugates
| Compound | Cell Line | Concentration | Effect | Citation |
| Trimethoprim | F2408 (rat embryonic fibroblast-like) | 100 µM | ~50% inhibition of cell proliferation after 48h | [1] |
| Trimethoprim | 5RP7 (H-ras oncogene-activated rat embryonic fibroblast-like) | 100 µM | ~50% inhibition of cell proliferation after 48h | [1] |
| Trimethoprim + Maleic Acid | 5RP7 | 200 µM | ~50% cell death after 24h | [1] |
| Trimethoprim + Oxalic Acid Dihydrate | 5RP7 | 200 µM | IC50 after 24h | [1] |
| Trimethoprim | Human Lymphocytes | 25 µg/ml | Significant increase in micronucleus frequency | [1] |
| Trimethoprim | Human Lymphocytes | 50 µg/ml | Significant increase in micronucleus frequency | [1] |
Table 2: Inhibitory Concentrations (IC50) on Human Enzymes
| Compound | Enzyme | IC50 | Citation |
| Trimethoprim | Cytochrome P450 2C8 (CYP2C8) | 54 µM | |
| Sulfamethoxazole | Cytochrome P450 2C9 (CYP2C9) | 544 µM |
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol helps determine the lowest concentration of TMP-SMZ that is effective against bacteria without being toxic to your cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Trimethoprim-Sulfamethizole (stock solution)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of TMP-SMZ in complete culture medium. A typical starting range could be from 0 µg/mL (control) up to 100 µg/mL of each component.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of TMP-SMZ. Include a "no-antibiotic" control.
-
Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 3-7 days).
-
Monitor Cell Health: Observe the cells daily under a microscope for signs of cytotoxicity (e.g., rounding, detachment, debris).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the TMP-SMZ concentration. The optimal concentration is the lowest concentration that effectively prevents bacterial contamination (if tested in parallel with a contaminated culture) while maintaining high cell viability (e.g., >90%).
Protocol 2: Leucovorin (Folinic Acid) Rescue
This protocol can be used to mitigate the anti-proliferative effects of trimethoprim.
Materials:
-
Cells cultured in medium containing Trimethoprim-Sulfamethizole
-
Folinic acid (Leucovorin) calcium salt hydrate (B1144303) (sterile stock solution, e.g., 1 mg/mL)
-
Complete cell culture medium
Methodology:
-
Determine Need for Rescue: This protocol is recommended if you observe significant growth inhibition at the desired antibacterial concentration of TMP-SMZ.
-
Prepare Leucovorin Medium: Prepare complete culture medium containing your working concentration of TMP-SMZ. Add folinic acid to this medium. A starting concentration of 100 ng/mL has been shown to be effective in reversing the effects of trimethoprim in some cell lines.[5] However, it is advisable to titrate the leucovorin concentration (e.g., 10-500 ng/mL) to find the optimal rescue concentration for your specific cell line and TMP-SMZ concentration.
-
Culture Cells: Culture your cells in the medium containing both TMP-SMZ and leucovorin.
-
Monitor Cell Growth: Monitor cell proliferation and viability as you would in a standard culture. Compare the growth rate to cells cultured with TMP-SMZ alone and to untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Trimethoprim-Sulfamethizole on the folate synthesis pathway.
Caption: Logical workflow for minimizing and troubleshooting TMP-SMZ off-target effects.
Caption: Inferred inhibitory effect of TMP-SMZ on the MAPK/ERK signaling pathway via folate depletion.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of the in vitro susceptibility of enterococci to trimethoprim-sulfamethoxazole by folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Trimethoprim-Sulfamethizole and Gut Microbiota Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of Trimethoprim-sulfamethizole (TMP-SMZ) on the gut microbiota of research animals.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general expected impact of Trimethoprim-sulfamethizole (TMP-SMZ) on gut microbiota diversity in research animals?
Trimethoprim-sulfamethizole, a broad-spectrum antibiotic, can significantly alter the gut microbiota of research animals.[1] The primary mechanism involves the inhibition of bacterial folic acid synthesis, which is essential for DNA and protein synthesis.[1][2] The extent of this impact, however, can vary significantly based on the host's baseline microbiome composition.[3][4][5]
Key expected impacts include:
-
Shifts in Alpha Diversity: Changes in the richness and evenness of microbial species within a sample. This can manifest as a significant decrease in diversity metrics like the Shannon and Simpson indices immediately following treatment.[2]
-
Alterations in Beta Diversity: Significant changes in the overall microbial community structure when comparing pre-treatment and post-treatment samples.[2][3]
-
Taxonomic Shifts: Changes in the relative abundance of specific bacterial phyla and genera. For example, studies have reported decreases in the phylum Firmicutes and the genus Bacteroides, with a concurrent increase in Bacteroidota or Faecalibacterium.[2][6][7]
-
Functional Pathway Changes: Alterations in the predicted metabolic functions of the microbiome, such as pathways related to amino acid and carbohydrate metabolism.[3]
FAQ 2: Which specific bacterial taxa are most likely to be affected by TMP-SMZ administration?
Studies in both humanized animal models and humans have identified several taxa that are sensitive to TMP-SMZ. The most consistently reported changes involve the phyla Firmicutes and Bacteroidetes, and the genera Bacteroides and Faecalibacterium.
Table 1: Summary of Reported Taxonomic Shifts Following TMP-SMZ Treatment
| Taxon Level | Taxon Name | Observed Effect | Research Model | Reference |
| Phylum | Firmicutes | Decrease | Humanized Mice (HuM2Rag) | [2] |
| Phylum | Bacteroidota | Increase | Humanized Mice (HuM2Rag) | [2] |
| Genus | Bacteroides | Decrease (19.4% to 11.5%) | Humans | [6][7] |
| Genus | Faecalibacterium | Increase (4.8% to 9.3%) | Humans | [6][7] |
| Order | Enterobacteriales | Selective Suppression | Children | [8] |
FAQ 3: What is the mechanism of action of TMP-SMZ on gut bacteria?
TMP-SMZ is a combination antibiotic that targets the bacterial folate synthesis pathway at two sequential steps. This dual action provides a synergistic bactericidal effect.
-
Sulfamethizole (a sulfonamide): Competes with para-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate (B1496061) synthase.
-
Trimethoprim: Inhibits the enzyme dihydrofolate reductase, which is the next step in the pathway.
This inhibition halts the production of tetrahydrofolic acid, a crucial cofactor for synthesizing nucleotides (like thymidine) and amino acids, ultimately stopping bacterial growth and replication.[1][2]
Caption: TMP-SMZ inhibits two key enzymes in the bacterial folate pathway.
Troubleshooting Guides
Troubleshooting 1: We administered TMP-SMZ but see minimal to no change in the gut microbiota. Is this expected?
While often causing significant shifts, it is not entirely unexpected to observe minimal changes. Several factors can contribute to this outcome:
-
Host-Specific Microbiome Resilience: The baseline composition of the gut microbiota is a critical determinant of its response to antibiotics.[3][4][5] Some microbiome compositions are inherently more resilient or less sensitive to TMP-SMZ. A study using two different lines of humanized microbiota mice found that TMP-SMZ caused significant shifts in one line (HuM1Rag) but only minimal changes in the other (HuM2Rag).[3][4]
-
Dosage and Duration: The administered dose or the duration of treatment may be insufficient to induce a significant dysbiosis in your specific animal model.
-
Animal Supplier: Research has shown that even within the same strain, mice from different suppliers can have distinct baseline microbiotas, which may respond differently to antibiotics.[9]
-
Low-Dose Effects: In some contexts, such as long-term low-dose prophylaxis, TMP-SMZ may not significantly alter overall gut microbiota diversity but may selectively suppress specific pathogenic bacteria like those from the order Enterobacteriales.[8]
Table 2: Comparative Study on Antibiotic Effects in Mice
| Antibiotic Treatment | Duration | Key Finding on Microbiota Composition | Reference |
| Enrofloxacin (Oral) | 14 days | Substantially decreased microbial richness, long-lasting effects. | [9] |
| Triple Antibiotic (Topical) | 14 days | Substantially decreased microbial richness, long-lasting effects. | [9] |
| Trimethoprim-sulfamethoxazole (Oral) | 14 days | Induced minimal to no discernible changes beyond control mice. | [9] |
Troubleshooting 2: We see high variability in microbiota changes between animals in the same treatment group. What are the potential causes?
Inter-animal variability is a common challenge in microbiota research. The logical workflow below can help diagnose the source of the inconsistency.
Caption: Troubleshooting workflow for high inter-animal variability.
Experimental Protocols
Protocol 1: Sample Protocol for Inducing and Analyzing Dysbiosis with TMP-SMZ in a Humanized Mouse Model
This protocol is synthesized from methodologies described in studies on humanized microbiota (HuM) Rag1-/- mice.[2][3][4]
-
Animal Model & Acclimatization:
-
Pre-Treatment Sample Collection (Day 0):
-
TMP-SMZ Administration:
-
Post-Treatment Sample Collection:
-
Microbiota Analysis:
-
DNA Extraction: Extract bacterial DNA from collected fecal samples using a validated commercial kit.
-
Sequencing: Perform 16S rRNA gene sequencing (e.g., targeting the V4 region) on the extracted DNA.[2][4]
-
Bioinformatics: Process raw sequencing data using a standard pipeline (e.g., QIIME2).[6] Analyze alpha diversity (e.g., Shannon index, Observed ASVs), beta diversity (e.g., Bray-Curtis, weighted UniFrac), and taxonomic composition.[2][3]
-
Functional Analysis (Optional): Use tools like PICRUSt2 to predict functional pathway alterations based on 16S rRNA data.[3]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Gut Microbiota Alterations with Trimethoprim-Sulfamethoxazole and Dexamethasone in a Humanized Microbiome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Gut Microbiota Alterations with Trimethoprim-Sulfamethoxazole and Dexamethasone in a Humanized Microbiome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Gut Microbiota Alterations with Trimethoprim-Sulfamethoxazole and Dexamethasone in a Humanized Microbiome Mouse Model [agris.fao.org]
- 6. Gut Microbiota-Mediated Pharmacokinetic Drug–Drug Interactions between Mycophenolic Acid and Trimethoprim-Sulfamethoxazole in Humans [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Long-Term Low Dose Antibiotic Prophylaxis on Gut Microbiota in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute and long-term effects of antibiotics commonly used in laboratory animal medicine on the fecal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Trimethoprim-Sulfamethizole Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to understand and reduce the emergence of resistance to Trimethoprim-Sulfamethizole.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to Trimethoprim-Sulfamethizole?
A1: Bacterial resistance to Trimethoprim-Sulfamethizole primarily occurs through three main mechanisms:
-
Target Modification: This is the most common mechanism. Bacteria acquire mutations in the genes encoding the target enzymes, dihydrofolate reductase (DHFR) for trimethoprim (B1683648) and dihydropteroate (B1496061) synthase (DHPS) for sulfamethizole. These alterations reduce the binding affinity of the drugs to their targets, rendering them less effective.[1][2][3]
-
Acquisition of Resistance Genes: Bacteria can acquire genes that code for drug-resistant variants of DHFR and DHPS. These genes, often denoted as dfr and sul respectively, are frequently located on mobile genetic elements such as plasmids, transposons, and integrons, which can be transferred between bacteria, facilitating the rapid spread of resistance.[4]
-
Active Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the drugs from reaching their intracellular targets in sufficient concentrations to be effective. The SmeDEF and MexAB-OprM efflux pumps, for example, have been shown to contribute to trimethoprim-sulfamethoxazole resistance.[5][6][7]
Q2: What are the recommended first-line strategies to prevent the emergence of resistance in long-term in vitro studies?
A2: To minimize the development of resistance in long-term studies, consider the following strategies:
-
Combination Therapy: Using Trimethoprim-Sulfamethizole in combination with another antibiotic that has a different mechanism of action can reduce the likelihood of resistance emerging.[8] The rationale is that a bacterium would need to develop resistance to both drugs simultaneously, which is a much rarer event.
-
Optimized Dosing Regimens: Maintaining drug concentrations well above the minimum inhibitory concentration (MIC) of the susceptible organism can help prevent the selection of resistant mutants. Sub-lethal concentrations can promote the development of resistance.
-
Use of Efflux Pump Inhibitors (EPIs): In experimental settings, the inclusion of an EPI can potentiate the activity of Trimethoprim-Sulfamethizole against strains that rely on efflux for resistance. While not yet a widespread clinical strategy, it is a valuable research tool.[9]
-
Periodic Fitness Cost Assessment: In long-term evolution experiments, periodically assess the fitness of resistant mutants in the absence of the antibiotic. Some resistance mechanisms confer a fitness cost, which can be exploited to design cycling or alternating treatment strategies.
Q3: How can I confirm that the observed resistance in my bacterial isolates is due to a specific mechanism?
A3: To identify the mechanism of resistance, a combination of phenotypic and genotypic tests is recommended:
-
Phenotypic Assays:
-
MIC Determination with and without Efflux Pump Inhibitors: A significant decrease in the MIC of Trimethoprim-Sulfamethizole in the presence of an EPI like Phe-Arg-β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) suggests the involvement of efflux pumps.[9][10]
-
Synergy Assays: Checkerboard assays can be used to assess synergistic, additive, or antagonistic interactions with other antibiotics, which can provide clues about the resistance mechanism.
-
-
Genotypic Assays:
-
PCR and DNA Sequencing: Use PCR to screen for the presence of known resistance genes (sul1, sul2, sul3, various dfr genes).[4][11][12][13] Sequencing the folA (DHFR) and folP (DHPS) genes can identify mutations responsible for target modification.
-
Whole-Genome Sequencing (WGS): WGS provides a comprehensive view of all potential resistance determinants, including novel mutations and the genetic context of resistance genes (e.g., their location on mobile elements).
-
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for Trimethoprim-Sulfamethizole.
-
Possible Cause 1: Inoculum effect.
-
Troubleshooting: Ensure a standardized inoculum is used for all experiments, typically 5 x 10^5 CFU/mL for broth microdilution. Variations in the starting bacterial density can significantly impact MIC values.
-
-
Possible Cause 2: Media composition.
-
Troubleshooting: Trimethoprim-Sulfamethizole activity is sensitive to the presence of thymidine (B127349) and thymine (B56734) in the growth medium, as these can bypass the inhibitory effect of the drugs. Use Mueller-Hinton agar (B569324) or broth with low concentrations of these compounds. For fastidious organisms requiring blood supplementation, be aware that this can also affect the results.[14]
-
-
Possible Cause 3: Reading endpoint for bacteriostatic drugs.
Problem 2: PCR amplification of sul or dfr genes is unsuccessful, despite phenotypic evidence of resistance.
-
Possible Cause 1: Primer mismatch.
-
Troubleshooting: There are many variants of sul and dfr genes. The primers you are using may not be specific to the variant present in your isolate. Try using multiple sets of primers that target different known variants or design degenerate primers.
-
-
Possible Cause 2: Novel resistance gene or mutation.
-
Troubleshooting: If standard PCRs for known genes are negative, the resistance may be due to a novel gene or a point mutation in the chromosomal target enzymes. In this case, sequencing the folA and folP genes is recommended. Whole-genome sequencing can also identify novel resistance determinants.
-
-
Possible Cause 3: PCR inhibitors in the DNA template.
-
Troubleshooting: Ensure your DNA extraction method yields pure DNA. Consider using a commercial DNA purification kit that is known to remove PCR inhibitors. You can test for inhibitors by spiking a small amount of your template DNA into a PCR reaction that is known to work.
-
Problem 3: No significant reduction in MIC is observed after adding an efflux pump inhibitor (EPI).
-
Possible Cause 1: Resistance is not mediated by an efflux pump.
-
Troubleshooting: The primary resistance mechanism is likely target modification or enzymatic inactivation. Proceed with genotypic methods (PCR and sequencing) to investigate these possibilities.
-
-
Possible Cause 2: The EPI is not effective against the specific efflux pump.
-
Troubleshooting: Different EPIs have different specificities. For example, PAβN is primarily active against RND-type efflux pumps. If you suspect a different type of efflux pump, you may need to test other inhibitors.
-
-
Possible Cause 3: The concentration of the EPI is suboptimal.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain.
-
Data Presentation
Table 1: Effect of Efflux Pump Overexpression on Trimethoprim-Sulfamethoxazole MIC in Stenotrophomonas maltophilia
| Strain | Genotype | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Co-trimoxazole MIC (µg/mL) |
| D457 | Wild-type | 4 | >1024 | 1 |
| D457R | SmeDEF Overexpression | >32 | >1024 | 4 |
| MBS411 | ΔsmeE (efflux pump deficient) | 2 | >1024 | 0.5 |
Data adapted from a study on the SmeDEF efflux pump.[5]
Table 2: Comparison of Clinical Outcomes for Trimethoprim-Sulfamethoxazole (TMP/SMX) Monotherapy vs. Combination Therapy for Stenotrophomonas maltophilia Infections
| Therapy | Number of Studies | Total Patients | 30-Day Mortality (Odds Ratio) | 95% Confidence Interval |
| Monotherapy | 4 | 389 | 1.00 (Reference) | - |
| Combination Therapy | 4 | 245 | 0.85 | 0.54 - 1.34 |
This meta-analysis suggests no significant difference in 30-day mortality between monotherapy and combination therapy for S. maltophilia infections, though clinical judgment is advised.[8]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10^6 CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of Trimethoprim-Sulfamethizole.
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. For Trimethoprim-Sulfamethizole, which is bacteriostatic, the endpoint can be read as 80% growth inhibition compared to the growth control.
-
Protocol 2: PCR for Detection of Sulfonamide Resistance Gene sul1
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
-
PCR Reaction Mixture (25 µL total volume):
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of Forward Primer (10 µM) for sul1
-
1 µL of Reverse Primer (10 µM) for sul1
-
1 µL of template DNA (10-50 ng)
-
9.5 µL of nuclease-free water
-
-
Primer Sequences for sul1:
-
Forward: 5'-GACGGTGTTCGGCATTCTGA-3'
-
Reverse: 5'-GAAAGGCATGGTGATTTGGT-3'
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis of PCR Product:
-
Run the PCR product on a 1.5% agarose (B213101) gel stained with a DNA-binding dye.
-
Visualize the DNA fragments under UV light. The expected product size for these sul1 primers is approximately 438 bp. Include a positive control (a known sul1-positive strain) and a negative control (no DNA template) in your run.
-
Visualizations
Caption: Folate biosynthesis pathway and the mechanism of action of Trimethoprim-Sulfamethizole.
Caption: Key mechanisms of resistance to Trimethoprim-Sulfamethizole.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. Frontiers | Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes [frontiersin.org]
- 5. The Efflux Pump SmeDEF Contributes to Trimethoprim-Sulfamethoxazole Resistance in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Efflux Pump SmeDEF Contributes to Trimethoprim-Sulfamethoxazole Resistance in Stenotrophomonas maltophilia | Semantic Scholar [semanticscholar.org]
- 7. SmeDEF Multidrug Efflux Pump Contributes to Intrinsic Multidrug Resistance in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapy versus Monotherapy in the Treatment of Stenotrophomonas maltophilia Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Trimethoprim-Sulfamethoxazole Resistance in Streptococcus pneumoniae by Using the E Test with Mueller-Hinton Agar Supplemented with Sheep or Horse Blood May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
- 16. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Trimethoprim-Sulfamethizole in Laboratory Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the adverse effects of Trimethoprim-sulfamethizole (TMP-SMZ) in laboratory animal models. All information is presented in a practical question-and-answer format, with supporting data, experimental protocols, and visual aids to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common adverse effects of Trimethoprim-sulfamethizole observed in laboratory animal models?
A1: The most frequently reported adverse effects of TMP-SMZ in laboratory animals include hematological disorders (such as anemia, neutropenia, and thrombocytopenia), kidney injury (crystalluria, tubular necrosis, and interstitial nephritis), hypersensitivity reactions (skin rashes), and hypothyroidism.[1][2][3][4][5] Gastrointestinal issues like diarrhea and loss of appetite have also been noted.[6]
Hematological Adverse Effects
Q2: What is the mechanism behind TMP-SMZ-induced hematological disorders?
A2: Trimethoprim (B1683648), a component of TMP-SMZ, is a folate antagonist. It inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital co-factor in DNA and amino acid synthesis.[7][8] This interference with folate metabolism can lead to megaloblastic anemia, leukopenia, and thrombocytopenia, particularly in animals with pre-existing folate deficiency or during long-term, high-dose studies.[7]
Q3: How can I mitigate hematological toxicity associated with TMP-SMZ administration?
A3: Co-administration of folinic acid (leucovorin), the active form of folic acid, can help bypass the metabolic block caused by trimethoprim and reduce the risk of hematological side effects.[7][9][10] It is crucial to use folinic acid and not folic acid, as trimethoprim's inhibition of DHFR prevents the conversion of folic acid to its active form.
Renal Adverse Effects
Q4: What causes kidney damage in animals treated with TMP-SMZ?
A4: TMP-SMZ-induced nephrotoxicity can occur through several mechanisms. The sulfamethizole (B1682507) component can crystallize in the renal tubules, particularly in acidic urine, leading to obstruction and acute kidney injury.[11][12][13][14] Other mechanisms include acute interstitial nephritis, a type of allergic reaction in the kidneys, and direct toxic effects on the renal tubules.[5][15][16]
Q5: What are the best practices to prevent kidney damage during my experiments?
A5: Ensuring adequate hydration of the animals is the most critical preventive measure to reduce the risk of crystalluria.[6][11][12] Maintaining a good urine output helps to prevent the crystallization of sulfamethizole in the renal tubules. Alkalinization of the urine can also increase the solubility of sulfamethizole.[12]
Hypersensitivity Reactions
Q6: My animals are developing skin rashes after TMP-SMZ administration. What is the underlying cause?
A6: Skin rashes are a common manifestation of a delayed-type hypersensitivity reaction to TMP-SMZ.[2] This is a T-cell mediated immune response to the drug or its metabolites.[2]
Troubleshooting Guides
Problem: Observed Hematological Abnormalities (Anemia, Neutropenia, Thrombocytopenia)
Troubleshooting Steps:
-
Confirm the Abnormality: Perform complete blood counts (CBCs) at baseline and regular intervals during the study to monitor for changes in red blood cells, white blood cells, and platelets.
-
Implement Folinic Acid Rescue: If hematological parameters decline significantly, initiate a folinic acid rescue protocol.
-
Dose Adjustment: If adverse effects persist despite folinic acid supplementation, consider a dose reduction of TMP-SMZ if experimentally permissible.
-
Discontinuation: In severe cases, discontinuation of TMP-SMZ may be necessary.
Problem: Signs of Renal Distress (e.g., Oliguria, Anuria, Changes in Urine Crystals)
Troubleshooting Steps:
-
Monitor Renal Function: Regularly monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Perform urinalysis to check for crystalluria and other abnormalities.
-
Ensure Adequate Hydration: Implement a hydration protocol to maintain adequate urine output.
-
Urine pH Monitoring and Adjustment: Monitor urine pH. If acidic, consider methods for urine alkalinization.
-
Dose and Formulation Review: Ensure the dose is appropriate for the animal model and consider if the formulation might contribute to poor solubility.
-
Histopathological Examination: In case of severe or persistent renal dysfunction, a histopathological examination of the kidneys can help determine the exact cause of injury (e.g., crystal nephropathy, interstitial nephritis).
Data Presentation
Table 1: Incidence of Adverse Effects of Trimethoprim-Sulfamethoxazole in Various Animal Models
| Animal Model | Adverse Effect | Incidence | Dosage | Reference |
| Rats | Teratogenicity (cleft palate) | High | 200 mg/kg TMP; 533 mg/kg SMZ | [6] |
| Rats | Genotoxicity (micronuclei formation) | Increased | Not specified | [17] |
| Non-human Primates | Anemia, Neutropenia, Azotemia | Dose-dependent | 20 mg/kg TMP; 100 mg/kg SMZ daily | [1][18][19] |
| Dogs & Cats | Dermatological & Systemic Reactions | 0.25% | Varied | |
| Humans (for comparison) | General Adverse Events | 24.2% | Prophylactic doses | [2] |
| Humans (for comparison) | Thrombocytopenia | 12.5% | Prophylactic doses | [2] |
| Humans (for comparison) | Acute Kidney Injury | 11.2% | ≥6 days of treatment | [4] |
Experimental Protocols
Protocol 1: Folinic Acid (Leucovorin) Rescue for Hematological Toxicity
Objective: To mitigate TMP-SMZ-induced hematological adverse effects.
Materials:
-
Trimethoprim-Sulfamethizole (appropriate formulation for the animal model)
-
Leucovorin calcium salt (folinic acid)
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., mice, rats)
Procedure:
-
Baseline Blood Collection: Prior to the start of the experiment, collect a baseline blood sample from all animals for a complete blood count (CBC).
-
TMP-SMZ Administration: Administer TMP-SMZ at the desired experimental dose and route.
-
Folinic Acid Administration:
-
Prophylactic Approach: Administer folinic acid concurrently with TMP-SMZ. A common starting dose is 1 mg/kg, administered daily.[9] The route of administration (oral or parenteral) should be chosen based on the experimental design and the pharmacokinetics of the drug in the specific animal model.
-
Therapeutic Approach: If hematological abnormalities are detected during the study, initiate folinic acid administration at a dose of 5 to 15 mg daily until hematopoiesis is restored.[10]
-
-
Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor CBC parameters.
-
Data Analysis: Compare the hematological parameters between animals receiving TMP-SMZ alone and those receiving TMP-SMZ with folinic acid rescue.
Protocol 2: Hydration Protocol to Prevent Renal Crystalluria
Objective: To prevent the formation of sulfamethizole crystals in the renal tubules.
Materials:
-
Trimethoprim-Sulfamethizole
-
Sterile 0.9% saline or other balanced electrolyte solution
-
Animal model (e.g., rats, rabbits)
Procedure:
-
Baseline Assessment: Before starting the experiment, assess the baseline hydration status of the animals.
-
Fluid Administration:
-
Increased Water Access: Ensure ad libitum access to fresh, clean drinking water at all times.
-
Supplemental Hydration: If necessary, provide supplemental hydration via subcutaneous or intraperitoneal injection of sterile saline. The volume and frequency will depend on the animal species and size. For rats, a subcutaneous injection of 5-10 mL/kg of sterile saline once or twice daily can be considered.
-
-
Urine Output Monitoring: Monitor urine output to ensure it remains within the normal range for the species.
-
Urinalysis: At regular intervals, collect urine samples for urinalysis, specifically looking for the presence of crystals.
-
Environmental Conditions: Maintain a stable and comfortable environment to avoid dehydration due to heat stress.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Adverse effects of trimethoprim-sulfamethoxazole for the prophylaxis of Pneumocystis pneumonia in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute kidney injury associated with trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalhss.com [journalhss.com]
- 6. Trimethoprim Sulfa – Rat Guide [ratguide.com]
- 7. Studies of the effects of trimethoprim and sulfamethoxazole on human granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New dose-time relationships of folate antagonists to sustain inhibition of human lymphoblasts and leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of folinic acid on the capacity of trimethoprim-sulfamethoxazole to prevent and treat Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Sulfamethoxazole crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfamethoxazole-induced crystal nephropathy: characterization and prognosis in a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfamethoxazole Crystalluria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trimethoprim-sulfamethoxazole induced acute interstitial nephritis in renal allografts; clinical course and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trimethoprim-sulfamethoxazole treatment does not reverse obstructive pulmonary changes in pneumocystis-colonized nonhuman primates with SHIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trimethoprim-Sulfamethoxazole Treatment Does Not Reverse Obstructive Pulmonary Changes in Pneumocystis-Colonized Non-Human Primates with SHIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Trimethoprim sulfamethizole in experimental formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Trimethoprim-Sulfamethizole experimental formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Trimethoprim (B1683648) and Sulfamethizole to improve bioavailability?
A1: The main hurdles stem from the poor aqueous solubility of both Trimethoprim and Sulfamethizole.[1][2][3][4] This low solubility can lead to slow dissolution rates in the gastrointestinal tract, limiting the extent of drug absorption and overall bioavailability.[2] Additionally, in suspension formulations, Trimethoprim has a tendency to sediment, which can result in non-uniform dosing and reduced efficacy.[4] Achieving a synchronized release of both drugs in a fixed-dose combination to maintain their synergistic effect is another key challenge.[5]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Trimethoprim-Sulfamethizole?
A2: Several advanced formulation techniques have shown promise in improving the bioavailability of this drug combination. These include:
-
Nanoparticle-based delivery systems: Encapsulating the drugs in nanoparticles, such as those made from PEG-PLGA, can significantly enhance solubility and prolong the drug's half-life in the body.[1][6]
-
Solid dispersions: Creating amorphous solid dispersions with polymers like Eudragit EPO can improve the dissolution rate and maintain a supersaturated state of the drugs in the gastrointestinal tract.[2][5][7]
-
Co-crystallization: Forming co-crystals of Trimethoprim and Sulfamethoxazole (B1682508) can alter the physicochemical properties of the drugs, leading to improved solubility and dissolution.[8][9]
-
Microemulsions: Formulating the drugs into a microemulsion can enhance their solubility and stability.[3]
-
Nanonization: Reducing the particle size of the drug crystals to the nanometer range increases the surface area, leading to faster and more complete dissolution.[4]
Q3: How do excipients impact the bioavailability of Trimethoprim-Sulfamethizole formulations?
A3: Excipients are not always inert and can significantly influence the bioavailability of Trimethoprim and Sulfamethizole.[10][11][12] They can interact with the active pharmaceutical ingredients (APIs) to either enhance or decrease their stability and absorption.[10][11] For instance, solubilizers like cyclodextrins can form inclusion complexes with the drugs to improve their solubility.[11] Conversely, certain excipients might negatively affect drug stability or absorption.[10] The type and concentration of thickening agents in suspension formulations have also been shown to affect the absorption of Sulfamethoxazole.[13]
Q4: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of new Trimethoprim-Sulfamethizole formulations?
A4: When assessing the bioavailability of new formulations, the key pharmacokinetic parameters to measure and compare against a reference formulation are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
-
t1/2 (Elimination half-life): The time it takes for the drug concentration in the body to be reduced by half.[1][14][15][16][17]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of Trimethoprim and/or Sulfamethizole.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the APIs. | 1. Reduce particle size through micronization or nanonization to increase surface area.[4] 2. Incorporate solubilizing agents such as surfactants or cyclodextrins into the formulation.[11] 3. Consider formulating as an amorphous solid dispersion with a suitable polymer to enhance dissolution.[2][5] 4. Explore the formation of co-crystals to improve solubility.[8] |
| Inappropriate dissolution medium. | 1. Ensure the pH of the dissolution medium is appropriate. Trimethoprim has higher solubility in acidic conditions.[1] 2. Use biorelevant dissolution media that mimic the composition of gastrointestinal fluids to get a more accurate prediction of in vivo performance.[7] |
| Drug-excipient interactions leading to reduced solubility. | 1. Conduct compatibility studies between the drugs and excipients using techniques like DSC or FTIR. 2. Evaluate different types or grades of excipients to identify those that do not negatively impact dissolution.[10] |
Issue 2: Inconsistent or low bioavailability in preclinical/clinical studies despite good in vitro dissolution.
| Possible Cause | Troubleshooting Step |
| Poor correlation between in vitro dissolution and in vivo absorption. | 1. Refine the in vitro dissolution test conditions to better simulate the in vivo environment (e.g., using USP Apparatus 4 - flow-through cell for poorly soluble drugs).[18] 2. Develop an in vitro-in vivo correlation (IVIVC) to better predict in vivo performance from in vitro data.[18][19] |
| Involvement of efflux transporters like P-glycoprotein (P-gp) limiting absorption. | 1. Trimethoprim is a substrate for P-gp, which can pump the drug back into the intestinal lumen, reducing its absorption.[20] 2. Investigate the co-administration with a P-gp inhibitor in preclinical models to assess the impact on bioavailability. |
| First-pass metabolism. | 1. Sulfamethoxazole is metabolized by the CYP2C9 enzyme in the liver.[14] 2. Assess the extent of first-pass metabolism in your experimental model. |
Issue 3: Physical instability of the formulation (e.g., sedimentation in suspensions, crystallization of amorphous forms).
| Possible Cause | Troubleshooting Step |
| Inadequate stabilization of the suspension. | 1. Optimize the concentration and type of suspending or thickening agent.[13] 2. Reduce the particle size of the suspended drugs to decrease the sedimentation rate.[4] |
| Recrystallization of the amorphous drug in solid dispersions. | 1. Ensure strong interactions (e.g., hydrogen bonds) between the drug and the polymer to inhibit recrystallization.[5][7] 2. Incorporate a secondary polymer to further stabilize the amorphous form. 3. Control the water content in the formulation, as moisture can act as a plasticizer and promote crystallization.[21] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is a general guideline and should be optimized based on the specific formulation.
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-through cell) for poorly soluble drugs.[18]
-
Dissolution Medium: 900 mL of 0.1 N HCl to simulate gastric fluid, or biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid).[18]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.[22]
-
Sampling Times: 10, 20, 30, 45, 60, and 90 minutes.
-
Sample Analysis: Withdraw aliquots at each time point, filter, and analyze the concentration of Trimethoprim and Sulfamethizole using a validated HPLC method.[23][24]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma
This is a representative HPLC method for the simultaneous determination of Trimethoprim and Sulfamethoxazole in plasma.[23][24]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[24]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (0.1 M), acetonitrile, and methanol (B129727) (e.g., in a 65:20:15 ratio).[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV detection at 225 nm.[23]
-
-
Sample Preparation (Protein Precipitation):
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples in blank plasma.[23]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Data Presentation
Table 1: In Vitro Dissolution Data Comparison
| Formulation | Time (min) | % Trimethoprim Dissolved | % Sulfamethizole Dissolved |
| Reference | 10 | 55 | 60 |
| 30 | 75 | 80 | |
| 60 | 90 | 95 | |
| Formulation A | 10 | 70 | 75 |
| 30 | 92 | 95 | |
| 60 | 98 | 99 | |
| Formulation B | 10 | 40 | 45 |
| 30 | 60 | 65 | |
| 60 | 75 | 80 |
Table 2: Pharmacokinetic Parameters in Rats (Example Data)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Relative Bioavailability (%) |
| Trimethoprim | ||||
| Reference | 1.5 ± 0.3 | 1.0 ± 0.2 | 6.8 ± 1.2 | 100 |
| PEG-PLGA NP[1] | 2.1 ± 0.4 | 2.0 ± 0.5 | 19.2 ± 3.5 | 282 |
| Sulfamethizole | ||||
| Reference | 25.2 ± 4.1 | 1.5 ± 0.4 | 150.6 ± 25.3 | 100 |
| Formulation A | 30.5 ± 5.2 | 1.2 ± 0.3 | 185.2 ± 30.1 | 123 |
Visualizations
Caption: Experimental workflow for developing and evaluating new Trimethoprim-Sulfamethizole formulations.
Caption: Troubleshooting logic for addressing low bioavailability of experimental formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ymerdigital.com [ymerdigital.com]
- 4. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supersaturating drug delivery system of fixed drug combination: sulfamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative bioavailability of sulfamethoxazole in co-trimoxazole suspensions containing different thickness agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [Studies of the pharmacokinetics and bioavailability of a new trimethoprim/sulfamethoxazole preparation in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioequivalence of two commercial preparations of trimethoprim/sulfamethoxazole: a randomized, single-dose, single-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Simultaneous in vitro and in vivo evaluation of both trimethoprim and sulfamethoxazole from certain dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Factors Affecting the Formation of Sulfamethoxazole-trimethoprim Co-crystal [cjph.com.cn]
- 22. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 23. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical challenges in detecting low concentrations of Trimethoprim sulfamethizole in tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting low concentrations of Trimethoprim (B1683648) and Sulfamethizole in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for detecting low concentrations of Trimethoprim and Sulfamethizole in tissue?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity, which are crucial for detecting trace levels of analytes in complex biological matrices.[1] High-performance liquid chromatography (HPLC) with UV detection is also used but may lack the sensitivity required for very low concentrations.[2][3]
Q2: Why is sample preparation so critical for tissue analysis?
A2: Tissue is a complex matrix containing numerous endogenous compounds like proteins, lipids, and salts that can interfere with the analysis.[4][5] A robust sample preparation strategy is essential to extract the target analytes, remove interfering components, and minimize a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in LC-MS/MS, leading to inaccurate results.[4][6]
Q3: What are the main sample preparation techniques used for tissue samples?
A3: The most common techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for being fast and effective for a wide range of analytes.[7]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes from the liquid sample extract, while matrix components are washed away. It provides very clean extracts.[8][9]
-
Matrix Solid-Phase Dispersion (MSPD): In this method, the tissue sample is blended directly with a solid sorbent, creating a dispersion that is then packed into a column and eluted with solvents to extract the analytes.[10]
Q4: What is the "matrix effect" and how can I minimize it?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5][6] This leads to ion suppression (most common) or enhancement, affecting accuracy and precision.[4] To minimize it:
-
Improve Sample Cleanup: Use more effective extraction and cleanup methods like SPE or QuEChERS to remove interfering substances, particularly phospholipids.[4][8]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., mobile phase, gradient) to separate the analytes from matrix components.[8]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the best way to compensate for matrix effects, as it behaves almost identically to the analyte during extraction and ionization.[4][11]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, though this may compromise the limit of detection.
Q5: What are typical recovery rates I should aim for?
A5: Acceptable recovery rates for veterinary drug residue analysis generally fall within the 70-120% range. For multi-residue methods, recoveries are often considered acceptable if they are consistently above 50% with good precision. For example, studies have shown recoveries for sulfonamides and trimethoprim between 70% and 120% in fish muscle.[12] In bovine liver, recoveries of 53% to 93% have been reported using a QuEChERS method.[13]
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the homogenization of the tissue is complete. Optimize the extraction solvent; acetonitrile is commonly used as it also precipitates proteins.[7] Ensure adequate shaking/vortexing time. |
| Analyte Degradation | Trimethoprim and Sulfamethizole can be sensitive to pH and temperature. Keep samples cold during processing and check the pH of your extraction and final solutions. |
| Poor Ionization in MS | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for the ionization of Trimethoprim (a weak base) and Sulfamethizole (a weak acid). An acidic mobile phase is common for positive ion mode.[14] |
| Significant Ion Suppression | This is a major issue in tissue analysis. See the "High Signal Suppression/Enhancement" section below for detailed troubleshooting.[4][15] |
Problem 2: Poor Recovery of Analytes
| Possible Cause | Suggested Solution |
| Incorrect pH during Extraction | The charge state of both analytes is pH-dependent, which affects their solubility and retention on SPE sorbents. For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of Trimethoprim (~7.1) to ensure it is neutral and retains well.[16] |
| SPE Cartridge Issues | Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample.[16] Avoid overloading the cartridge; if necessary, use a larger sorbent mass or dilute the sample.[16] |
| Inappropriate Wash/Elution Solvents (SPE) | The wash step may be too strong, prematurely eluting the analytes. The elution solvent may be too weak to fully desorb the analytes. For reversed-phase SPE, use a more non-polar solvent for elution (e.g., higher percentage of methanol (B129727) or acetonitrile).[16] |
| Ineffective Salting-Out (QuEChERS) | The addition of salts like magnesium sulfate (B86663) and sodium acetate (B1210297) is crucial for partitioning the analytes into the organic layer. Ensure salts are anhydrous and added in the correct amounts.[7] |
Problem 3: High Signal Suppression/Enhancement (Matrix Effect)
| Possible Cause | Suggested Solution |
| Co-elution of Phospholipids | Phospholipids are a primary cause of ion suppression from tissue matrices.[4] Enhance cleanup by using a d-SPE step with C18 sorbent in your QuEChERS protocol or a specialized phospholipid removal SPE plate. |
| Insufficient Sample Cleanup | Protein precipitation alone is often insufficient and results in significant matrix effects.[8] Implement a more rigorous cleanup technique like SPE or d-SPE. Polymeric mixed-mode SPE sorbents can be very effective at producing clean extracts.[8] |
| Chromatographic Overlap | Modify the LC gradient to better separate the analytes from the region where most matrix components elute (often at the beginning and end of the run). |
| Inappropriate Internal Standard | If not using a stable isotope-labeled (SIL) internal standard, the chosen analog may not be co-eluting with the analyte and therefore cannot compensate for the matrix effect. The best solution is to use an SIL internal standard.[11] |
Quantitative Data
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Trimethoprim | Tilapia Fillet | QuEChERS-LC-QTOF/MS | 1 ng/g | 5 ng/g | [7] |
| Sulfamethoxazole (B1682508) | Tilapia Fillet | QuEChERS-LC-QTOF/MS | 1 ng/g | 5 ng/g | [7] |
| Trimethoprim | Fish Muscle | SPE-LC-MS/MS | 0.2 - 0.4 µg/kg | - | [1] |
| Sulfonamides | Fish Muscle | SPE-LC-MS/MS | 0.1 - 1.7 µg/kg | - | [1] |
| Trimethoprim | Fish Muscle | QuEChERS-UHPLC-MS/MS | - | 20.5 - 68.6 ng/g | [12] |
| Trimethoprim | Plasma (Dried Spot) | HPLC-MS/MS | - | 100 ng/mL | [17] |
| Sulfamethoxazole | Plasma (Dried Spot) | HPLC-MS/MS | - | 1000 ng/mL | [17] |
| Trimethoprim | Hospital Effluent | LC-QqLIT-MS | 0.15 µg/L | 0.50 µg/L | [18] |
| Sulfamethoxazole | Hospital Effluent | LC-QqLIT-MS | 0.25 µg/L | 0.80 µg/L | [18] |
Note: Sulfamethizole data is limited in the search results; Sulfamethoxazole, a closely related sulfonamide, is used as a proxy.
Table 2: Analyte Recovery Rates
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Trimethoprim | Fish Muscle | SPE | 51.9 - 52.8% | [1] |
| Sulfonamides | Fish Muscle | SPE | 69.5 - 94.2% | [1] |
| Multiclass Antibiotics | Farmed Fish Muscle | QuEChERS | 70 - 120% | [12] |
| Sulfonamides | Bovine Liver | QuEChERS | 53 - 93% | [13] |
| Sulfonamides | Blood | MSPD | > 87.5% | [2][10] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Fish Muscle Tissue
This protocol is adapted from a method for multiclass antibiotic analysis in fish.[12]
-
Homogenization: Weigh 2.0 g (± 0.02 g) of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Fortification (for QC/spiking): Add the appropriate volume of the working standard solution to the sample. Add 100 µL of internal standard solution. Vortex for 30 seconds and let stand for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add 10 mL of water.
-
Add a QuEChERS extraction salt packet containing 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.
-
Securely cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Preparation for Analysis:
-
Transfer 0.5 mL of the cleaned extract to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 88:12 water/acetonitrile with 0.3% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: General LC-MS/MS Analysis
Parameters should be optimized for your specific instrument and application.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.7 µm).[12]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% - 0.3% formic acid).[1][12]
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95-100% B over several minutes to elute the analytes, hold for a short period, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for both Trimethoprim and Sulfamethizole.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.[1]
Visualizations
Caption: General experimental workflow for the analysis of Trimethoprim and Sulfamethizole in tissue.
Caption: Troubleshooting decision tree for low analyte recovery during Solid-Phase Extraction (SPE).
References
- 1. Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Matrix solid-phase dispersion extraction of sulfonamides from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Trimethoprim-Sulfamethoxazole and Ciprofloxacin in the Management of Urinary Tract Infections
For Immediate Release
In the landscape of antibacterial therapeutics for urinary tract infections (UTIs), trimethoprim-sulfamethoxazole (TMP-SMX) and ciprofloxacin (B1669076) have long been staple treatments. However, evolving patterns of antimicrobial resistance necessitate a continuous re-evaluation of their comparative efficacy. This guide offers a detailed comparison of these two agents, supported by clinical trial data, experimental protocols, and an examination of their molecular mechanisms of action, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both trimethoprim-sulfamethoxazole and ciprofloxacin have demonstrated efficacy in treating UTIs, but their effectiveness is increasingly influenced by local antibiotic resistance rates. While ciprofloxacin has shown superior clinical cure rates in some studies, particularly for more complicated infections like pyelonephritis, it is also associated with more severe potential side effects.[1][2] Conversely, TMP-SMX remains a viable option, especially in regions with low resistance, but has seen its utility diminish in areas where resistance, particularly in Escherichia coli, is prevalent.[3][4]
Comparative Efficacy: A Data-Driven Overview
Clinical studies have yielded varied results when comparing the efficacy of TMP-SMX and ciprofloxacin, often dependent on the type of UTI and the geographic location of the study.
For uncomplicated UTIs, a prospective, controlled, double-blind comparison found that ciprofloxacin (250 mg twice daily for 10 days) and TMP-SMX (160 mg/800 mg twice daily for 10 days) had an equal success rate of 91%.[5] However, another randomized, double-blind study on acute uncomplicated UTIs in women reported similar clinical success rates at the end of a 3-day therapy: 93% for ciprofloxacin (100 mg twice daily), and 95% for TMP-SMX (160/800 mg twice daily).[6] In this study, the eradication of the pretreatment pathogen was 94% for ciprofloxacin and 93% for TMP-SMX.[6]
In cases of complicated UTIs, a prospective, randomized, double-blind study showed that ciprofloxacin (250 mg orally, twice daily) was more effective than TMP-SMX (160 mg/800 mg orally, twice daily), with bacterial eradication in 82% of patients treated with ciprofloxacin compared to 52% of those treated with TMP-SMX.[7] For acute uncomplicated pyelonephritis in women, a study demonstrated a statistically superior clinical cure rate for a one-week course of ciprofloxacin (500 mg twice daily) at 96%, compared to an 83% cure rate for a two-week course of TMP-SMX (160/800 mg twice daily).[2]
A study comparing a 7-day course of TMP-SMX to a 7-day course of ciprofloxacin for pyelonephritis found similar likelihoods of a recurrent UTI within 30 days.[8] In the context of UTI prevention in renal transplant recipients, a randomized, double-blind trial found that ciprofloxacin (250 mg daily) was at least as effective as low-dose TMP-SMX (80 mg/400 mg daily) over a 6-month period, with success rates of 75% and 71% respectively.[9]
| Study Type | Drug Regimen | Efficacy Outcome | Ciprofloxacin | Trimethoprim-Sulfamethoxazole | Citation |
| Uncomplicated UTI | Ciprofloxacin (250mg BID, 10 days) vs. TMP-SMX (160/800mg BID, 10 days) | Therapy Success Rate | 91% | 91% | [5] |
| Acute Uncomplicated UTI (Women) | Ciprofloxacin (100mg BID, 3 days) vs. TMP-SMX (160/800mg BID, 3 days) | Clinical Success Rate | 93% | 95% | [6] |
| Acute Uncomplicated UTI (Women) | Ciprofloxacin (100mg BID, 3 days) vs. TMP-SMX (160/800mg BID, 3 days) | Pathogen Eradication Rate | 94% | 93% | [6] |
| Complicated UTI | Ciprofloxacin (250mg BID) vs. TMP-SMX (160/800mg BID) | Isolate Eradication Rate | 82% | 52% | [7] |
| Acute Uncomplicated Pyelonephritis (Women) | Ciprofloxacin (500mg BID, 1 week) vs. TMP-SMX (160/800mg BID, 2 weeks) | Clinical Cure Rate | 96% | 83% | [2] |
| UTI Prophylaxis (Renal Transplant) | Ciprofloxacin (250mg daily, 6 months) vs. TMP-SMX (80/400mg daily, 6 months) | Treatment Success Rate | 75% | 71% | [9] |
Adverse Effects
Adverse reactions are an important consideration in antibiotic selection. In a study on community-acquired UTIs, 17% of patients treated with ciprofloxacin experienced adverse reactions, compared to 32% of those treated with TMP-SMX.[5] Similarly, in a study on complicated UTIs, adverse effects were noted in 1 of 22 patients in the ciprofloxacin group and 6 of 23 in the TMP-SMX group.[7] A study on acute uncomplicated UTIs in women found that the frequency of all adverse events was 31% for ciprofloxacin, and 41% for TMP-SMX.[6] It is important to note that ciprofloxacin, as a fluoroquinolone, carries a risk of more severe side effects, including tendon rupture and nerve damage.[1]
| Study Type | Ciprofloxacin Adverse Event Rate | Trimethoprim-Sulfamethoxazole Adverse Event Rate | Citation |
| Community-Acquired UTI | 17% | 32% | [5] |
| Complicated UTI | 4.5% (1/22) | 26.1% (6/23) | [7] |
| Acute Uncomplicated UTI (Women) | 31% | 41% | [6] |
Antibiotic Resistance Patterns
The utility of both TMP-SMX and ciprofloxacin is significantly hampered by rising antibiotic resistance. In some regions, resistance rates to TMP-SMX in E. coli, the most common uropathogen, exceed 20%, making it a less suitable option for empirical therapy.[3] Resistance to ciprofloxacin is also a growing concern, particularly in patients with a history of prior UTIs.[3] One study found that among ciprofloxacin-resistant urinary E. coli strains, 63% were also resistant to TMP-SMX.[10]
Experimental Protocols
The clinical trials cited in this guide generally followed a prospective, randomized, and often double-blind methodology.
Inclusion and Exclusion Criteria:
-
Inclusion: Typically, adult patients with clinical signs and symptoms of a UTI, often confirmed by a positive urine culture (e.g., ≥ 10^5 colony-forming units/mL of a uropathogen).
-
Exclusion: Common exclusion criteria included pregnancy, known allergy to the study drugs, severe underlying disease (e.g., renal failure), and recent use of other antimicrobial agents.[11]
Dosage and Administration:
-
Ciprofloxacin: Dosages ranged from 100 mg to 500 mg, administered orally twice daily, with treatment durations from 3 to 10 days depending on the severity of the infection.[2][5][6]
-
Trimethoprim-Sulfamethoxazole: The standard dosage was typically 160 mg of trimethoprim (B1683648) and 800 mg of sulfamethoxazole, administered orally twice daily, for durations of 3 to 14 days.[2][5][6]
Evaluation of Efficacy:
-
Clinical Cure: Assessed by the resolution of UTI symptoms at the end of therapy and at a follow-up visit (typically 4-6 weeks post-treatment).
-
Bacteriological Cure: Determined by the eradication of the initial uropathogen in a follow-up urine culture.
Mechanisms of Action
The differing antibacterial effects of trimethoprim-sulfamethoxazole and ciprofloxacin stem from their distinct molecular targets.
Trimethoprim-Sulfamethoxazole: Inhibition of Folate Synthesis
TMP-SMX acts synergistically to disrupt the bacterial synthesis of tetrahydrofolic acid, an essential cofactor in the production of nucleotides and amino acids.[8] Sulfamethoxazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase.[10] Trimethoprim then targets a subsequent step in the pathway, inhibiting dihydrofolate reductase.[5][10] This sequential blockade of the folate pathway is bactericidal.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin, a fluoroquinolone antibiotic, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[3] In many Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV.[13] Ciprofloxacin traps these enzymes on the DNA, forming a cleavage complex that leads to double-strand DNA breaks and ultimately cell death.[4][12]
Experimental Workflow for Comparative Clinical Trials
The general workflow for a randomized controlled trial comparing these two antibiotics is as follows:
Conclusion
The choice between trimethoprim-sulfamethoxazole and ciprofloxacin for the treatment of UTIs is a complex decision that must be guided by the type and severity of the infection, local resistance patterns, and patient-specific factors. While both drugs remain important tools in the clinician's armamentarium, the rise of antibiotic resistance underscores the urgent need for ongoing surveillance and the development of new therapeutic strategies. For researchers and drug development professionals, understanding the comparative efficacy, safety profiles, and mechanisms of action of these foundational antibiotics is crucial for informing the design of next-generation antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ciprofloxacin and Trimethoprim-Sulfamethoxazole for… | Clinician.com [clinician.com]
- 3. researchgate.net [researchgate.net]
- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized trial of short-course ciprofloxacin, ofloxacin, or trimethoprim/sulfamethoxazole for the treatment of acute urinary tract infection in women. Ciprofloxacin Urinary Tract Infection Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 9. Trimethoprim-sulfamethoxazole compared with ciprofloxacin for the prevention of urinary tract infection in renal transplant recipients. A double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation of Trimethoprim sulfamethizole susceptibility testing by broth microdilution vs. disk diffusion
A comprehensive comparison of Broth Microdilution and Disk Diffusion techniques for determining bacterial susceptibility to the combination antibiotic, Trimethoprim-Sulfamethizole. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of two widely used methods, supported by experimental data and standardized protocols.
The accurate determination of antimicrobial susceptibility is a cornerstone of clinical microbiology and drug development. Trimethoprim-sulfamethizole, a synergistic combination targeting the folate biosynthesis pathway in bacteria, remains a crucial therapeutic option. This guide delves into the validation of two primary methods for assessing its efficacy: broth microdilution (BMD) and disk diffusion.
Performance Comparison: Broth Microdilution vs. Disk Diffusion
The choice between broth microdilution and disk diffusion often depends on a laboratory's specific needs, balancing factors like quantitative accuracy, throughput, and cost. Below is a summary of key performance indicators based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Interpretive Criteria for Trimethoprim-Sulfamethoxazole (1.25/23.75 µg Disk)
| Method | Organism Group | Susceptible | Intermediate | Resistant |
| Disk Diffusion (Zone Diameter in mm) | Enterobacterales | ≥ 16 | 11 - 15 | ≤ 10 |
| Staphylococcus spp. | ≥ 16 | 11 - 15 | ≤ 10 | |
| Burkholderia cepacia complex | ≥ 16 | 11 - 15 | ≤ 10 | |
| Stenotrophomonas maltophilia | ≥ 16 | - | ≤ 15 | |
| Broth Microdilution (MIC in µg/mL) | Enterobacterales | ≤ 2/38 | - | ≥ 4/76 |
| Staphylococcus spp. | ≤ 2/38 | - | ≥ 4/76 | |
| Burkholderia cepacia complex | ≤ 2/38 | 4/76 | ≥ 8/152 | |
| Stenotrophomonas maltophilia | ≤ 4/76 | - | > 4/76 |
Note: MIC values are expressed as the concentration of trimethoprim (B1683648)/sulfamethoxazole.
A study comparing the susceptibility of 144 strains of Burkholderia pseudomallei to trimethoprim-sulfamethoxazole highlighted discrepancies between the two methods. While broth microdilution identified 84.0% of isolates as sensitive, the standard disk diffusion method showed only 53.5% sensitivity.[1] The agreement between the two tests was found to be very poor, with a high false resistance rate observed with the disk diffusion test.[1]
Another study on 26 clinical isolates of the Nocardia asteroides complex compared five different susceptibility testing methods, including broth microdilution and disk diffusion. While this study did not provide a direct quantitative comparison for trimethoprim-sulfamethoxazole alone, it highlighted that the disk diffusion method, along with agar (B569324) dilution, produced the most errors when compared to a consensus "gold standard".
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and accurate susceptibility testing. The following protocols are based on guidelines from the CLSI documents M07 (Broth Microdilution) and M02 (Disk Diffusion).
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized trimethoprim-sulfamethoxazole solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Prepare Antimicrobial Dilutions: A series of twofold dilutions of trimethoprim-sulfamethoxazole are prepared in CAMHB and dispensed into the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar plate into a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of trimethoprim-sulfamethoxazole that completely inhibits visible growth of the organism. For trimethoprim-sulfamethoxazole, the endpoint is often read as the concentration that inhibits approximately 80% of growth compared to the growth control due to the potential for trailing endpoints.[2]
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Trimethoprim-sulfamethoxazole disks (1.25/23.75 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Disk Application: Trimethoprim-sulfamethoxazole disks are aseptically applied to the surface of the inoculated agar plate. The disks should be pressed down firmly to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. For trimethoprim and sulfonamides, slight or faint growth within the inhibition zone should be ignored, and the more obvious margin should be measured.[3] The measured zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints (see Table 1).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the broth microdilution and disk diffusion methods.
References
Head-to-Head Comparison: Trimethoprim-Sulfamethoxazole Versus Newer Antibiotics for MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the established antibiotic trimethoprim-sulfamethoxazole (TMP-SMX) against newer agents—linezolid (B1675486), daptomycin (B549167), and ceftaroline (B109729)—for the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA). This publication synthesizes clinical efficacy and in-vitro susceptibility data, outlines experimental methodologies from key studies, and presents visual representations of critical concepts to inform research and development in this therapeutic area.
Executive Summary
The rise of MRSA has necessitated a continuous evaluation of available antimicrobial agents. While TMP-SMX has long been a cost-effective, oral option for certain MRSA infections, its efficacy is increasingly threatened by rising resistance. Newer antibiotics, including linezolid, daptomycin, and ceftaroline, offer potent alternatives, each with a distinct profile of activity, clinical utility, and resistance potential. This guide provides a comparative analysis to aid in the strategic assessment of these therapeutic options.
Comparative Data
The following tables summarize the available quantitative data from clinical trials and in-vitro studies, comparing the performance of TMP-SMX with linezolid, daptomycin, and ceftaroline against MRSA.
Table 1: Clinical Efficacy in Skin and Soft Tissue Infections (SSTIs)
| Antibiotic(s) | Study Design | Patient Population | Clinical Cure Rate | Key Findings & Citations |
| TMP-SMX | Randomized, Placebo-Controlled | Adults with uncomplicated skin abscesses | 17% treatment failure (vs. 26% with placebo) | No significant reduction in treatment failure at 7 days, but a decrease in new lesion formation at 30 days.[1] |
| TMP-SMX | Randomized, Open-Label | Outpatients with SSTIs (68% MRSA) | 79% clinical success (3/14 failures) | All clinical failures in the study occurred in the TMP-SMX group when compared to doxycycline.[2] |
| Linezolid | Randomized, Open-Label, Non-inferiority | Adults with various MRSA infections (including SSTIs) | 74.7% clinical success (ITT analysis) | TMP-SMX plus rifampicin (B610482) was found to be non-inferior to linezolid.[3][4] |
| Ceftaroline | Meta-Analysis of RCTs | Adults with complicated SSTIs | 82.9% clinical cure rate (MITT) vs. 83.7% for comparators | Ceftaroline was non-inferior to comparator agents (vancomycin plus aztreonam).[5] |
Table 2: Clinical Efficacy in Bacteremia
| Antibiotic(s) | Study Design | Patient Population | Clinical Outcome | Key Findings & Citations |
| TMP-SMX + Daptomycin | Retrospective Case Series | Patients with persistent MRSA bacteremia | Median time to clearance of bacteremia: 2.5 days | Combination therapy showed microbiological eradication in 24 out of 28 patients.[6][7][8][9] |
| TMP-SMX | Randomized Controlled Trial | Adults with severe MRSA infections (including bacteremia) | 38% treatment failure (vs. 27% with vancomycin) | High-dose TMP-SMX did not achieve non-inferiority to vancomycin (B549263) for severe MRSA infections, particularly in patients with bacteremia.[10] |
| Daptomycin | Network Meta-Analysis | Patients with MRSA infections | No significant difference in all-cause mortality compared to vancomycin. | |
| Ceftaroline ± TMP-SMX | Retrospective Analysis | Patients with MRSA bacteremia and endocarditis (salvage therapy) | 90% microbiologic cure, 31% treatment success | Ceftaroline was often used in combination with TMP-SMX as salvage therapy.[11] |
Table 3: In-Vitro Susceptibility of MRSA Isolates
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Citation(s) |
| Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | ≤0.5/9.5 | 97.5 | [12] |
| Linezolid | 1 | 1 | >99.9 | [13] |
| Daptomycin | 0.25 | 0.5 | >99.8 | [12] |
| Ceftaroline | 0.5 | 1 | 93.4 | [12] |
Experimental Protocols
This section details the methodologies employed in key cited studies to provide a framework for understanding and potentially replicating the presented findings.
Randomized Controlled Trial of TMP-SMX for Uncomplicated Skin Abscesses
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[1]
-
Inclusion Criteria: Adult patients with an uncomplicated skin abscess requiring incision and drainage.
-
Intervention: Patients were randomized to receive either oral trimethoprim-sulfamethoxazole (160 mg/800 mg) twice daily for 7 days or a matching placebo.
-
Primary Outcome: Treatment failure at 7 days, defined as the need for a change in antibiotic therapy, additional surgical drainage, or the presence of ongoing signs and symptoms of infection.
-
Microbiological Analysis: Abscess contents were cultured for bacterial identification and antimicrobial susceptibility testing.
Non-inferiority Trial of TMP-SMX plus Rifampicin versus Linezolid
-
Study Design: A randomized, open-label, single-center, non-inferiority trial.[3][4]
-
Inclusion Criteria: Adult patients with various types of MRSA infection.
-
Intervention: Patients were randomized 1:1 to either trimethoprim/sulfamethoxazole (B1682508) (160 mg/800 mg three times daily) plus rifampicin (600 mg once a day) or linezolid (600 mg twice a day).[3][4]
-
Primary Outcome: Clinical cure at 6 weeks after the end of treatment, assessed by both intention-to-treat (ITT) and per-protocol (PP) analyses.[3][4]
Antimicrobial Susceptibility Testing
-
Methodology: In-vitro susceptibility of MRSA isolates is typically determined using broth microdilution or disk diffusion methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
-
Broth Microdilution: This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The minimum inhibitory concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
-
Disk Diffusion: A standardized bacterial inoculum is swabbed onto the surface of an agar (B569324) plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. The plates are incubated, and the diameter of the zone of growth inhibition around each disk is measured. The zone diameter is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on CLSI breakpoints.
-
Quality Control: Standardized quality control strains with known susceptibility profiles are tested concurrently to ensure the accuracy and reproducibility of the results.[15][16]
Visualizations
Signaling Pathway: Mechanism of Action of Trimethoprim-Sulfamethoxazole
Caption: Sequential inhibition of bacterial folic acid synthesis by sulfamethoxazole and trimethoprim.
Experimental Workflow: Clinical Trial for MRSA SSTIs
Caption: A generalized workflow for a randomized controlled trial comparing two antibiotics for MRSA SSTIs.
Logical Relationship: Treatment Decision Pathway for MRSA Infections
Caption: A simplified decision-making pathway for the management of MRSA infections based on severity.
Conclusion
This comparative guide demonstrates that while TMP-SMX remains a viable option for uncomplicated MRSA skin and soft tissue infections, its utility in severe infections like bacteremia is questionable, with studies indicating non-inferiority was not met when compared to vancomycin.[10] Newer agents such as linezolid, daptomycin, and ceftaroline generally exhibit high in-vitro potency and have demonstrated efficacy in more severe MRSA infections. The choice of antibiotic should be guided by the site and severity of infection, local resistance patterns, and patient-specific factors. Continued research, particularly head-to-head randomized controlled trials, is crucial to further delineate the optimal positioning of these agents in the clinical management of MRSA infections.
References
- 1. Randomized controlled trial of trimethoprim-sulfamethoxazole for uncomplicated skin abscesses in patients at risk for community-associated methicillin-resistant Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Randomized non-inferiority trial to compare trimethoprim/sulfamethoxazole plus rifampicin versus linezolid for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of the combination of daptomycin and trimethoprim-sulfamethoxazole on clinical outcomes in methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of the Combination of Daptomycin and Trimethoprim-Sulfamethoxazole on Clinical Outcomes in Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethoprim-sulfamethoxazole versus vancomycin for severe infections caused by meticillin resistant Staphylococcus aureus: randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftaroline in Combination With Trimethoprim-Sulfamethoxazole for Salvage Therapy of Methicillin-Resistant Staphylococcus aureus Bacteremia and Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmilabs.com [jmilabs.com]
- 13. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 15. iacld.com [iacld.com]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Cross-Resistance Patterns Between Trimethoprim-Sulfamethizole and Other Folate Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to the widely used combination of trimethoprim (B1683648) and a sulfonamide, such as sulfamethizole (B1682507) or sulfamethoxazole (B1682508), presents a significant challenge in clinical practice. This guide provides a comparative analysis of cross-resistance patterns between trimethoprim-sulfamethizole and other inhibitors of the folate biosynthesis pathway. Understanding these patterns is crucial for the development of novel antimicrobial agents that can circumvent existing resistance mechanisms.
Mechanisms of Resistance to Folate Pathway Inhibitors
Resistance to trimethoprim and sulfonamides is primarily driven by two main mechanisms:
-
Alterations in Target Enzymes: Mutations in the chromosomal genes encoding dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) are a common cause of resistance. These mutations reduce the binding affinity of trimethoprim and sulfonamides to their respective target enzymes.[1]
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry genes encoding for drug-resistant variants of DHFR (e.g., dfrA, dfrG, dfrK) and DHPS (e.g., sul1, sul2, sul3).[2][3][4] These acquired enzymes are less susceptible to inhibition by the respective drugs.
Other less common mechanisms include the overexpression of target enzymes, increased production of the natural substrate para-aminobenzoic acid (PABA), and the action of efflux pumps that actively remove the drugs from the bacterial cell.
Quantitative Cross-Resistance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various folate pathway inhibitors against bacterial strains with characterized resistance to trimethoprim-sulfamethoxazole. The data is compiled from multiple studies and highlights the varying degrees of cross-resistance observed.
| Bacterial Strain | Resistance Mechanism | Trimethoprim (μg/mL) | Sulfamethoxazole (μg/mL) | Iclaprim (B1674355) (μg/mL) | Pyrimethamine (μg/mL) | Methotrexate (μg/mL) | Reference |
| Staphylococcus aureus (UCH115) | Plasmid-borne dfrA | 250 | - | 64 | - | - | [3] |
| Staphylococcus aureus (UCH121) | Plasmid-borne dfrG | >1000 | - | >250 | - | - | [3] |
| Staphylococcus aureus (HH1184) | Plasmid-borne dfrK | >1000 | - | >250 | - | - | [3] |
| Escherichia coli (clinical isolates) | High-level TMP resistance | >1000 | - | - | - | - | [5] |
| Burkholderia pseudomallei (SXT-resistant) | Not specified | Resistant | Resistant | - | - | - | [6] |
Note: Data for sulfamethizole was not explicitly found in the search results; sulfamethoxazole is used as a representative sulfonamide. Dashes (-) indicate data not available in the cited sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Folate biosynthesis pathway and points of inhibition.
Caption: Key mechanisms of resistance to folate pathway inhibitors.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms, supplementation with lysed horse blood or other growth factors may be necessary.
-
Antimicrobial Agents: Stock solutions of the folate pathway inhibitors are prepared at known concentrations.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
-
Bacterial colonies from a fresh agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each antimicrobial agent is performed in the microtiter plate using the appropriate broth medium. This creates a range of concentrations to be tested.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is an alternative to broth microdilution for determining MICs.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) is the standard medium.
-
Antimicrobial Agents: Stock solutions are prepared as for the broth microdilution method.
2. Preparation of Agar Plates:
-
A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a defined volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
A control plate with no antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
The plates are incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Conclusion
Cross-resistance among folate pathway inhibitors is a complex issue, largely dictated by the specific resistance mechanism present in the bacterial strain. Strains harboring plasmid-encoded resistant DHFR or DHPS enzymes often exhibit high-level resistance to trimethoprim and sulfonamides, respectively, and may show variable cross-resistance to other inhibitors targeting the same enzyme. The development of novel folate pathway inhibitors, such as iclaprim and propargyl-linked antifolates, that are effective against these resistant enzymes is a promising strategy to combat the growing threat of antimicrobial resistance.[2] Continued surveillance of resistance patterns and a deeper understanding of the molecular basis of cross-resistance are essential for the rational design of the next generation of antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Trimethoprim-Sulfamethoxazole Resistance Genes and Their Relatedness to Class 1 Integron and Insertion Sequence Common Region in Gram-Negative Bacilli [jmb.or.kr]
- 5. Increasing resistance to trimethoprim-sulfamethoxazole among isolates of Escherichia coli in developing countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the in-vitro activity of Trimethoprim sulfamethizole and other antibiotics.
This guide provides a comparative analysis of the in-vitro activity of the combination antibiotic Trimethoprim-sulfamethizole against a range of clinically relevant bacteria. The performance of Trimethoprim-sulfamethizole is contrasted with other commonly used antibiotics, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Synergistic Blockade
Trimethoprim (B1683648) and sulfamethizole (B1682507) (a sulfonamide similar to sulfamethoxazole) work in synergy to inhibit the bacterial folate synthesis pathway at two sequential steps. This dual action results in a bactericidal effect that is often more potent than either agent alone.[1][2] Sulfonamides, like sulfamethizole, are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the enzyme dihydropteroate (B1496061) synthase, thus blocking the conversion of PABA to dihydropteroic acid.[3][4] Trimethoprim then inhibits a subsequent step in the pathway, specifically the enzyme dihydrofolate reductase, which prevents the reduction of dihydrofolic acid to tetrahydrofolic acid.[1][2] Tetrahydrofolic acid is the biologically active form of folic acid and is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2] The sequential blockade of this vital metabolic pathway by the two drugs leads to the disruption of bacterial growth and cell death.[3]
Caption: Mechanism of action of Trimethoprim-sulfamethizole.
Comparative In-Vitro Susceptibility Data
The following tables summarize the in-vitro activity of Trimethoprim-sulfamethoxazole (a closely related and more commonly studied combination) and other antibiotics against various bacterial species. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[5][6]
Table 1: In-Vitro Activity against Gram-Positive Bacteria
| Organism (No. of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Staphylococcus aureus | Trimethoprim-Sulfamethoxazole | ≤2/38 | ≤2/38 | - |
| (Oxacillin-susceptible) | Trimethoprim | ≤2 | >2 | - |
| Streptococcus pneumoniae (234) | Trimethoprim-Sulfamethoxazole | ≤2/38 | ≤2/38 | 93.3 |
| Trimethoprim | 2 | >2 | 50.0 | |
| Streptococcus pyogenes | Trimethoprim-Sulfamethoxazole | - | - | - |
| Trimethoprim | ≤2 | ≤2 | 96.7 |
Data extracted from a study on bacterial species associated with upper respiratory tract infections.[7] Note: Trimethoprim-sulfamethoxazole concentrations are expressed as the concentration of each component.
Table 2: In-Vitro Activity against Gram-Negative Bacteria
| Organism (No. of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae (58) | Trimethoprim-Sulfamethoxazole | ≤0.25/4.75 | ≤0.25/4.75 |
| Trimethoprim | ≤0.25 | ≤0.25 | |
| Stenotrophomonas maltophilia | Sulfamethoxazole/trimethoprim | - | - |
| Sulfametrole/trimethoprim | - | - | |
| Burkholderia spp. | Sulfamethoxazole/trimethoprim | - | - |
| Sulfametrole/trimethoprim | - | - |
Data for H. influenzae from a study on upper respiratory tract infections.[7] Data for S. maltophilia and Burkholderia spp. from a comparative study of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim.[8][9][10][11] The latter study found the activities of the two combinations to be very similar.
Experimental Protocols
The in-vitro susceptibility data presented above is typically determined using standardized laboratory methods. The two most common methods are broth microdilution and agar (B569324) dilution, which are considered gold-standard techniques for determining the MIC of an antimicrobial agent.[12][13]
Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.[12] Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated for 18-24 hours at a specific temperature.[12] The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[5][12]
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify.[12] The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation for 18-24 hours, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[12]
Disk Diffusion Method
Another widely used method is the disk diffusion test.[5][6] In this qualitative method, a paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[5][14]
Caption: Generalized workflow for in-vitro antimicrobial susceptibility testing.
Interpretation of Results and Breakpoints
The results of in-vitro susceptibility tests, such as MIC values, are interpreted using clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] These breakpoints categorize a bacterial strain as "Susceptible," "Intermediate," or "Resistant" to a particular antibiotic. For Trimethoprim-sulfamethoxazole, the CLSI breakpoints for many bacteria are ≤2/38 µg/mL for susceptible and ≥4/76 µg/mL for resistant.[17][18] It's important to note that these breakpoints can be revised based on new data.[19]
Conclusion
Trimethoprim-sulfamethizole, and the closely related combination Trimethoprim-sulfamethoxazole, demonstrate potent in-vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] The synergistic mechanism of action, targeting two key enzymes in the essential folate synthesis pathway, makes it an effective antimicrobial agent.[2] However, the emergence of resistance is a growing concern, and continued in-vitro surveillance is crucial to guide the appropriate clinical use of this important antibiotic combination.[15] The choice of antibiotic should always be based on local susceptibility patterns and the specific clinical scenario.
References
- 1. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. apec.org [apec.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. nicd.ac.za [nicd.ac.za]
- 17. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. EUCAST: Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. [eucast.org]
Validating Clinical Breakpoints for Trimethoprim-Sulfamethoxazole Against Streptococcus pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical breakpoints for Trimethoprim-sulfamethoxazole (SXT) against Streptococcus pneumoniae, a significant pathogen in community-acquired respiratory tract infections. By objectively comparing the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and integrating available in vitro susceptibility data and pharmacodynamic principles, this document aims to provide a critical perspective on the current breakpoints and their clinical relevance.
Current Clinical Breakpoints: CLSI vs. EUCAST
The interpretation of SXT susceptibility in S. pneumoniae is guided by clinical breakpoints established by regulatory bodies. These breakpoints, presented in Minimum Inhibitory Concentration (MIC) values, categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). As of the latest 2024 guidelines, there are notable differences in the breakpoints set by CLSI and EUCAST.[1][2][3]
Table 1: Comparison of CLSI and EUCAST Clinical Breakpoints for Trimethoprim-Sulfamethoxazole against Streptococcus pneumoniae (2024)
| Regulatory Body | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI (M100, 34th Ed.) | ≤0.5/9.5 µg/mL | 1/19 µg/mL | ≥2/38 µg/mL |
| EUCAST (v 14.0) | ≤1 µg/mL | 2 µg/mL | >2 µg/mL |
Note: SXT concentrations are expressed as a ratio of Trimethoprim to Sulfamethoxazole (B1682508).
The discrepancy in breakpoints, particularly in the susceptible and intermediate categories, highlights the ongoing challenges in establishing a universally accepted standard for SXT against S. pneumoniae. These differences can impact surveillance data on resistance rates and potentially influence therapeutic choices in different geographical regions.
In Vitro Susceptibility Data: A Global Perspective
Numerous surveillance studies have monitored the in vitro activity of SXT against clinical isolates of S. pneumoniae. While specific MIC distributions vary by region and time, a general trend of significant resistance has been observed worldwide.[4][5][6]
Table 2: Summary of SXT Resistance Rates in Streptococcus pneumoniae from Selected Surveillance Studies
| Study/Region | Year(s) of Study | Number of Isolates | Resistance Rate (%) |
| African Cities Surveillance | Not Specified | 375 | 36.4% |
| United States Surveillance | 1997-1999 | 7,246 | Increased from 13.3% to 27.3% |
| Canadian Patients (SAVE study) | 2011-2015 | Not specified | Not specified |
| Crete, Greece | 2017-2022 | 116 | Not specified |
These studies consistently demonstrate that a substantial proportion of S. pneumoniae isolates exhibit resistance to SXT, limiting its empirical use for pneumococcal infections. The high prevalence of resistance underscores the importance of routine antimicrobial susceptibility testing to guide appropriate therapy.
Mechanisms of Resistance: Understanding the Genetics
Resistance to Trimethoprim-sulfamethoxazole in S. pneumoniae is primarily mediated by alterations in the target enzymes within the folate biosynthesis pathway.[6]
-
Sulfamethoxazole Resistance: Mutations in the folP gene, which encodes dihydropteroate (B1496061) synthase (DHPS), lead to reduced affinity of the enzyme for sulfonamides.
-
Trimethoprim Resistance: Alterations in the folA gene, encoding dihydrofolate reductase (DHFR), result in decreased binding of trimethoprim.
The accumulation of mutations in both genes can lead to high-level resistance to the combination drug.
Below is a diagram illustrating the folate biosynthesis pathway and the sites of action for sulfamethoxazole and trimethoprim, along with the resistance mechanisms.
Caption: Folate biosynthesis pathway in S. pneumoniae and the inhibitory action of Sulfamethoxazole and Trimethoprim.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The validation of clinical breakpoints relies on accurate and standardized methods for determining the MIC of SXT against S. pneumoniae. The broth microdilution method is the reference standard.
Experimental Workflow for MIC Determination:
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of SXT against S. pneumoniae.
Detailed Methodology:
-
Isolate Preparation: S. pneumoniae isolates are cultured on appropriate media (e.g., blood agar) to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum equivalent to a 0.5 McFarland standard is prepared in a suitable broth.
-
Drug Dilution: Serial two-fold dilutions of Trimethoprim-sulfamethoxazole are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.
-
Inoculation: The wells of a microtiter plate containing the drug dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of SXT that completely inhibits visible bacterial growth.
Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations
The effectiveness of an antibiotic is dependent on achieving a concentration at the site of infection that is sufficient to inhibit or kill the pathogen. For SXT, the pharmacodynamic parameter most closely associated with efficacy is the time that the free drug concentration remains above the MIC (%fT>MIC).
While specific PK/PD studies correlating SXT MICs with clinical outcomes in S. pneumoniae pneumonia are limited, general PK/PD principles suggest that for isolates with higher MICs, achieving an effective %fT>MIC with standard dosing regimens may be challenging.[7][8] This is a critical consideration, especially given the high resistance rates observed globally. The lack of robust clinical outcome data linked to specific MIC values is a significant gap in validating the current breakpoints.
Conclusion and Future Directions
The clinical breakpoints for Trimethoprim-sulfamethoxazole against Streptococcus pneumoniae from CLSI and EUCAST show notable differences. While both sets of guidelines acknowledge the issue of resistance, the varying MIC cut-offs can lead to discrepancies in susceptibility reporting.
The high prevalence of in vitro resistance to SXT in S. pneumoniae globally is well-documented and is primarily driven by mutations in the folA and folP genes. This widespread resistance, coupled with the limited availability of clinical outcome data directly correlating SXT MICs with treatment success in pneumococcal pneumonia, raises questions about the current clinical utility of SXT for this indication.
Future research should focus on:
-
Correlating MICs with Clinical Outcomes: Prospective clinical trials are urgently needed to establish a clear relationship between SXT MIC values and patient outcomes in S. pneumoniae infections.
-
PK/PD Modeling: More sophisticated PK/PD models specific to S. pneumoniae could help refine dosing strategies and re-evaluate the existing breakpoints.
-
Harmonization of Breakpoints: Collaborative efforts between CLSI and EUCAST to harmonize SXT breakpoints for S. pneumoniae would be beneficial for global surveillance and clinical practice.
Until more definitive data becomes available, clinicians should exercise caution when considering SXT for the treatment of suspected or confirmed S. pneumoniae infections and rely on individual susceptibility testing results to guide therapy.
References
- 1. scribd.com [scribd.com]
- 2. darvashco.com [darvashco.com]
- 3. pid-el.com [pid-el.com]
- 4. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connection between trimethoprim-sulfamethoxazole use and resistance in Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Comparison of the pharmacokinetic profiles of different Trimethoprim sulfamethizole formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of various Trimethoprim (TMP) and Sulfamethizole (B1682507) (a sulfonamide similar to the more commonly co-formulated sulfamethoxazole (B1682508), SMX) formulations. The data presented is synthesized from multiple studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Trimethoprim and sulfamethizole are often co-administered to create a synergistic antibacterial effect by sequentially blocking the bacterial folate synthesis pathway. The pharmacokinetic profile of this combination drug can vary significantly depending on the formulation, which in turn influences its clinical efficacy and safety. This guide explores the differences between oral solid dosage forms (tablets), oral liquid dosage forms (suspensions), and intravenous formulations, providing key pharmacokinetic parameters, detailed experimental protocols for bioequivalence studies, and visual representations of the drug's mechanism of action and study workflows.
Data Presentation: Pharmacokinetic Parameter Comparison
The following tables summarize the key pharmacokinetic parameters for different Trimethoprim/Sulfamethoxazole formulations based on data from various clinical studies. It is important to note that direct comparisons should be made with caution due to potential variations in study design, patient populations, and analytical methodologies.
Table 1: Pharmacokinetic Parameters of Trimethoprim in Different Formulations (Single Dose Administration)
| Formulation | Dose (TMP) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | Bioavailability (%) |
| Oral Tablet | 160 mg | 1.25 - 2.06[1][2] | 1.5 - 4[3][4] | 18.94 - 34.30[2][5] | 8.5 - 11[1][6] | ~96[7] |
| Oral Suspension | 80 mg - 160 mg | 1.40 - 1.44[5] | 1.0 - 1.5[5] | 17.19 - 18.94[5] | Not explicitly stated for suspension, but expected to be similar to tablets | Comparable to tablets[5] |
| Intravenous | 160 mg | Higher than oral[8] | End of infusion | Generally higher than oral | ~11[6] | 100 |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Different Formulations (Single Dose Administration)
| Formulation | Dose (SMX) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | Bioavailability (%) |
| Oral Tablet | 800 mg | 37.2 - 40[1][5] | 1.3 - 4[3][5] | 682.3 - 686.9[5] | 9 - 11[3] | ~98[7] |
| Oral Suspension | 400 mg - 800 mg | 37.2 - 38.6[5] | 1.3 - 3.6[5] | 682.3 - 686.9[5] | Not explicitly stated for suspension, but expected to be similar to tablets | Comparable to tablets[5] |
| Intravenous | 800 mg | Higher than oral[8] | End of infusion | Generally higher than oral | ~10.3[9] | 100 |
Experimental Protocols
The following section details a typical experimental protocol for a bioequivalence study comparing two oral formulations of Trimethoprim/Sulfamethoxazole, as synthesized from multiple sources.[3][10][11]
Objective: To compare the rate and extent of absorption of a test formulation of Trimethoprim/Sulfamethoxazole with a reference formulation.
Study Design:
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study is recommended.[3]
-
Subjects: Healthy adult volunteers.
-
Washout Period: A washout period of at least 7 days between the two periods is considered sufficient.[3][11]
-
Blinding: The study can be single-blind.[10]
-
Conditions: The study should be conducted under fasting conditions.[3][11]
Dosing and Administration:
-
A single oral dose of the test or reference product is administered with a standardized volume of water.
-
The highest strength of the combination product is often used for bioequivalence studies (e.g., 800 mg sulfamethoxazole / 160 mg trimethoprim).[3]
Blood Sampling:
-
Venous blood samples are collected at predetermined time points.
-
Intensive blood sampling is crucial during the first four hours after administration to accurately characterize the peak plasma concentration (Cmax).[3][11]
-
Sampling should continue for a period sufficient to characterize the elimination phase (e.g., up to 72 hours).
Analytical Method:
-
Plasma concentrations of Trimethoprim and Sulfamethoxazole are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]
-
The bioanalytical method must be validated for specificity, linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for both drugs from the plasma concentration-time data: Cmax, Tmax, AUC (Area Under the Curve), and t½ (elimination half-life).
-
Statistical analysis is performed on the log-transformed Cmax and AUC data.
Bioequivalence Criteria:
-
The 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC should fall within the acceptance range of 80.00% to 125.00%.[3][10]
Mandatory Visualizations
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of Trimethoprim and Sulfamethizole.
Experimental Workflow for a Bioequivalence Study
References
- 1. [Studies of the pharmacokinetics and bioavailability of a new trimethoprim/sulfamethoxazole preparation in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the trimethoprim-sulphamethoxazole combination in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Clinical Pharmacokinetics of Co-trimoxazole (trimethoprim-sulphamethoxazole) | Semantic Scholar [semanticscholar.org]
- 5. [The relative bioavailability of co-trimoxazole suspensions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Physiologically Based Pharmacokinetic Modeling for Trimethoprim (TMP) and Sulfamethoxazole (SMP) in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Bioequivalence of two commercial preparations of trimethoprim/sulfamethoxazole: a randomized, single-dose, single-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
Evaluating the Synergistic Effect of Trimethoprim-Sulfamethizole with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of trimethoprim (B1683648) and a sulfonamide is a classic example of antimicrobial synergy, effectively blocking sequential steps in the bacterial folate synthesis pathway. While the most commonly studied combination is with sulfamethoxazole (B1682508) (TMP-SMX), this guide will focus on the principles of synergistic activity with the understanding that specific quantitative data for trimethoprim-sulfamethizole is limited in publicly available research. The data presented below for Trimethoprim-Sulfamethoxazole serves as a proxy to illustrate the synergistic potential of this class of combination.
Mechanism of Synergistic Action: Sequential Blockade of Folate Synthesis
Trimethoprim and sulfamethizole (B1682507) interfere with the bacterial synthesis of tetrahydrofolic acid, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Sulfamethizole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate (B1496061) synthase. This enzyme catalyzes the conversion of PABA to dihydropteroic acid. Trimethoprim then inhibits a subsequent step in the pathway, binding to and inhibiting bacterial dihydrofolate reductase (DHFR), which is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.[1] This sequential blockade results in a bactericidal effect, whereas the individual components are often only bacteriostatic.[2]
Recent studies have also suggested a mutual potentiation mechanism, where trimethoprim can enhance the activity of the sulfonamide by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[3]
Quantitative Analysis of Synergy
The synergistic effect of antimicrobial combinations is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.
FICI Calculation:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The following tables summarize the synergistic, additive, or antagonistic effects observed in studies of Trimethoprim-Sulfamethoxazole with various antimicrobial agents against different bacterial species.
Table 1: Synergistic Effects of Trimethoprim-Sulfamethoxazole (TMP-SMX) with Other Antimicrobials Determined by Checkerboard Assay
| Combination Agent | Bacterial Species | Number of Strains | FICI Range | Interpretation |
| Rifampicin | Brucella melitensis | 16 | ≤0.5 (for 93.75% of strains by Etest) | Synergy[4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | Not antagonistic[5] | |
| Fosfomycin | Carbapenem-Resistant Enterobacterales | - | - | Synergistic[6] |
| Polymyxin (B74138) B | Stenotrophomonas maltophilia | 30 | - | Enhanced inhibitory activity[7] |
| Gram-Negative Bacilli | 52 | - | Enhanced activity (Synergy or Additive) in 85% of combinations[8] | |
| Colistin | Carbapenem-Resistant Acinetobacter baumannii | 6 | - | Strong synergistic and bactericidal activity[9] |
| Levofloxacin | Stenotrophomonas maltophilia | 20 | >0.5 to ≤4 (in 19 strains) | Additive[10] |
| Ceftazidime | Stenotrophomonas maltophilia | 20 | ≤0.5 (in 8 strains) | Synergy[10] |
Note: The data presented is for Trimethoprim-Sulfamethoxazole. Specific FICI values for Trimethoprim-Sulfamethizole combinations were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of antimicrobial synergy. The two most common methods are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI.[2]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of Trimethoprim-Sulfamethizole and the second antimicrobial agent in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of Trimethoprim-Sulfamethizole along the x-axis and the second antimicrobial agent along the y-axis. The final wells in each row and column should contain only one drug to determine their individual MICs.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). Dilute the inoculum to a final concentration of 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection of turbidity. Calculate the FICI for each combination to determine synergy, additivity, or antagonism.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial combinations over time.[2]
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 105 to 5 x 106 CFU/mL).
-
Drug Addition: Add Trimethoprim-Sulfamethizole and the second antimicrobial agent to separate tubes containing the bacterial inoculum at desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control tube without any antibiotics.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on an appropriate agar (B569324) medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial agent alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizing Mechanisms and Workflows
Bacterial Folate Synthesis Pathway
The following diagram illustrates the sequential blockade of the bacterial folate synthesis pathway by a sulfonamide and trimethoprim.
Caption: Sequential blockade of the bacterial folate synthesis pathway.
Experimental Workflow for Checkerboard Synergy Assay
The diagram below outlines the key steps in performing a checkerboard assay to determine antimicrobial synergy.
Caption: Workflow for determining antimicrobial synergy via checkerboard assay.
Experimental Workflow for Time-Kill Curve Analysis
This diagram illustrates the process of conducting a time-kill curve analysis to evaluate the dynamics of antimicrobial synergy.
Caption: Workflow for time-kill curve analysis of antimicrobial synergy.
References
- 1. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral rifampin and trimethoprim/sulfamethoxazole therapy in asymptomatic carriers of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Activity of trimethoprim/sulfamethoxazole plus polymyxin B against multiresistant Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Activity of Sulfamethoxazole, Trimethoprim, and Polymyxin B Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Sulfamethoxazole-Trimethoprim and Clindamycin for the Treatment of Skin and Soft Tissue Infections
For Immediate Release
This guide provides a detailed comparison of two commonly prescribed oral antibiotics, sulfamethoxazole-trimethoprim (SMX-TMP) and clindamycin (B1669177), for the treatment of uncomplicated skin and soft tissue infections (SSTIs), particularly in the era of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental protocols, and visualizations of antibiotic mechanisms and study workflows.
Executive Summary
Multiple large-scale, randomized controlled trials have compared the efficacy and safety of SMX-TMP and clindamycin for uncomplicated SSTIs, including cellulitis, abscesses, and wound infections. The primary findings indicate that both antibiotics demonstrate similar high cure rates, generally exceeding 80%, with no statistically significant difference in efficacy for the primary outcome of clinical cure in most studies.[1][2] However, some differences in secondary outcomes, such as recurrence rates and adverse event profiles, have been observed. This guide will delve into the quantitative data from these pivotal studies to provide a clear, evidence-based comparison.
Efficacy in Uncomplicated SSTIs
Clinical trials have established that SMX-TMP and clindamycin are generally equivalent in terms of achieving clinical cure for uncomplicated SSTIs.[3][4] The choice between these agents may therefore depend on other factors such as local resistance patterns, patient tolerance, and the specific type of SSTI.
Table 1: Clinical Cure Rates in Patients with Uncomplicated SSTIs (Abscess, Cellulitis, or Mixed)
| Study (Year) | Population | Intervention | N | Clinical Cure Rate (Intention-to-Treat) | 95% Confidence Interval | P-Value |
| Miller LG, et al. (2015)[2] | Adults & Children | Clindamycin | 264 | 80.3% | 75.2 to 85.4 | 0.52 |
| SMX-TMP | 260 | 77.7% | 72.3 to 83.1 | |||
| Daum RS, et al. (2017)[5] | Adults & Children (Abscess only) | Clindamycin | 266 | 83.1% | - | <0.001 vs Placebo |
| SMX-TMP | 263 | 81.7% | - | <0.001 vs Placebo | ||
| Placebo | 257 | 68.9% | - |
Table 2: Clinical Cure Rates in Patients with Uncomplicated Wound Infections
| Study (Year) | Population | Intervention | N (Per-Protocol) | Clinical Cure Rate | 95% Confidence Interval | P-Value |
| Talan DA, et al. (2016)[6] | Adults (>12 years) | Clindamycin | 203 | 92.1% | -5.8% to 6.2% | Not Significant |
| SMX-TMP | 198 | 91.9% |
A notable secondary outcome was the rate of recurrent infection. In one study of uncomplicated wound infections, the clindamycin group had a significantly lower rate of recurrence at the original infection site compared to the SMX-TMP group at 7-14 days post-treatment (1.5% vs 6.6%) and through 6-8 weeks following treatment (2.0% vs 7.1%).[6]
Microbiological Profile
The predominant pathogen isolated in these SSTI studies was Staphylococcus aureus, with a high prevalence of methicillin-resistant strains (MRSA).[1][7] In a landmark study, S. aureus was isolated from 41.4% of patients, and of those isolates, 77.0% were MRSA.[1] Both clindamycin and SMX-TMP generally retain good in vitro activity against CA-MRSA.[6]
Safety and Tolerability Comparison
The overall incidence of adverse events between the two treatment arms in major trials was similar.[1] However, specific adverse event profiles differ and are a key consideration in clinical practice.
Table 3: Comparative Adverse Events
| Study (Year) | Intervention | Total Adverse Events | Diarrhea | Nausea/Vomiting | Rash/Pruritus |
| Miller LG, et al. (2015)[7][8] | Clindamycin | 18.9% | 10.1% | 2.3% | 2.4% |
| SMX-TMP | 18.6% | 9.7% | 1.6% | 2.3% | |
| Daum RS, et al. (2017)[9][10] | Clindamycin | 21.9% | - | - | - |
| SMX-TMP | 11.1% | - | - | - | |
| Placebo | 12.5% | - | - | - |
In the study by Daum et al., adverse events were more frequent with clindamycin (21.9%) than with SMX-TMP (11.1%) or placebo (12.5%).[9][10]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following section details a representative experimental protocol synthesized from the high-quality, randomized, double-blind clinical trials referenced.
Representative Phase III Clinical Trial Protocol
-
Study Design: A multicenter, prospective, randomized, double-blind, superiority (or non-inferiority) trial.[1][6]
-
Patient Population:
-
Inclusion Criteria: Outpatients (adults and children) with an uncomplicated skin infection, defined as having at least two of the following: localized erythema, warmth, tenderness, or swelling. Infections could be cellulitis, an abscess larger than 5 cm in diameter (with smaller size criteria for children), or a mixed infection.[1][2] For wound infection studies, patients presented with an uncomplicated wound infection with signs of inflammation and purulent drainage.[6] All abscesses underwent incision and drainage prior to randomization.[1]
-
Exclusion Criteria: Complex abscesses, severe or systemic infections, infections caused by animal or human bites, significant immunosuppression, or known allergy to either study medication.[11]
-
-
Randomization and Blinding: Patients were randomly assigned in a 1:1 ratio to receive either clindamycin or SMX-TMP. Both patients and investigators were blinded to the treatment assignments and the results of microbiologic tests.[1][12] Placebo capsules or liquids were used to maintain blinding (e.g., for a midday dose in a twice-daily regimen vs. a three-times-daily regimen).[11]
-
Treatment Regimen:
-
Clindamycin: 300 mg orally four times daily (for wound infections) or weight-based dosing for other SSTIs, typically for a 7 to 10-day course.[3][6]
-
SMX-TMP: 320 mg/1600 mg (two double-strength tablets) orally twice daily (for wound infections) or weight-based dosing, for a 7 to 10-day course.[3][6]
-
-
Outcome Measures:
-
Primary Outcome: Clinical cure at a test-of-cure visit, typically 7-14 days after completion of therapy.[1][6] Cure was defined as the resolution of all or most signs and symptoms of infection, such that no further antibiotic therapy was deemed necessary.[13]
-
Secondary Outcomes: Rates of adverse events, recurrence of infection at the same site, development of new infections at different sites, and the need for subsequent surgical drainage procedures.[6][14]
-
-
Statistical Analysis: The primary analysis was conducted on both the intention-to-treat (all randomized patients) and per-protocol (patients who adhered to the protocol) populations.[2][6]
Visualized Workflows and Mechanisms
To further clarify the experimental process and the biological basis of the treatments, the following diagrams are provided.
Caption: A typical experimental workflow for a randomized controlled trial comparing two antibiotics for SSTIs.
Caption: Mechanisms of action for Clindamycin and Sulfamethoxazole-Trimethoprim (SMX-TMP).
References
- 1. Clindamycin versus trimethoprim-sulfamethoxazole for uncomplicated skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phdres.caregate.net [phdres.caregate.net]
- 3. [PDF] Clindamycin versus trimethoprim-sulfamethoxazole for uncomplicated skin infections. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. View of Skin Infections Caused by Staphylococcus aureus | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 6. A Randomized Trial of Clindamycin Versus Trimethoprim-sulfamethoxazole for Uncomplicated Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. rxfiles.ca [rxfiles.ca]
- 9. A Placebo-Controlled Trial of Antibiotics for Smaller Skin Abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clindamycin or trimethoprim-sulfamethoxazole improves cure rate after incision and drainage of S. aureus or MRSA-infected uncomplicated skin abscess ≤ 5 cm | EBM Focus [about.ebsco.com]
- 11. Does Antibiotic Choice Matter for SSTIs? [medscape.com]
- 12. Clindamycin versus Trimethoprim–Sulfamethoxazole for Uncomplicated Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Trimethoprim-Sulfamethoxazole versus Placebo for Uncomplicated Skin Abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term stability of Trimethoprim sulfamethizole in different storage conditions for research
For researchers, scientists, and professionals in drug development, understanding the long-term stability of pharmaceutical compounds is paramount to ensuring the integrity and reliability of their work. This guide provides a comprehensive comparison of the stability of Trimethoprim-Sulfamethizole under various storage conditions, supported by experimental data and detailed protocols. While direct, extensive long-term stability data for the specific combination of Trimethoprim (B1683648) and Sulfamethizole in solid dosage forms is limited in publicly available literature, this guide synthesizes findings from studies on the individual components and closely related sulfonamides to provide a robust framework for assessing its stability.
Comparative Stability Overview
The stability of Trimethoprim-Sulfamethizole is influenced by several environmental factors, primarily temperature, humidity, and light. Generally, sulfonamides are more susceptible to degradation under acidic conditions and can be prone to photodegradation.
Table 1: Summary of Long-Term Stability Data for Trimethoprim and Related Sulfonamides
| Storage Condition | Analyte | Dosage Form | Duration | Key Findings |
| 25°C / 60% RH | Trimethoprim-Sulfamethoxazole | Oral Suspension | 90 days | Maintained at least 97% of initial concentration. No significant changes in color, odor, or pH were observed.[1][2] |
| 5°C | Trimethoprim-Sulfamethoxazole | Oral Suspension | 90 days | Remained stable with at least 97% of the initial concentration retained.[1][2] |
| Room Temperature (Ambient Light) | Trimethoprim in Trimethoprim-Sulfamethoxazole admixture | PVC Bags | 24 hours | The concentration of trimethoprim at 24 hours averaged more than 95% of the starting concentration. No visible precipitate was observed.[3] |
| Room Temperature (Ambient Light) | Trimethoprim in Trimethoprim-Sulfamethoxazole admixture | Glass Bottles | 24 hours | At a concentration of 1.08 mg/mL in D5W, a precipitate was present in 5 of 20 samples at 24 hours.[3] |
| Elevated Temperature (Thermal Decomposition) | Trimethoprim | Solid Powder | Up to 700°C | Thermally stable up to 240°C. Decomposition occurs in two steps between 240°C and 700°C.[4] |
| Elevated Temperature (Thermal Decomposition) | Sulfamethoxazole | Solid Powder | Up to 700°C | Thermally stable up to 172°C (melting point), with subsequent exothermic decomposition.[4] |
Note: The data for Trimethoprim-Sulfamethoxazole is presented as a surrogate for Trimethoprim-Sulfamethizole due to the lack of specific long-term stability studies for the latter in solid dosage forms. The principles of degradation are expected to be similar for these structurally related compounds.
Experimental Protocols
To rigorously assess the long-term stability of Trimethoprim-Sulfamethizole, a well-defined experimental protocol is essential. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7][8][9]
Protocol 1: Long-Term and Accelerated Stability Testing of Solid Dosage Forms
1. Objective: To evaluate the physical and chemical stability of Trimethoprim-Sulfamethizole tablets or capsules under long-term and accelerated storage conditions.
2. Materials:
- Trimethoprim-Sulfamethizole tablets/capsules from at least three primary batches.
- ICH-compliant stability chambers.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Dissolution testing apparatus.
- Karl Fischer titrator for water content analysis.
- Appropriate control standards for Trimethoprim and Sulfamethizole.
3. Methods:
- Storage Conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6][9]
- Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[6][9]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6][9]
- Testing Frequency:
- Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[6]
- Accelerated: 0, 3, and 6 months.[7][8]
- Analytical Procedures:
- Appearance: Visual inspection for any changes in color, odor, or physical form.
- Assay (HPLC): Quantify the amount of Trimethoprim and Sulfamethizole. A stability-indicating HPLC method capable of separating the active ingredients from their degradation products should be used.
- Degradation Products (HPLC): Identify and quantify any degradation products.
- Dissolution: Test the dissolution rate of the drug product at each time point.
- Water Content: Determine the water content using Karl Fischer titration.
Protocol 2: Forced Degradation Studies
1. Objective: To identify potential degradation products and pathways for Trimethoprim-Sulfamethizole under stress conditions.
2. Methods:
- Acid Hydrolysis: Expose a solution of the drug substance to 0.1 M HCl at 60°C for a specified period.
- Base Hydrolysis: Expose a solution of the drug substance to 0.1 M NaOH at 60°C for a specified period.
- Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 10°C increments above the accelerated temperature) for a specified period.[7][8]
- Photodegradation: Expose the solid drug substance and a solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to identify and characterize the degradation products.
Degradation Pathways and Experimental Workflows
Understanding the potential degradation pathways is crucial for developing stable formulations and analytical methods.
References
- 1. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Extemporaneously Compounded Suspensions of Trimethoprim and Sulfamethoxazole in Amber Plastic Bottles and Amber Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. snscourseware.org [snscourseware.org]
- 8. database.ich.org [database.ich.org]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Trimethoprim/Sulfamethizole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of trimethoprim (B1683648)/sulfamethizole (B1682507) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and ensures compliance with federal and state regulations. This guide provides essential, immediate safety and logistical information for the operational disposal of this antibiotic combination.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle trimethoprim/sulfamethizole with the appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All handling should occur in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the substance to prevent it from entering drains or water systems.
Disposal Procedures for Trimethoprim/Sulfamethizole
The primary and most recommended method for the disposal of all pharmaceutical waste, including trimethoprim/sulfamethizole, is through a licensed hazardous waste contractor. For research laboratories, this ensures that the waste is managed in accordance with regulations set by the Environmental Protection Agency (EPA).
For situations where a licensed contractor is not immediately available, the following step-by-step procedures for in-lab decontamination can be considered. These protocols are based on established chemical degradation methods.
Experimental Protocols for In-Lab Decontamination
1. Fenton Oxidation Protocol
This method utilizes the highly reactive hydroxyl radicals generated by the Fenton reaction to degrade trimethoprim and sulfamethoxazole (B1682508) (a closely related sulfonamide to sulfamethizole).
-
Materials:
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
-
Procedure:
-
Dissolve the trimethoprim/sulfamethizole waste in water.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid.
-
Add ferrous sulfate to the solution to achieve a concentration of approximately 0.5 mM.
-
While stirring, add hydrogen peroxide to the solution to a concentration of approximately 5 mM.
-
Allow the reaction to proceed for at least 60 minutes with continuous stirring.
-
After the reaction, neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.
-
The treated solution can then be disposed of down the drain with copious amounts of water, provided it meets local wastewater discharge regulations. It is recommended to verify the degradation of the active compounds using a suitable analytical method (see below).
-
2. Photodegradation Protocol
This method uses ultraviolet (UV) light to break down the chemical structure of trimethoprim and sulfamethizole.
-
Materials:
-
UV lamp (e.g., mercury vapor lamp)
-
Quartz or borosilicate glass reaction vessel
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve the trimethoprim/sulfamethizole waste in deionized water. The concentration should be low enough to allow for UV light penetration.
-
Place the solution in the reaction vessel and position it under the UV lamp.
-
Irradiate the solution with continuous stirring. The duration of irradiation will depend on the initial concentration and the intensity of the UV source. Monitor the degradation process by taking samples at regular intervals.
-
Once the degradation is complete, as confirmed by analytical testing, the solution can be disposed of according to local regulations.
-
Analytical Methods for Verification
To ensure the successful degradation of trimethoprim and sulfamethizole, it is crucial to validate the disposal method using a reliable analytical technique.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation: An HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of trimethoprim and sulfamethizole.
Quantitative Data on Environmental Concentrations
The improper disposal of pharmaceuticals like trimethoprim and sulfamethizole can lead to their presence in the environment. The following table summarizes reported environmental concentrations of these compounds.
| Compound | Matrix | Concentration Range | Location |
| Trimethoprim | Wastewater Influent | 100 - 3,100 ng/L | Various Studies |
| Sulfamethoxazole | Wastewater Influent | 150 - 4,500 ng/L | Various Studies |
| Trimethoprim | Wastewater Effluent | 50 - 1,500 ng/L | Various Studies |
| Sulfamethoxazole | Wastewater Effluent | 100 - 2,000 ng/L | Various Studies |
| Trimethoprim | Surface Water | 1 - 200 ng/L | Various Studies |
| Sulfamethoxazole | Surface Water | 2 - 500 ng/L | Various Studies |
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of trimethoprim/sulfamethizole in a laboratory setting.
Caption: Decision workflow for the disposal of trimethoprim/sulfamethizole waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethoprim Sulfamethizole
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel handling Trimethoprim sulfamethizole (B1682507). This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this combination antimicrobial agent, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize exposure risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Trimethoprim sulfamethizole, particularly in solid form where dust generation is possible, a comprehensive suite of personal protective equipment is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat or an impermeable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling powders outside of a fume hood or when dust is generated to prevent inhalation. |
Occupational Exposure Limits and Hazard Information
While a specific combined occupational exposure limit (OEL) for this compound has not been established, OELs for the individual components provide a baseline for ensuring a safe working environment. Engineering controls, such as fume hoods and proper ventilation, should always be the primary means of controlling exposure.
| Substance | Organization/Type | Exposure Limit (8-hour Time-Weighted Average) |
| Trimethoprim | Pfizer OEL | 100 µg/m³[1] |
| Sulfamethoxazole | Pfizer OEB | OEB 1 (1000 - 3000 µg/m³) |
| Sulfamethizole | Not Established | No specific occupational exposure limits have been established by region-specific regulatory bodies.[2] |
Hazard Statements:
-
May cause an allergic skin reaction.[3]
-
Suspected of damaging the unborn child.[1]
-
Harmful if swallowed.[1]
Operational Plan: From Handling to Disposal
A clear and concise operational plan is essential for the safe management of this compound in a laboratory setting.
Handling Procedures:
-
Work in a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Dust Generation: Exercise caution to avoid the generation of dust when handling the solid compound. If tablets or capsules are crushed, take extra care.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
Storage Procedures:
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Don Appropriate PPE: Before cleaning up the spill, don the full complement of recommended PPE, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent pad to avoid raising dust.
-
Clean-up: Carefully collect the spilled material using a method that does not generate dust, such as a dampened cloth or a vacuum cleaner equipped with a HEPA filter.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan: Ensuring Environmental Safety
All waste containing this compound must be treated as hazardous waste and disposed of in strict accordance with all local, state, and federal regulations.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory waste.
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, "this compound," and the associated hazards.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
